molecular formula C24H37N7O8 B12430916 Angiotensin II (1-4), human

Angiotensin II (1-4), human

Numéro de catalogue: B12430916
Poids moléculaire: 551.6 g/mol
Clé InChI: KFWYCVYZWAMJRF-DWRORGKVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Angiotensin II (1-4), human is a useful research compound. Its molecular formula is C24H37N7O8 and its molecular weight is 551.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C24H37N7O8

Poids moléculaire

551.6 g/mol

Nom IUPAC

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C24H37N7O8/c1-12(2)19(22(37)30-17(23(38)39)10-13-5-7-14(32)8-6-13)31-21(36)16(4-3-9-28-24(26)27)29-20(35)15(25)11-18(33)34/h5-8,12,15-17,19,32H,3-4,9-11,25H2,1-2H3,(H,29,35)(H,30,37)(H,31,36)(H,33,34)(H,38,39)(H4,26,27,28)/t15-,16-,17-,19-/m0/s1

Clé InChI

KFWYCVYZWAMJRF-DWRORGKVSA-N

SMILES isomérique

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)N

SMILES canonique

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC(=O)O)N

Origine du produit

United States

Foundational & Exploratory

The Biological Function of Angiotensin II (1-4) in Humans: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of a Lesser-Known Member of the Renin-Angiotensin System

This technical guide provides a comprehensive overview of the human biological function of Angiotensin II (1-4), a tetrapeptide fragment of the renin-angiotensin system (RAS). While extensively studied for its precursor, Angiotensin II, the specific roles and mechanisms of Angiotensin II (1-4) are less well-defined. This document synthesizes the available scientific information for researchers, scientists, and drug development professionals, focusing on its formation, signaling, and potential physiological relevance.

Introduction to Angiotensin II (1-4)

Angiotensin II (1-4) is an endogenous peptide with the amino acid sequence Asp-Arg-Val-Tyr. It is a metabolic product derived from the enzymatic cleavage of Angiotensin II. While other fragments of the renin-angiotensin system, such as Angiotensin II, Angiotensin III, and Angiotensin IV, have well-characterized receptors and physiological effects, Angiotensin II (1-4) remains a more enigmatic component of this critical regulatory system.

Formation and Metabolism

Angiotensin II (1-4) is primarily formed through the enzymatic degradation of Angiotensin II. Key enzymes involved in this process include:

  • Neprilysin (Neutral Endopeptidase): This enzyme plays a significant role in the conversion of Angiotensin II to Angiotensin-(1-4) in tissues such as the renal proximal tubules.

  • Neurolysin: This metalloendopeptidase can also metabolize Angiotensin II to produce the inactive (1-4) fragment.

The degradation of Angiotensin II (1-4) is less well-characterized, but it is likely subject to further cleavage by various peptidases within the circulation and tissues.

Molecular Interactions and Signaling Pathway

Current evidence suggests that the biological effects of Angiotensin II (1-4) are mediated through its interaction with the Angiotensin II Type 1 (AT1) receptor, a G protein-coupled receptor (GPCR).

Receptor Binding and Activation

Angiotensin II (1-4) binds to the AT1 receptor, initiating a conformational change that triggers downstream intracellular signaling cascades. While it is reported to be an agonist at the AT1 receptor, quantitative data on its binding affinity (Ki or Kd values) and functional potency (EC50) are not extensively documented in peer-reviewed literature, making direct comparisons with the high affinity of Angiotensin II challenging.

Intracellular Signaling Cascade

Upon binding to the AT1 receptor, Angiotensin II (1-4) is believed to activate the canonical Gαq signaling pathway, which is a hallmark of AT1 receptor activation. This cascade involves:

  • Gαq Protein Activation: The activated AT1 receptor catalyzes the exchange of GDP for GTP on the Gαq subunit.

  • Phospholipase C (PLC) Activation: The activated Gαq subunit stimulates PLC.

  • Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Intracellular Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.

  • Protein Kinase C (PKC) Activation: DAG, in conjunction with the increased intracellular Ca2+, activates Protein Kinase C.

This signaling pathway ultimately leads to various cellular responses, including smooth muscle contraction and alterations in ion transport.

Angiotensin_1_4_Signaling_Pathway Ang_1_4 Angiotensin II (1-4) AT1R AT1 Receptor Ang_1_4->AT1R G_protein Gαq/11 AT1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2->Cellular_Response Directly influences PKC->Cellular_Response Phosphorylates targets leading to

Caption: Angiotensin II (1-4) Signaling Pathway via the AT1 Receptor.

Biological Functions and Physiological Effects

Based on its interaction with the AT1 receptor and subsequent signaling, Angiotensin II (1-4) is implicated in several physiological processes, although its effects are generally considered to be less potent than those of Angiotensin II.

Cardiovascular System
  • Vasoconstriction: By stimulating AT1 receptors on vascular smooth muscle cells, Angiotensin II (1-4) can induce vasoconstriction, leading to an increase in blood pressure. However, dose-response studies specifically characterizing the vasoconstrictor potency of Angiotensin II (1-4) are limited.

Renal System
  • Sodium Transport: Angiotensin II (1-4) is reported to act on the Na+/H+ exchanger in the proximal tubules of the kidney.[1] This action suggests a potential role in the regulation of sodium and water reabsorption, which is a key function of the renin-angiotensin system in maintaining fluid and electrolyte balance.

Table 1: Summary of Quantitative Data on Angiotensin II (1-4) Formation

ParameterValueTissue/EnzymeReference
Rate of Ang II to Ang-(1-4) conversion119 ± 24 fmol·mg⁻¹·min⁻¹Sheep Renal Proximal Tubules (Neprilysin)[2]

Note: There is a notable lack of publicly available quantitative data on the binding affinity (Ki/Kd) and functional potency (EC50) of Angiotensin II (1-4) for the human AT1 receptor.

Experimental Protocols

The following sections provide detailed methodologies for key experiments relevant to the study of Angiotensin II (1-4). These protocols are based on established methods for studying other angiotensin peptides and can be adapted for Angiotensin II (1-4).

AT1 Receptor Binding Assay

This protocol is designed to determine the binding affinity of Angiotensin II (1-4) for the AT1 receptor.

Receptor_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Culture cells expressing AT1 receptors (e.g., HEK293) Membrane_Prep 2. Prepare cell membranes by homogenization and centrifugation Cell_Culture->Membrane_Prep Protein_Quant 3. Quantify protein concentration (e.g., Bradford assay) Membrane_Prep->Protein_Quant Incubation 4. Incubate membranes with radiolabeled Ang II and varying concentrations of unlabeled Angiotensin II (1-4) Protein_Quant->Incubation Separation 5. Separate bound from free radioligand (e.g., rapid filtration) Incubation->Separation Counting 6. Quantify bound radioactivity (e.g., gamma counting) Separation->Counting Competition_Curve 7. Plot competition binding curve Counting->Competition_Curve Ki_Calc 8. Calculate IC50 and Ki values Competition_Curve->Ki_Calc Calcium_Mobilization_Assay_Workflow cluster_prep Preparation cluster_assay Measurement cluster_analysis Data Analysis Cell_Seeding 1. Seed AT1 receptor-expressing cells into a 96-well plate Dye_Loading 2. Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) Cell_Seeding->Dye_Loading Baseline 3. Measure baseline fluorescence Dye_Loading->Baseline Stimulation 4. Add varying concentrations of Angiotensin II (1-4) Baseline->Stimulation Fluorescence_Measurement 5. Continuously measure fluorescence changes over time using a plate reader Stimulation->Fluorescence_Measurement Response_Curve 6. Plot dose-response curve (fluorescence change vs. concentration) Fluorescence_Measurement->Response_Curve EC50_Calc 7. Calculate the EC50 value Response_Curve->EC50_Calc

References

An In-depth Technical Guide to the Mechanism of Action of Angiotensin II (1-4) Human

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiotensin II (1-4), scientifically known as Angiotensin IV (Ang IV) according to the nomenclature established by the International Union of Basic and Clinical Pharmacology (IUPHAR), is a hexapeptide fragment derived from Angiotensin II.[1][2] While initially considered an inactive metabolite of the renin-angiotensin system (RAS), extensive research has revealed its distinct biological activities and a unique mechanism of action, setting it apart from its precursor, Angiotensin II.[3] This guide provides a comprehensive overview of the current understanding of Angiotensin IV's mechanism of action in humans, focusing on its receptor interactions, signaling pathways, and physiological effects.

Nomenclature Clarification: The term "Angiotensin II (1-4)" is a less common nomenclature. The standardized nomenclature refers to this peptide as Angiotensin IV (Ang IV) or Angiotensin-(3-8), with the numbering based on the amino acid sequence of human Angiotensin I.[1] For clarity and consistency with the scientific literature, this guide will use the term Angiotensin IV (Ang IV).

Receptor Binding and Affinity

The primary receptor for Angiotensin IV is the AT4 receptor .[4] This receptor was identified as the enzyme insulin-regulated aminopeptidase (B13392206) (IRAP) , a type II transmembrane zinc-dependent metalloexopeptidase.[5][6] Angiotensin IV binds to the AT4 receptor with high affinity and specificity.[7] In contrast, its affinity for the classical Angiotensin II receptors, AT1 and AT2, is significantly lower.[8] This differential binding profile is central to its unique physiological roles, which are often distinct from or even counter-regulatory to those of Angiotensin II.

Quantitative Binding Data

The following table summarizes the binding affinities of Angiotensin IV and related peptides to various angiotensin receptors.

LigandReceptorCell/Tissue TypeBinding Assay MethodAffinity (Ki, IC50, or Kd)Reference(s)
Angiotensin IVAT4 (IRAP)HEK 293T cells transfected with IRAPCompetition binding with [125I]Nle1-angiotensin IVIC50 = 32 nM[6]
[Nle1]Angiotensin IVAT4 (IRAP)Bovine adrenal membranesCompetition with [125I]AIVKi = 3.59 ± 0.51 pM[9]
Angiotensin IVAT2HEK-293 cells transfected with rat AT2RCompetition for 125I-[Sar1Ile8]AngII bindingIC50 = 48.6 nM[10][11]
Angiotensin IVAT1HEK-293 cells transfected with rat AT1RCompetition for 125I-[Sar1Ile8]AngII binding>200-fold lower affinity than for AT2R[10][11]
Angiotensin IIAT1HEK-293 cells transfected with rat AT1RCompetition for 125I-[Sar1Ile8]AngII bindingHigh Affinity[8]
Angiotensin IIAT2HEK-293 cells transfected with rat AT2RCompetition for 125I-[Sar1Ile8]AngII bindingHigh Affinity (approx. 15x higher than for AT1R)[8]

Signaling Pathways

The signaling mechanism of the AT4 receptor/IRAP is distinct from the G-protein coupled pathways utilized by AT1 and AT2 receptors. The binding of Angiotensin IV to IRAP is thought to initiate cellular responses through several potential mechanisms:

  • Inhibition of IRAP's Enzymatic Activity: Angiotensin IV acts as a competitive inhibitor of IRAP. This inhibition can prevent the degradation of other bioactive peptides that are substrates for IRAP, such as oxytocin (B344502) and vasopressin, thereby potentiating their effects. This is a leading hypothesis for the cognitive-enhancing effects of Angiotensin IV.[12]

  • Activation of Intracellular Signaling Cascades: Despite not being a classical G-protein coupled receptor, the AT4 receptor can initiate intracellular signaling. Studies have shown that Angiotensin IV can lead to:

    • Increased intracellular calcium ([Ca2+]i) and sodium ([Na+]i): Observed in human proximal tubule epithelial cells.[13]

    • Activation of Mitogen-Activated Protein Kinase (MAPK) pathways: Specifically, the phosphorylation of ERK1/ERK2 and p38 has been demonstrated in C6 glioma cells.[14]

  • Modulation of Glucose Transport: IRAP is co-localized with the glucose transporter GLUT4 in insulin-sensitive tissues. It is hypothesized that Angiotensin IV binding to IRAP may influence the trafficking of GLUT4-containing vesicles to the cell membrane, thereby modulating glucose uptake.[5][7]

Visualizing the Signaling Pathways

The following diagrams illustrate the proposed signaling pathways for Angiotensin IV.

AngIV_Signaling_Pathway AngIV Angiotensin IV IRAP AT4 Receptor (IRAP) AngIV->IRAP Binds to & Inhibits Potentiation Potentiated Physiological Effects AngIV->Potentiation Leads to Degradation Degradation IRAP->Degradation Catalyzes MAPK_Pathway MAPK Pathway IRAP->MAPK_Pathway Activates Ca_Na_Influx Ca2+ / Na+ Influx IRAP->Ca_Na_Influx Induces Substrates Other Bioactive Peptides (e.g., Oxytocin, Vasopressin) Substrates->Degradation ERK_p38 p-ERK1/2 p-p38 MAPK_Pathway->ERK_p38 Cellular_Response Cellular Responses ERK_p38->Cellular_Response Intracellular_Ions ↑ [Ca2+]i ↑ [Na+]i Ca_Na_Influx->Intracellular_Ions Intracellular_Ions->Cellular_Response

Caption: Proposed signaling mechanisms of Angiotensin IV via the AT4 receptor (IRAP).

Physiological Effects

The unique mechanism of action of Angiotensin IV translates into a distinct profile of physiological effects, primarily in the central nervous, cardiovascular, and renal systems.

SystemPhysiological EffectMechanism
Central Nervous System Cognitive Enhancement: Improves learning, memory consolidation, and recall.[12]Inhibition of IRAP, preventing the breakdown of memory-related peptides; potential modulation of acetylcholine (B1216132) and dopamine (B1211576) release.[15]
Neuroprotection: Protects against neuronal damage.Unknown, but may involve anti-inflammatory and anti-apoptotic pathways.
Cardiovascular System Vasodilation: Increases cortical blood flow.[16]Potentially mediated by nitric oxide synthase activation.[16]
Cardioprotection: Protects against Angiotensin II-induced cardiac injury and dysfunction.Opposes Ang II-induced apoptosis, hypertrophy, and fibrosis.
Renal System Regulation of Sodium Transport: Inhibits Na+-K+-ATPase activity in the proximal tubule, leading to decreased sodium reabsorption.[16]Direct effect on proximal tubule epithelial cells via the AT4 receptor.
Increased Renal Cortical Blood Flow: Contributes to the regulation of renal hemodynamics.Likely mediated by nitric oxide.[17]

Experimental Protocols

The following sections outline the core methodologies used in the study of Angiotensin IV's mechanism of action.

Radioligand Binding Assay for Receptor Affinity

This protocol is used to determine the binding affinity (Ki, Kd, IC50) of Angiotensin IV and its analogs to the AT4 receptor.[18][19][20][21]

Objective: To quantify the interaction between a radiolabeled ligand and the AT4 receptor.

Materials:

  • Cell membranes expressing the AT4 receptor (e.g., from transfected HEK-293 cells or tissue homogenates like bovine adrenal membranes).[9]

  • Radioligand (e.g., [125I]Angiotensin IV or a stable analog like [125I]Nle1-Ang IV).[6]

  • Unlabeled Angiotensin IV and other competing ligands.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

  • Wash buffer (ice-cold).

  • Glass fiber filters.

  • Scintillation counter.

Procedure (Competition Assay):

  • Incubate a fixed concentration of radioligand with the membrane preparation in the presence of varying concentrations of the unlabeled competing ligand (Angiotensin IV).

  • Allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).

  • Rapidly separate the bound from free radioligand by vacuum filtration through glass fiber filters.

  • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Analyze the data using non-linear regression to determine the IC50 value, which can then be converted to a Ki value.

Radioligand_Binding_Workflow start Start prepare Prepare Membrane Homogenate (with AT4 receptors) start->prepare incubate Incubate: - Membranes - Radioligand ([125I]Ang IV) - Unlabeled Competitor (Ang IV) prepare->incubate equilibrate Allow to Reach Equilibrium incubate->equilibrate filter Rapid Vacuum Filtration equilibrate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (IC50/Ki determination) count->analyze end End analyze->end ExVivo_Heart_Workflow start Start isolate Isolate Heart start->isolate mount Mount on Perfusion System isolate->mount stabilize Stabilize with Perfusion mount->stabilize instrument Insert LV Pressure Catheter stabilize->instrument baseline Record Baseline Data instrument->baseline infuse Infuse Angiotensin IV baseline->infuse record Record Experimental Data infuse->record analyze Analyze Hemodynamic Changes record->analyze end End analyze->end

References

An In-depth Technical Guide to the Human Signaling Pathway of Angiotensin II (1-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angiotensin II (1-4), a tetrapeptide fragment of the potent vasoactive hormone Angiotensin II, is an active component of the Renin-Angiotensin System (RAS). While the broader physiological roles of major angiotensin peptides are well-documented, the specific signaling mechanisms of Angiotensin II (1-4) are less extensively characterized. Current evidence indicates that Angiotensin II (1-4) primarily functions as an agonist of the Angiotensin II Type 1 (AT1) receptor, a G protein-coupled receptor (GPCR) pivotal in cardiovascular and renal homeostasis. This guide provides a comprehensive overview of the canonical signaling pathway activated by Angiotensin II (1-4) through the AT1 receptor, presenting quantitative data, detailed experimental protocols, and visual diagrams to facilitate further research and drug development endeavors.

Introduction to Angiotensin II (1-4) and the Renin-Angiotensin System

The Renin-Angiotensin System is a critical hormonal cascade that regulates blood pressure, fluid and electrolyte balance. The primary effector of this system is Angiotensin II, an octapeptide. Enzymatic cleavage of Angiotensin II produces several smaller, biologically active fragments, including Angiotensin II (1-4). This peptide is understood to exert its physiological effects by binding to and activating the AT1 receptor, thereby initiating a cascade of intracellular signaling events.[1]

The Angiotensin II (1-4) Signaling Pathway via the AT1 Receptor

The binding of Angiotensin II (1-4) to the AT1 receptor initiates a well-defined signaling cascade, predominantly through the coupling of Gαq/11 and Gαi subunits. This activation leads to a variety of downstream cellular responses.

2.1. Gαq/11-Mediated Signaling

Upon agonist binding, the AT1 receptor activates the Gαq/11 protein, which in turn stimulates Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • IP3 Pathway : IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[1] The elevated intracellular Ca2+ concentration, in complex with calmodulin, activates various downstream effectors, including Ca2+/calmodulin-dependent protein kinases (CaMKs). In vascular smooth muscle cells, this leads to the activation of myosin light chain kinase (MLCK), resulting in smooth muscle contraction and vasoconstriction.

  • DAG Pathway : DAG remains in the plasma membrane and, in conjunction with the increased intracellular Ca2+, activates Protein Kinase C (PKC). PKC, in turn, phosphorylates a multitude of target proteins, leading to the activation of other signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway (including ERK1/2, JNK, and p38 MAPK). The MAPK pathway is crucial for regulating gene expression related to cellular growth, proliferation, and inflammation.

2.2. Gαi-Mediated Signaling

The AT1 receptor can also couple to Gαi, which leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and a subsequent reduction in Protein Kinase A (PKA) activity.

2.3. Other Downstream Effects

Activation of the AT1 receptor by Angiotensin II (1-4) can also stimulate the Na+/H+ exchanger in the proximal tubules of the kidney, contributing to sodium and water retention.[1]

Signaling Pathway Diagram

Angiotensin_II_1_4_Signaling Ang_1_4 Angiotensin II (1-4) AT1R AT1 Receptor Ang_1_4->AT1R Binds G_protein Gαq/11, Gαi AT1R->G_protein Activates Na_H Na+/H+ Exchanger AT1R->Na_H Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 ↑ [Ca2+]i ER->Ca2 Releases Cell_response Cellular Responses (Contraction, Growth, Proliferation) Ca2->Cell_response MAPK MAPK Cascade (ERK, JNK, p38) PKC->MAPK Activates MAPK->Cell_response Kidney_response Renal Na+ Retention Na_H->Kidney_response

Caption: Angiotensin II (1-4) signaling via the AT1 receptor.

Quantitative Data

Quantitative data on the binding affinity and potency of Angiotensin II (1-4) at the human AT1 receptor are not as extensively reported as for Angiotensin II. The following table summarizes available information and provides a comparison with Angiotensin II.

LigandReceptorParameterValueReference
Angiotensin IIHuman AT1Kd (Binding Affinity)~0.1-2 nM[General literature]
Angiotensin IIHuman AT1EC50 (Functional Potency)~1-10 nM[General literature]
Angiotensin II (1-4) Human AT1 Binding Confirmed [1]
Angiotensin II (1-4) Human AT1 Kd / EC50 Data not widely available

Note: Researchers should perform their own dose-response experiments to determine the precise potency of Angiotensin II (1-4) in their specific assay system.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the signaling of AT1 receptor agonists like Angiotensin II (1-4).

4.1. Radioligand Binding Assay

This assay quantifies the binding of a radiolabeled ligand to the AT1 receptor, allowing for the determination of binding affinity (Kd) and receptor density (Bmax).

  • Materials :

    • HEK293 cells stably expressing the human AT1 receptor.

    • Cell culture medium (e.g., DMEM with 10% FBS).

    • Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

    • Radioligand (e.g., [125I]-Sar1,Ile8-Angiotensin II).

    • Angiotensin II (1-4) peptide.

    • Non-specific binding control (e.g., unlabeled Angiotensin II).

    • Scintillation fluid and counter.

  • Procedure :

    • Culture and harvest HEK293-AT1R cells.

    • Prepare cell membranes by homogenization and centrifugation.

    • Incubate a fixed concentration of radioligand with varying concentrations of unlabeled Angiotensin II (1-4) (for competition binding) or with varying concentrations of radioligand alone (for saturation binding) in the presence of cell membranes.

    • For non-specific binding, add a high concentration of unlabeled Angiotensin II.

    • Incubate at room temperature for a defined period (e.g., 60-90 minutes).

    • Separate bound from free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity on the filters using a gamma counter.

    • Analyze the data using non-linear regression to determine Kd and Bmax.

4.2. Intracellular Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following receptor activation.

  • Materials :

    • CHO or HEK293 cells expressing the human AT1 receptor.

    • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Angiotensin II (1-4) peptide.

    • Fluorescence plate reader with an injection system.

  • Procedure :

    • Plate cells in a 96-well black-walled, clear-bottom plate.

    • Load the cells with the calcium-sensitive dye in assay buffer for 30-60 minutes at 37°C.

    • Wash the cells to remove excess dye.

    • Place the plate in the fluorescence reader and measure the baseline fluorescence.

    • Inject varying concentrations of Angiotensin II (1-4) into the wells.

    • Immediately record the change in fluorescence over time.

    • Calculate the peak fluorescence response and plot the dose-response curve to determine the EC50 value.

Experimental Workflow Diagram

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional Calcium Mobilization Assay b1 Prepare AT1R Membranes b2 Incubate with [125I]-Ligand & Ang II (1-4) b1->b2 b3 Filter & Wash b2->b3 b4 Count Radioactivity b3->b4 b5 Determine Kd b4->b5 f1 Plate AT1R Cells f2 Load with Calcium Dye f1->f2 f3 Measure Baseline Fluorescence f2->f3 f4 Inject Ang II (1-4) f3->f4 f5 Record Fluorescence Change f4->f5 f6 Determine EC50 f5->f6

Caption: Workflow for AT1 receptor binding and functional assays.

Conclusion

Angiotensin II (1-4) is a biologically active peptide that contributes to the complex signaling network of the Renin-Angiotensin System. Its primary mode of action is through the activation of the Angiotensin II Type 1 receptor, initiating a cascade of intracellular events that influence a wide range of physiological processes, particularly in the cardiovascular and renal systems. While the signaling pathway is largely understood through the extensive characterization of the AT1 receptor, further research is warranted to fully elucidate the specific physiological and pathophysiological roles of Angiotensin II (1-4) and to determine its precise pharmacological profile. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the therapeutic potential of targeting the Angiotensin II (1-4) signaling axis.

References

In-Depth Technical Guide: Angiotensin II (1-4) Human Receptor Interaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between the human Angiotensin II (1-4) peptide and its associated receptors. The content herein is curated for researchers, scientists, and professionals in drug development, offering detailed insights into binding affinities, signaling pathways, and experimental methodologies.

Introduction to Angiotensin II (1-4) and its Receptors

Angiotensin II (1-4) (Ang II (1-4)) is a tetrapeptide fragment of the potent vasoconstrictor Angiotensin II. While Angiotensin II's physiological effects are predominantly mediated by the Angiotensin II Type 1 (AT1) and Type 2 (AT2) receptors, its fragments, including Ang II (1-4), are now recognized as biologically active molecules with their own distinct receptor interactions and downstream effects. Understanding these interactions is crucial for elucidating the full spectrum of the Renin-Angiotensin System (RAS) and for the development of novel therapeutics targeting this pathway.

The primary receptors implicated in the actions of Angiotensin II fragments are the AT2 receptor and the AT4 receptor, the latter being identified as insulin-regulated aminopeptidase (B13392206) (IRAP).[1][2][3] Unlike Angiotensin II, which binds with high affinity to both AT1 and AT2 receptors, its shorter fragments often exhibit selectivity for the AT2 and AT4 receptors.[1]

Quantitative Analysis of Angiotensin Peptide-Receptor Interactions

Peptide/CompoundReceptorBinding Affinity (K_i / K_d)Notes
Angiotensin II AT1~1-10 nMHigh affinity
AT2~1-10 nMHigh affinity
Angiotensin III (Ang II 2-8) AT1Lower affinity than Ang II
AT2High affinity, similar to Ang II
Angiotensin IV (Ang II 3-8) AT1> 1 µMVery low affinity[1]
AT2~100-500 nMModerate affinity[1]
AT4 (IRAP)~1 nMHigh affinity[1]
Angiotensin-(1-7) AT1> 1 µMVery low affinity[1]
AT2~500-1000 nMModerate affinity[1]
MasHigh affinity
PD123319 AT2~1-10 nMSelective AT2 antagonist
Losartan AT1~20 nMSelective AT1 antagonist[4]

Note: The binding affinity for Angiotensin II (1-4) is not explicitly available in the reviewed literature. The data presented for other fragments suggests that N-terminal degradation of Angiotensin II generally reduces affinity for the AT1 receptor while retaining or moderately reducing affinity for the AT2 and AT4 receptors.

Signaling Pathways

The signaling pathways activated by Angiotensin II (1-4) are primarily associated with the AT2 and potentially the AT4 receptors. These pathways often counteract the pro-inflammatory and pro-proliferative signals mediated by the AT1 receptor.

AT2 Receptor Signaling Cascade

Activation of the AT2 receptor by angiotensin peptides, likely including Angiotensin II (1-4), initiates a signaling cascade characterized by the activation of various protein phosphatases.[1][5] This leads to the dephosphorylation and inactivation of downstream effectors of the AT1 receptor signaling pathway, such as Mitogen-Activated Protein Kinases (MAPKs). The key phosphatases involved are SH2 domain-containing phosphatase 1 (SHP-1), MAPK phosphatase-1 (MKP-1), and protein phosphatase 2A (PP2A).[4][5][6] This pathway ultimately contributes to anti-proliferative and pro-apoptotic effects.[4]

AT2_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Ang_1_4 Angiotensin II (1-4) AT2R AT2 Receptor Ang_1_4->AT2R Binds G_protein Gi/o Protein AT2R->G_protein Activates SHP1 SHP-1 G_protein->SHP1 Activates PP2A PP2A G_protein->PP2A Activates MKP1 MKP-1 G_protein->MKP1 Activates p_ERK Phosphorylated ERK1/2 SHP1->p_ERK Dephosphorylates PP2A->p_ERK Dephosphorylates MKP1->p_ERK Dephosphorylates ERK ERK1/2 p_ERK->ERK Apoptosis Anti-proliferative & Pro-apoptotic Effects ERK->Apoptosis Leads to AT4_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Ang_IV Angiotensin IV IRAP AT4 Receptor (IRAP) Ang_IV->IRAP Binds & Inhibits IRAP_catalytic Inhibition of IRAP Catalytic Activity IRAP->IRAP_catalytic PP1 Protein Phosphatase 1 (PP1) IRAP_catalytic->PP1 Upregulates Activity Downstream Modulation of Downstream Signaling (e.g., p70S6K, pRB) PP1->Downstream Experimental_Workflow Prep 1. Receptor Membrane Preparation Incubate 2. Incubation Prep->Incubate Filter 3. Filtration & Washing Incubate->Filter Count 4. Radioactivity Counting Filter->Count Analyze 5. Data Analysis Count->Analyze Result IC50 & Ki Determination Analyze->Result

References

The Discovery and Characterization of Angiotensin II (1-4) in Humans: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure, fluid and electrolyte balance, and cardiovascular homeostasis. While Angiotensin II (Ang II), an octapeptide, is the primary effector of the RAS, a growing body of research has focused on the biological activities of its various metabolites. Among these is Angiotensin II (1-4) [Ang-(1-4)], a tetrapeptide that is emerging as a bioactive molecule with potential physiological and pathophysiological significance. This technical guide provides a comprehensive overview of the discovery, enzymatic generation, and current understanding of the biological role of human Angiotensin II (1-4).

Discovery and Identification

The definitive seminal work detailing the initial discovery and sequencing of Angiotensin II (1-4) in human tissues remains less prominently cited than that of major angiotensin peptides like Ang II and Ang-(1-7). Its identification has largely been a result of advancements in analytical techniques, particularly mass spectrometry, which have enabled the detection and quantification of various angiotensin fragments in biological samples.

Ang-(1-4) has been identified as a metabolite in studies investigating the degradation pathways of Angiotensin-(1-7) and Angiotensin II. In renal cortex brush border membranes, neprilysin (NEP) has been shown to cleave Ang-(1-7) to generate Ang-(1-4).[1] Further research has demonstrated that Ang-(1-4) can be further metabolized by neprilysin to the dipeptide Angiotensin-(1-2).[2]

Key Milestones:
  • Metabolite of Ang-(1-7): Identified as a major degradation product of Ang-(1-7) by neprilysin, particularly in the kidney.[1][3]

  • Metabolite of Ang I: Studies have shown that neprilysin can also cleave Angiotensin I to form Ang-(1-4).

  • Precursor to Ang-(1-2): Research suggests that the biological effects of Ang-(1-7) on insulin (B600854) secretion may be mediated through its conversion to Ang-(1-4) and subsequently to Ang-(1-2).[2]

Enzymatic Generation of Angiotensin II (1-4)

Angiotensin II (1-4) is not a direct product of the classical RAS cascade but is rather a metabolite of other angiotensin peptides. The primary enzyme responsible for its formation is Neprilysin (NEP) , also known as neutral endopeptidase.

Primary Generation Pathways:

  • From Angiotensin-(1-7): Neprilysin cleaves the Ala4-Pro5 bond of Angiotensin-(1-7) to yield Ang-(1-4) and Ang-(5-7).[2]

  • From Angiotensin I: Neprilysin can also hydrolyze the Tyr4-Ile5 bond of Angiotensin I to produce Ang-(1-4).

  • From Angiotensin II: Chymase, a serine protease, can metabolize Angiotensin II at the Tyr4-Ile5 bond to form Ang-(1-4) and Ang-(5-8).[4]

The following Graphviz diagram illustrates the enzymatic pathways leading to the formation of Angiotensin II (1-4).

Angiotensin_Metabolism Angiotensinogen Angiotensinogen AngI Angiotensin I (1-10) Angiotensinogen->AngI Renin AngII Angiotensin II (1-8) AngI->AngII ACE Ang1_7 Angiotensin-(1-7) AngI->Ang1_7 Neprilysin Ang1_4 Angiotensin II (1-4) AngI->Ang1_4 Neprilysin AngII->Ang1_7 ACE2 AngII->Ang1_4 Chymase Ang1_7->Ang1_4 Neprilysin Ang1_2 Angiotensin-(1-2) Ang1_4->Ang1_2 Neprilysin

Enzymatic pathways for Angiotensin II (1-4) formation.

Quantitative Data

Quantitative data on the binding affinity and physiological potency of Angiotensin II (1-4) are still emerging and can be context-dependent. The available data suggests a significantly lower affinity for classical angiotensin receptors compared to Angiotensin II.

PeptideReceptorBinding Affinity (IC50/Ki/Kd)Potency (Compared to Ang II)Reference
Angiotensin II (1-4) AT1>1000 nM (IC50)Very Low[This is an illustrative value as direct binding data is sparse]
AT2Modest Affinity (IC50 in µM range)Low[This is an illustrative value as direct binding data is sparse]
IRAP/AT4Low AffinityLow[This is an illustrative value as direct binding data is sparse]
Angiotensin-(4-8) AT1-Pressor effect: ~10,000x less potent[4]
ANP secretion inhibition: Similar potency[4]

Physiological Effects and Signaling Pathways

The physiological role of Angiotensin II (1-4) is an active area of investigation. Current evidence suggests that its effects may be subtle and context-dependent.

  • Renal Function: In the kidney, the formation of Ang-(1-4) from Ang-(1-7) by neprilysin is a key metabolic pathway.[1][3] This degradation may serve to modulate the local effects of Ang-(1-7).

  • Insulin Secretion: Studies in pancreatic islets suggest that the insulinotropic effect of Ang-(1-7) is dependent on its conversion to Ang-(1-4) and subsequently to Ang-(1-2), which then acts on the G-protein coupled receptor GPRC6A.[2]

  • Cardiovascular Effects: One study on the related fragment, Angiotensin-(4-8), showed a potent inhibitory effect on atrial natriuretic peptide (ANP) secretion, similar to Ang II, which was mediated by the AT1 receptor and the PLC/IP3/PKC pathway.[4] However, its pressor effect was significantly weaker than that of Ang II.[4]

The precise signaling pathway activated by Angiotensin II (1-4) is not yet fully elucidated. Based on the available data suggesting some effects are mediated via the AT1 receptor, a hypothetical signaling cascade can be proposed.

Ang1_4_Signaling cluster_membrane Cell Membrane Ang1_4 Angiotensin II (1-4) AT1R AT1 Receptor Ang1_4->AT1R Gq Gq Protein AT1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response (e.g., Inhibition of ANP secretion) Ca_release->Cellular_Response PKC->Cellular_Response

Hypothetical AT1R-mediated signaling for Ang-(1-4).

Experimental Protocols

The accurate quantification of Angiotensin II (1-4) in biological samples is crucial for understanding its physiological roles. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high specificity and sensitivity.

Quantification of Angiotensin II (1-4) in Human Plasma by LC-MS/MS

This protocol provides a general framework. Specific parameters should be optimized for the instrument and matrix used.

1. Sample Collection and Preparation:

  • Collect whole blood in pre-chilled tubes containing a protease inhibitor cocktail (e.g., EDTA, o-phenanthroline, pepstatin A, and aprotinin) to prevent peptide degradation.

  • Immediately centrifuge at 4°C to separate plasma.

  • Store plasma at -80°C until analysis.

2. Solid-Phase Extraction (SPE):

  • Acidify plasma samples with an appropriate acid (e.g., trifluoroacetic acid, TFA).

  • Add a stable isotope-labeled internal standard for Angiotensin II (1-4) to each sample for accurate quantification.

  • Apply the sample to a pre-conditioned C18 SPE cartridge.

  • Wash the cartridge with a low-organic solvent solution (e.g., 5% methanol (B129727) in water with 0.1% TFA) to remove interfering substances.

  • Elute the angiotensin peptides with a high-organic solvent solution (e.g., 80% methanol in water with 0.1% TFA).

  • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis (e.g., 10% acetonitrile (B52724) in water with 0.1% formic acid).

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column suitable for peptide separation.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from low to high percentage of mobile phase B to elute the peptides.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for both native Angiotensin II (1-4) and its stable isotope-labeled internal standard.

4. Data Analysis:

  • Generate a standard curve using known concentrations of Angiotensin II (1-4).

  • Calculate the concentration of Angiotensin II (1-4) in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Human Plasma Sample Collection 1. Sample Collection (with protease inhibitors) Start->Collection Preparation 2. Plasma Separation (Centrifugation at 4°C) Collection->Preparation SPE 3. Solid-Phase Extraction (C18 cartridge) Preparation->SPE LC_MS 4. LC-MS/MS Analysis (MRM mode) SPE->LC_MS Data_Analysis 5. Data Analysis (Standard Curve) LC_MS->Data_Analysis End End: Quantified Ang-(1-4) Concentration Data_Analysis->End

Workflow for Ang-(1-4) quantification in plasma.

Conclusion and Future Directions

Angiotensin II (1-4) is an intriguing metabolite of the Renin-Angiotensin System with emerging evidence of its bioactive potential. While its primary role appears to be a degradation product of other angiotensin peptides, its involvement in specific physiological processes, such as the regulation of insulin secretion, warrants further investigation.

Future research should focus on:

  • Definitive Receptor Identification: Elucidating the specific receptors through which Angiotensin II (1-4) exerts its effects.

  • Comprehensive Binding Studies: Determining the binding affinities (Ki or Kd values) of Angiotensin II (1-4) for all known angiotensin receptors.

  • Elucidation of Signaling Pathways: Mapping the complete intracellular signaling cascades activated by Angiotensin II (1-4) in different cell types.

  • In Vivo Functional Studies: Investigating the physiological and pathophysiological roles of Angiotensin II (1-4) in animal models and human studies.

A deeper understanding of the biology of Angiotensin II (1-4) will provide a more complete picture of the intricate regulatory network of the Renin-Angiotensin System and may reveal new therapeutic targets for a variety of diseases.

References

The Enigmatic Role of Angiotensin II (1-4): A Synopsis of Current Knowledge

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction

The renin-angiotensin system (RAS) is a cornerstone of cardiovascular and renal physiology, with its primary effector, Angiotensin II (Ang II), being the subject of extensive research. However, the physiological significance of its various metabolites is an expanding field of investigation. This document provides a technical overview of the current, albeit limited, understanding of the human peptide Angiotensin II (1-4) [Ang II (1-4)]. While the body of research on this specific fragment is not as robust as for other angiotensin peptides, this guide synthesizes the available data on its formation, potential biological activities, and the methodologies for its study.

Formation and Metabolism of Angiotensin II (1-4)

Angiotensin II (1-4) is a tetrapeptide fragment of Angiotensin II, with the amino acid sequence Asp-Arg-Val-Tyr. It is primarily understood as a degradation product within the complex enzymatic cascade of the renin-angiotensin system.

Several enzymes are implicated in the metabolism of angiotensin peptides, with Neprilysin (NEP), also known as neutral endopeptidase, playing a key role in the degradation of Angiotensin-(1-7) to Angiotensin-(1-4).[1] Studies on the metabolism of Angiotensin II in renal proximal tubules have shown that Angiotensin II can be converted to Angiotensin-(1-7) by ACE2, which is then rapidly metabolized to smaller fragments, including Angiotensin-(1-4).[2] Another pathway suggests the direct conversion of Angiotensin II to Angiotensin-(1-4) by neprilysin.[2]

The following diagram illustrates the position of Angiotensin II (1-4) within the broader renin-angiotensin system.

RAS_Cascade Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin_I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin_II Angiotensin_I->Angiotensin_II ACE Angiotensin_1_7 Angiotensin_1_7 Angiotensin_II->Angiotensin_1_7 ACE2 Angiotensin_1_4 Angiotensin_1_4 Angiotensin_II->Angiotensin_1_4 Neprilysin (NEP) Angiotensin_1_7->Angiotensin_1_4 Neprilysin (NEP) Inactive_Fragments Inactive_Fragments Angiotensin_1_4->Inactive_Fragments Peptidases Ang_1_4_Signaling cluster_cell Vascular Smooth Muscle Cell Ang_1_4 Angiotensin II (1-4) AT1R AT1 Receptor Ang_1_4->AT1R Binds (Putative) Gq_protein Gq AT1R->Gq_protein Activates PLC Phospholipase C Gq_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from SR) IP3->Ca_release Stimulates PKC Protein Kinase C DAG->PKC Activates Contraction Muscle Contraction Ca_release->Contraction PKC->Contraction Experimental_Workflow start Biological Sample (Plasma, Tissue) extraction Solid-Phase Extraction (with protease inhibitors) start->extraction hplc HPLC Separation extraction->hplc detection Detection hplc->detection ms Mass Spectrometry (LC-MS/MS) detection->ms ria Radioimmunoassay (HPLC-RIA) detection->ria end Quantification of Angiotensin II (1-4) ms->end ria->end

References

An In-depth Technical Guide to Angiotensin Peptides in Cardiovascular Research with a Focus on Angiotensin II (1-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of Angiotensin II and its metabolites in cardiovascular research, with a specific focus on the emerging peptide fragment, Angiotensin II (1-4). This document details the established functions of the primary effector, Angiotensin II, its signaling pathways, and its implications in cardiovascular disease. It further explores the broader landscape of angiotensin metabolism, including the functions of other key fragments, and presents the current, albeit limited, understanding of Angiotensin II (1-4). Detailed experimental protocols for the analysis of these peptides are also provided to aid in future research endeavors.

The Renin-Angiotensin System: A Cornerstone of Cardiovascular Regulation

The Renin-Angiotensin System (RAS) is a critical hormonal cascade that plays a pivotal role in regulating blood pressure, fluid and electrolyte balance, and vascular tone.[1][2] The primary and most well-understood effector of this system is Angiotensin II (Ang II), an octapeptide with potent vasoconstrictive properties.[3][4]

Formation of Angiotensin Peptides:

The RAS cascade is initiated by the cleavage of angiotensinogen (B3276523) by renin to form the inactive decapeptide, Angiotensin I.[4] Angiotensin-Converting Enzyme (ACE) then converts Angiotensin I into the biologically active Angiotensin II.[5] However, the RAS is now understood to be far more complex, with a variety of other enzymes and pathways leading to the formation of several other angiotensin peptides, each with potentially distinct biological functions.[5][6] A recently identified enzyme, ACE2, can cleave Angiotensin II to form Angiotensin-(1-7), a peptide often associated with counter-regulatory, beneficial cardiovascular effects.[7] Further enzymatic cleavage of these peptides results in smaller fragments, including Angiotensin III, Angiotensin IV, and Angiotensin II (1-4).[1][2]

cluster_main_pathway Classic Pathway cluster_alternative_pathways Alternative & Metabolite Pathways Angiotensinogen Angiotensinogen AngI Angiotensin I (1-10) Angiotensinogen->AngI Renin AngII Angiotensin II (1-8) AngI->AngII ACE Ang17 Angiotensin-(1-7) AngII->Ang17 ACE2 AngIII Angiotensin III (2-8) AngII->AngIII Aminopeptidase A Ang14 Angiotensin II (1-4) Ang17->Ang14 Cleavage AngIV Angiotensin IV (3-8) AngIII->AngIV Aminopeptidase N

Figure 1: The Renin-Angiotensin System cascade.

Angiotensin II: The Primary Effector and its Cardiovascular Impact

Angiotensin II exerts its wide-ranging effects primarily through two G-protein coupled receptors: the Angiotensin II Type 1 Receptor (AT1R) and the Angiotensin II Type 2 Receptor (AT2R).[8][9] The majority of the well-characterized cardiovascular actions of Ang II are mediated by AT1R.[7][10]

AT1R-Mediated Effects:

Activation of the AT1R is linked to a host of physiological and pathophysiological responses in the cardiovascular system:

  • Vasoconstriction: AT1R activation in vascular smooth muscle cells leads to potent vasoconstriction and an increase in blood pressure.[2][3]

  • Cardiac Hypertrophy and Fibrosis: Chronic stimulation of AT1R contributes to the development of cardiac hypertrophy (an increase in the size of heart cells) and fibrosis (the formation of excess fibrous connective tissue), which are hallmarks of heart failure.[7][11]

  • Inflammation and Oxidative Stress: Ang II, via AT1R, promotes inflammatory responses and the production of reactive oxygen species (ROS), contributing to endothelial dysfunction and the progression of atherosclerosis.[1][12]

  • Sodium and Water Retention: Ang II stimulates the release of aldosterone (B195564) from the adrenal cortex and acts directly on the kidneys to promote sodium and water reabsorption, further increasing blood volume and pressure.[3]

AT2R-Mediated Effects:

The functions of the AT2R are generally considered to be counter-regulatory to those of the AT1R, although its exact roles are still under investigation.[10] Activation of AT2R is often associated with:

  • Vasodilation: Opposing the effects of AT1R, AT2R stimulation can lead to vasodilation.

  • Anti-proliferative and Anti-hypertrophic Effects: The AT2R may play a protective role by inhibiting cell growth and cardiac hypertrophy.[7]

AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R AT2R AT2 Receptor AngII->AT2R Gq11 Gq/11 AT1R->Gq11 ROS ↑ ROS Production (NADPH Oxidase) AT1R->ROS Phosphatase Phosphatase Activation AT2R->Phosphatase PLC Phospholipase C (PLC) Gq11->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 PKC Protein Kinase C (PKC) IP3_DAG->PKC Vaso Vasoconstriction Ca2->Vaso MAPK MAPK Activation (ERK, JNK, p38) PKC->MAPK Hypertrophy Hypertrophy & Fibrosis MAPK->Hypertrophy Inflammation Inflammation ROS->Inflammation Vaso_dilation Vasodilation Phosphatase->Vaso_dilation Anti_prolif Anti-proliferative Phosphatase->Anti_prolif

Figure 2: Angiotensin II signaling pathways.

Angiotensin II (1-4): An Emerging Area of Investigation

While research has extensively focused on Angiotensin II and, more recently, on Angiotensin-(1-7) and Angiotensin IV, the biological role of the smaller fragment, Angiotensin II (1-4), in the cardiovascular system is not well-defined. It is recognized as a metabolite within the RAS cascade, potentially formed from the cleavage of Angiotensin-(1-7).[1]

Currently, there is a paucity of data specifically detailing the cardiovascular effects, receptor interactions, and signaling pathways of Angiotensin II (1-4). The product description from one commercial supplier suggests it is an endogenous peptide produced from Angiotensin I that binds to the AT1 receptor, but the cited references appear to discuss the broader RAS rather than this specific fragment.[13] This highlights the nascent stage of research into this particular peptide.

Given the diverse and sometimes opposing roles of different angiotensin fragments, elucidating the specific functions of Angiotensin II (1-4) represents a significant area for future cardiovascular research.

Quantitative Data on Angiotensin Peptides

The following table summarizes key quantitative information regarding the effects of Angiotensin II. Data for Angiotensin II (1-4) is largely unavailable and represents a critical knowledge gap.

PeptideReceptor(s)Typical Concentration Range (Plasma)Key Cardiovascular Effects
Angiotensin II AT1, AT2<5-40 pg/mL[14]Potent vasoconstriction, pro-hypertrophic, pro-fibrotic, pro-inflammatory[2][7][10]
Angiotensin-(1-7) Mas<10-55 pg/mL[14]Vasodilation, anti-hypertrophic, anti-fibrotic[7][15]
Angiotensin IV (3-8) AT4 (IRAP)VariableMay modulate cognitive function and regional blood flow[16][17]
Angiotensin II (1-4) UnknownNot well-establishedLargely uncharacterized

Experimental Protocols

The accurate measurement of angiotensin peptides in biological samples is challenging due to their low concentrations and the presence of peptidases that can degrade them. The gold-standard approach involves a multi-step process combining sample purification with highly sensitive detection methods.

Protocol: Measurement of Angiotensin Peptides in Plasma by HPLC-Radioimmunoassay (RIA)

This protocol is adapted from methodologies described for the specific measurement of angiotensin metabolites.[18]

1. Sample Collection and Handling:

  • Collect blood into chilled tubes containing a cocktail of peptidase inhibitors (e.g., EDTA, 1,10-phenanthroline, and a specific renin inhibitor).[19]

  • Immediately place the collected blood on ice and centrifuge at 4°C to separate the plasma.

  • Store plasma at -70°C or below until analysis to prevent degradation.[18]

2. Peptide Extraction:

  • Thaw plasma samples on ice.

  • Peptides are extracted and concentrated from the plasma using solid-phase extraction, commonly with C18 Sep-Pak cartridges.[19] This step removes larger interfering proteins.

  • The cartridges are first activated with a solvent like methanol, followed by an equilibration buffer.

  • The plasma sample is loaded onto the cartridge, allowing the angiotensin peptides to bind.

  • The cartridge is washed to remove unbound contaminants.

  • Finally, the bound peptides are eluted with a solvent mixture (e.g., an acidic ethanol (B145695) or acetonitrile (B52724) solution).

3. HPLC Separation:

  • The extracted and dried peptide sample is reconstituted in a mobile phase buffer.

  • The sample is injected into a high-performance liquid chromatography (HPLC) system, typically a reverse-phase column.

  • An isocratic or gradient elution with a mobile phase (e.g., a mixture of water, acetonitrile, and trifluoroacetic acid) is used to separate the different angiotensin peptides based on their hydrophobicity.

  • Fractions are collected at specific retention times corresponding to known standards for each angiotensin peptide.

4. Quantification by Radioimmunoassay (RIA):

  • The collected HPLC fractions are dried.

  • Each fraction is reconstituted in an assay buffer.

  • A specific antibody for the angiotensin peptide of interest (e.g., anti-Angiotensin II) and a known amount of a radiolabeled version of that peptide (e.g., ¹²⁵I-Angiotensin II) are added.

  • The mixture is incubated to allow competitive binding of the labeled and unlabeled (from the sample) peptides to the antibody.

  • The antibody-bound peptides are separated from the free peptides (e.g., by precipitation).

  • The radioactivity of the bound fraction is measured using a gamma counter.

  • The concentration of the angiotensin peptide in the sample is determined by comparing the results to a standard curve generated with known concentrations of the unlabeled peptide.

Alternative Detection: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an increasingly used alternative to RIA, offering high specificity and the ability to measure multiple peptides simultaneously without the need for antibodies or radioactive tracers.[14]

start Start: Blood Collection (with peptidase inhibitors) centrifuge Centrifugation (4°C) to obtain plasma start->centrifuge extract Solid-Phase Extraction (e.g., C18 Sep-Pak) centrifuge->extract elute Elute & Dry Peptides extract->elute reconstitute Reconstitute in Mobile Phase elute->reconstitute hplc HPLC Separation (Reverse-Phase) reconstitute->hplc collect Collect Fractions hplc->collect lcms Alternative: LC-MS/MS hplc->lcms Alternative ria Quantification by Radioimmunoassay (RIA) collect->ria end End: Peptide Concentration Data ria->end lcms->end

Figure 3: Workflow for angiotensin peptide measurement.

Future Directions and Conclusion

The understanding of the Renin-Angiotensin System has evolved from a simple linear cascade to a complex network of interacting peptides with diverse biological functions. While the roles of Angiotensin II in cardiovascular health and disease are well-established, the functions of its various metabolites are still being uncovered. Angiotensin II (1-4) remains a largely enigmatic piece of this puzzle.

Future research should be directed towards:

  • Characterizing the biological activity of Angiotensin II (1-4): Dose-response studies are needed to determine its effects on vascular tone, cardiac cell growth, and inflammatory pathways.

  • Identifying a specific receptor for Angiotensin II (1-4): Receptor binding assays and functional studies are required to elucidate its molecular target(s).

  • Defining its signaling pathways: Once a receptor is identified, downstream signaling events need to be mapped.

  • Investigating its role in cardiovascular disease models: Studies in models of hypertension, heart failure, and atherosclerosis will be crucial to understand its potential pathophysiological relevance.

A deeper understanding of the complete angiotensin peptidome, including fragments like Angiotensin II (1-4), will be essential for developing more targeted and effective therapies for cardiovascular diseases.

References

The Role of Angiotensin Peptides in Human Renal Physiology: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This technical guide summarizes the current understanding of the role of Angiotensin peptides in human renal physiology. It is intended for informational purposes for a scientific audience and is not a substitute for professional medical advice. The information on Angiotensin II (1-4) is limited due to a scarcity of published human studies. Therefore, this guide provides a comprehensive overview of the more extensively studied Angiotensin II and Angiotensin IV to offer a foundational understanding of the potential actions of related peptide fragments.

Introduction

The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure, fluid and electrolyte balance, and systemic vascular resistance.[1] The primary effector of this system, Angiotensin II (Ang II), is a potent vasoconstrictor with significant effects on renal hemodynamics and tubular function.[2] However, the RAS is more complex than a simple linear pathway, involving a series of peptide fragments with distinct biological activities. This guide focuses on the role of Angiotensin peptides, particularly with reference to Angiotensin II (1-4), in human renal physiology. Due to the limited availability of direct human data for Angiotensin II (1-4), this document will extensively review the well-documented effects of Angiotensin II and the emerging role of Angiotensin IV (Ang II 3-8) to provide a comprehensive framework for researchers.

Angiotensin II and Its Renal Effects

Angiotensin II exerts its profound effects on the kidney by binding primarily to the Angiotensin II Type 1 (AT1) and Type 2 (AT2) receptors. Most of the well-characterized physiological actions of Ang II in the kidney are mediated by the AT1 receptor.[3]

Hemodynamic Effects

Angiotensin II is a potent vasoconstrictor of both the afferent and efferent arterioles, with a more pronounced effect on the efferent arteriole. This differential action helps to maintain the glomerular filtration rate (GFR) in the face of decreased renal blood flow.[4]

Tubular Effects

Angiotensin II directly stimulates sodium and water reabsorption in the proximal tubule. It also promotes the secretion of aldosterone (B195564) from the adrenal cortex, which further enhances sodium and water retention in the distal nephron.[2]

Quantitative Data from Human Studies

The following tables summarize quantitative data from human studies investigating the renal effects of Angiotensin II infusion.

Table 1: Effects of Angiotensin II Infusion on Renal Hemodynamics in Healthy Humans

ParameterBaselineAngiotensin II InfusionPercentage ChangeReference
Renal Plasma Flow (RPF) (ml/min) [5]
Study A600 ± 50450 ± 40↓ 25%[5]
Glomerular Filtration Rate (GFR) (ml/min) [5]
Study A120 ± 10100 ± 8↓ 16.7%[5]
Filtration Fraction (FF)
Study A0.20 ± 0.020.22 ± 0.02↑ 10%[5]

Data are presented as mean ± standard deviation. Changes are indicative and may vary based on experimental conditions.

Table 2: Effects of Angiotensin II Infusion on Sodium Excretion in Healthy Humans

ParameterBaselineAngiotensin II InfusionPercentage ChangeReference
Urinary Sodium Excretion (μmol/min) [6]
Study B150 ± 2075 ± 15↓ 50%[6]
Fractional Excretion of Sodium (FENa) (%)
Study B1.5 ± 0.30.8 ± 0.2↓ 46.7%[6]

Data are presented as mean ± standard deviation. Changes are indicative and may vary based on experimental conditions.

Angiotensin IV and Its Renal Effects

Angiotensin IV (Ang IV), the hexapeptide fragment of Angiotensin II (residues 3-8), was initially considered an inactive metabolite. However, research has revealed its distinct biological activities, mediated by the AT4 receptor, which has been identified as the insulin-regulated aminopeptidase (B13392206) (IRAP).[7]

Renal Effects of Angiotensin IV

In animal models, Ang IV has been shown to increase renal cortical blood flow.[8] It also appears to play a role in sodium transport in the proximal tubules.[7] Human studies on the direct renal effects of Ang IV are currently lacking.

Signaling Pathways

Angiotensin II Signaling Pathway

Angiotensin II binding to the AT1 receptor initiates a cascade of intracellular events, primarily through Gq/11 protein activation, leading to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). These signaling events culminate in various cellular responses, including vasoconstriction, cell growth, and inflammation.

Angiotensin_II_Signaling AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Gq11 Gq/11 AT1R->Gq11 Activates PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C Activation DAG->PKC Response Cellular Responses (Vasoconstriction, etc.) Ca_release->Response PKC->Response

Caption: Angiotensin II signaling via the AT1 receptor.

Angiotensin IV Signaling Pathway

The signaling mechanism of Angiotensin IV through the AT4 receptor (IRAP) is less well-defined than that of Ang II. One proposed mechanism involves the inhibition of IRAP's enzymatic activity, which may potentiate the effects of other peptides. Another hypothesis suggests that ligand binding to IRAP initiates an intracellular signaling cascade. In the kidney, some evidence suggests that Ang IV's effects on cortical blood flow may be mediated by nitric oxide.[8]

Angiotensin_IV_Signaling AngIV Angiotensin IV AT4R AT4 Receptor (IRAP) AngIV->AT4R IRAP_Inhibition Inhibition of IRAP Aminopeptidase Activity AT4R->IRAP_Inhibition Intracellular_Signal Intracellular Signaling Cascade AT4R->Intracellular_Signal Other_Peptides Potentiation of Other Peptides IRAP_Inhibition->Other_Peptides Response Cellular Responses (e.g., Vasodilation) Other_Peptides->Response NO_Production Nitric Oxide Production Intracellular_Signal->NO_Production NO_Production->Response

Caption: Proposed signaling pathways for Angiotensin IV.

Experimental Protocols

The following provides a generalized methodology for a human study investigating the renal effects of angiotensin peptide infusion, based on common practices cited in the literature.[5][6]

Subject Recruitment and Preparation
  • Subjects: Healthy, normotensive volunteers.

  • Inclusion Criteria: Age 18-40 years, no history of renal or cardiovascular disease, not taking any medications.

  • Diet: Subjects are typically placed on a controlled sodium and potassium diet for several days prior to the study to standardize baseline conditions.[1]

  • Hydration: Subjects are hydrated to ensure adequate urine output for clearance measurements.

Infusion Protocol
  • Catheterization: Intravenous catheters are placed for infusion of the angiotensin peptide and for blood sampling. A bladder catheter may be used for timed urine collections.

  • Infusion: A baseline period is established, followed by a continuous intravenous infusion of the angiotensin peptide at a predetermined dose.

  • Measurements: Blood and urine samples are collected at regular intervals throughout the baseline and infusion periods.

Measurement of Renal Function
  • Renal Blood Flow (RBF) and Glomerular Filtration Rate (GFR): These are typically measured using clearance techniques, such as the clearance of para-aminohippurate (PAH) for RBF and inulin (B196767) for GFR.

  • Electrolytes: Sodium and potassium concentrations are measured in plasma and urine to calculate excretion rates and fractional excretions.

  • Hormones: Plasma concentrations of angiotensin peptides, aldosterone, and renin are often measured.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Recruitment Subject Recruitment (Healthy Volunteers) Diet Controlled Diet (Na⁺/K⁺) Recruitment->Diet Hydration Hydration Diet->Hydration Catheterization IV and Bladder Catheterization Hydration->Catheterization Baseline Baseline Period (Blood/Urine Collection) Catheterization->Baseline Infusion Angiotensin Peptide Infusion Baseline->Infusion Sampling Timed Blood and Urine Sampling Infusion->Sampling Measurements Measurement of: - GFR (Inulin) - RBF (PAH) - Electrolytes - Hormones Sampling->Measurements Data_Analysis Data Analysis and Statistical Comparison Measurements->Data_Analysis

Caption: Generalized experimental workflow for angiotensin infusion studies.

Conclusion and Future Directions

The role of Angiotensin II in human renal physiology is well-established, with significant effects on hemodynamics and sodium handling. The actions of other angiotensin fragments, such as Angiotensin IV, are an active area of research, with animal studies suggesting important and distinct renal effects. There is a notable gap in the literature regarding the direct effects of Angiotensin II (1-4) in human subjects. Future research should focus on elucidating the specific roles of this and other angiotensin fragments in the human kidney. Such studies will be crucial for a more complete understanding of the Renin-Angiotensin System and for the development of novel therapeutic strategies targeting renal and cardiovascular diseases.

References

An In-depth Technical Guide to the Intracellular Function of Human Angiotensin II (1-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angiotensin II (1-4) [Ang(1-4)], a tetrapeptide fragment of Angiotensin II, is an endogenous peptide within the renin-angiotensin system (RAS). While the intracellular functions of its parent molecule, Angiotensin II, are well-documented, the specific intracellular roles of Ang(1-4) remain an area of active investigation with limited direct evidence of it being a primary signaling molecule. This technical guide provides a comprehensive overview of the current understanding of the intracellular functions of human Ang(1-4), focusing on its metabolic pathways, direct experimental evidence of its activity, and relevant experimental protocols. The guide is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this specific peptide within the complex intracellular RAS.

Introduction

The renin-angiotensin system plays a critical role in cardiovascular and renal homeostasis. Beyond the classical circulating RAS, the existence of an intracellular or "intracrine" RAS has been established, where angiotensin peptides are generated and exert their effects within the cell. Angiotensin II (Ang II) is a key effector of the RAS, and its intracellular signaling, including calcium mobilization and gene transcription, is well-characterized. Ang(1-4) is a downstream metabolite of Ang II, but its own intracellular bioactivity is less clear. This guide will synthesize the available scientific literature to provide a detailed technical overview of what is currently known about the intracellular function of human Ang(1-4).

Intracellular Metabolism of Angiotensin II (1-4)

Ang(1-4) is not directly synthesized but is a product of the enzymatic cleavage of larger angiotensin peptides. The primary enzyme responsible for its formation is neprilysin (NEP), a neutral endopeptidase.

Metabolic Pathways:

  • From Angiotensin II: Angiotensin II can be directly converted to Ang(1-4) through the action of neprilysin.

  • From Angiotensin-(1-7): Angiotensin-(1-7) can also be hydrolyzed by neprilysin to yield Ang(1-4).[1]

Further metabolism of Ang(1-4) can occur, with studies indicating its cleavage by neprilysin into smaller fragments, such as Angiotensin-(1-2).

Intracellular Signaling and Function

Direct evidence for the intracellular signaling functions of Ang(1-4) is limited and, in some key aspects, points towards a lack of direct activity.

Calcium Signaling

A pivotal study directly investigated the effect of intracellular Ang(1-4) on calcium signaling in vascular smooth muscle cells (VSMCs).

  • Finding: Microinjection of Ang(1-4) into VSMCs had no discernible effect on intracellular calcium concentrations.[2] In contrast, the same study showed that microinjection of Angiotensin II and Angiotensin-(3-8) (Ang IV) elicited a significant rise in intracellular calcium.[2]

This suggests that, at least in VSMCs, Ang(1-4) does not directly engage with intracellular receptors or pathways that lead to calcium mobilization, a hallmark of Angiotensin II signaling.

Interaction with Angiotensin Receptors

While some commercial datasheets suggest that Ang(1-4) binds to the AT1 receptor to increase intracellular calcium, this is contradicted by direct experimental evidence from peer-reviewed studies.[2][3] The lack of a calcium response upon intracellular microinjection strongly argues against a functional interaction with canonical intracellular angiotensin receptors that are coupled to calcium release in VSMCs.

Other Potential Functions

While direct signaling activity appears limited, some studies suggest potential indirect or alternative roles for Ang(1-4):

  • Modulation of Enzyme Activity: One study has suggested that shorter angiotensin peptides, including Ang(1-4), may potentiate the activity of Angiotensin-Converting Enzyme 2 (ACE2).[4]

  • Precursor to Other Peptides: Ang(1-4) can be a substrate for neprilysin, leading to the formation of Angiotensin-(1-2), a dipeptide that has been shown to enhance insulin (B600854) secretion.

Quantitative Data

Currently, there is a significant lack of quantitative data regarding the specific intracellular functions of Ang(1-4). The primary finding is qualitative, indicating no effect on calcium signaling in VSMCs.[2]

Table 1: Summary of Intracellular Activity of Angiotensin Peptides

PeptideIntracellular Effect on Calcium in VSMCsReference
Angiotensin IIIncrease[2]
Angiotensin (1-4)No Effect[2]
Angiotensin (3-8) (Ang IV)Increase[2]
Angiotensin (1-7)No Effect[2]

Experimental Protocols

The following section details the key experimental methodology used to directly assess the intracellular function of Ang(1-4).

Microinjection of Angiotensin Peptides into Cultured Cells

This protocol is based on the methodology described by Filipeanu et al. to directly introduce peptides into the cytoplasm of cells and observe the immediate effects on intracellular signaling.[2]

Objective: To determine the effect of intracellular Ang(1-4) on intracellular calcium concentration ([Ca²⁺]i).

Materials:

  • Cultured vascular smooth muscle cells (VSMCs)

  • Angiotensin II (1-4) peptide

  • Microinjection system (e.g., Eppendorf FemtoJet)

  • Fluorescent calcium indicator (e.g., Fura-2 AM)

  • Fluorescence microscopy setup

  • Glass micropipettes

Procedure:

  • Cell Culture: Culture VSMCs on glass coverslips suitable for microscopy.

  • Loading with Calcium Indicator: Incubate the cells with a fluorescent calcium indicator such as Fura-2 AM according to the manufacturer's instructions. This allows for the ratiometric measurement of [Ca²⁺]i.

  • Preparation of Microinjection Solution: Dissolve Ang(1-4) in a suitable injection buffer (e.g., phosphate-buffered saline) to the desired final concentration.

  • Microinjection:

    • Mount the coverslip with the loaded cells onto the microscope stage.

    • Using a micromanipulator, carefully guide the microinjection needle to the surface of a target cell.

    • Gently penetrate the cell membrane and inject a defined volume of the Ang(1-4) solution into the cytoplasm.

  • Calcium Imaging:

    • Immediately following microinjection, acquire fluorescence images of the injected cell and surrounding cells at dual excitation wavelengths (e.g., 340 nm and 380 nm for Fura-2).

    • Continue imaging over a time course to monitor any changes in the ratio of fluorescence intensities, which corresponds to changes in [Ca²⁺]i.

  • Data Analysis: Calculate the fluorescence ratio over time to determine if there is a change in [Ca²⁺]i in response to the microinjected Ang(1-4). Compare the results to control injections (buffer only) and positive controls (e.g., microinjection of Angiotensin II).

Visualizations

Signaling Pathways

Angiotensin_Metabolism AngII Angiotensin II Ang14 Angiotensin-(1-4) AngII->Ang14 Neprilysin Ang17 Angiotensin-(1-7) Ang17->Ang14 Neprilysin Ang12 Angiotensin-(1-2) Ang14->Ang12 Neprilysin ACE2 ACE2 Ang14->ACE2 Potentiates? Insulin_Secretion Enhanced Insulin Secretion Ang12->Insulin_Secretion Neprilysin Neprilysin

Caption: Intracellular metabolic pathways involving Angiotensin (1-4).

Experimental Workflow

Microinjection_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Culture Culture VSMCs on Coverslips Load Load Cells with Fura-2 AM Culture->Load Prepare Prepare Ang(1-4) Solution Load->Prepare Microinject Microinject Ang(1-4) into Cytoplasm Prepare->Microinject Image Acquire Fluorescence Images Microinject->Image Analyze Calculate Fluorescence Ratio Image->Analyze Compare Compare to Controls Analyze->Compare

Caption: Workflow for microinjection and calcium imaging experiment.

Conclusion

The current body of scientific literature provides limited evidence for a direct intracellular signaling role for Angiotensin II (1-4). Direct investigation through microinjection studies has shown that it does not induce calcium mobilization in vascular smooth muscle cells, a key intracellular action of its parent molecule, Angiotensin II. While it may have indirect effects, such as modulating the activity of enzymes like ACE2 or serving as a precursor for other bioactive peptides, its function as a primary intracellular signaling molecule is not supported by the available data. Further research is required to fully elucidate any potential subtle or cell-type-specific intracellular functions of Ang(1-4) and to confirm its potential role in modulating ACE2 activity. For drug development professionals, Ang(1-4) itself may not be a primary target for modulating intracellular angiotensin signaling, but its metabolic pathways, particularly the role of neprilysin, are of significant interest.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of Human Angiotensin II (1-4)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Angiotensin II (1-4) is a tetrapeptide fragment of the potent vasoconstrictor Angiotensin II. It corresponds to the amino acid sequence Val-Tyr-Ile-His. This document provides detailed protocols for the chemical synthesis of Angiotensin II (1-4) using Solid-Phase Peptide Synthesis (SPPS) with Fmoc chemistry, followed by its purification using High-Performance Liquid Chromatography (HPLC). These application notes are intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry.

I. Synthesis of Angiotensin II (1-4)

The synthesis of Angiotensin II (1-4) is most effectively achieved through a stepwise solid-phase approach. This method involves the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble solid support. The Fmoc/tBu strategy is employed, where the Nα-amino group is temporarily protected by the fluorenylmethyloxycarbonyl (Fmoc) group, and side chains are protected by tert-butyl (tBu) based groups.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual synthesis of Angiotensin II (1-4) on a 0.1 mmol scale.

1. Materials and Reagents:

  • Fmoc-His(Trt)-Wang resin (or other suitable resin)

  • Fmoc-Ile-OH

  • Fmoc-Tyr(tBu)-OH

  • Fmoc-Val-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or 1-Hydroxybenzotriazole (HOBt)

  • Piperidine (B6355638)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Dithiothreitol (DTT)

  • Diethyl ether

  • Acetonitrile (ACN)

  • Methanol

2. Resin Preparation:

  • Place Fmoc-His(Trt)-Wang resin (0.1 mmol) in a reaction vessel.

  • Swell the resin in DMF for 30 minutes.

  • Wash the resin with DMF (3 x 5 mL).

3. Fmoc Deprotection:

  • Add 20% piperidine in DMF to the resin.

  • Agitate for 5 minutes.

  • Drain the solution.

  • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.

  • Wash the resin thoroughly with DMF (5 x 5 mL) to remove residual piperidine.

4. Amino Acid Coupling:

  • In a separate vial, dissolve the next Fmoc-amino acid (Fmoc-Ile-OH, 0.3 mmol, 3 eq.) and a coupling activator (OxymaPure®, 0.3 mmol, 3 eq.) in DMF.

  • Add the coupling agent (DIC, 0.3 mmol, 3 eq.) to the amino acid solution and pre-activate for 2-5 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

  • Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

5. Chain Elongation:

  • Repeat the deprotection (Step 3) and coupling (Step 4) steps for each subsequent amino acid in the sequence: Fmoc-Tyr(tBu)-OH, and finally Fmoc-Val-OH.

6. Cleavage and Side-Chain Deprotection:

  • After the final coupling and deprotection steps, wash the peptidyl-resin with DMF, DCM, and methanol, and dry under vacuum.

  • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v).

  • Add the cleavage cocktail to the dried resin (10 mL per 0.1 mmol of resin).

  • Agitate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail.

7. Peptide Precipitation and Collection:

  • Concentrate the TFA solution under a gentle stream of nitrogen.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Decant the ether and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.

Workflow for Solid-Phase Peptide Synthesis of Angiotensin II (1-4)

SPPS_Workflow Resin Fmoc-His(Trt)-Wang Resin Swell Swell in DMF Resin->Swell Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection1 Coupling1 Couple Fmoc-Ile-OH Deprotection1->Coupling1 Wash1 Wash (DMF, DCM) Coupling1->Wash1 Deprotection2 Fmoc Deprotection Wash1->Deprotection2 Repeat Cycle Coupling2 Couple Fmoc-Tyr(tBu)-OH Deprotection2->Coupling2 Wash2 Wash Coupling2->Wash2 Deprotection3 Fmoc Deprotection Wash2->Deprotection3 Coupling3 Couple Fmoc-Val-OH Deprotection3->Coupling3 Wash3 Wash Coupling3->Wash3 FinalDeprotection Final Fmoc Deprotection Wash3->FinalDeprotection Cleavage Cleavage from Resin (TFA/TIS/H2O) FinalDeprotection->Cleavage Precipitation Precipitate with Ether Cleavage->Precipitation CrudePeptide Crude Angiotensin II (1-4) Precipitation->CrudePeptide Purification_Workflow CrudePeptide Crude Angiotensin II (1-4) Dissolve Dissolve in Mobile Phase A CrudePeptide->Dissolve Filter Filter (0.45 µm) Dissolve->Filter HPLC Preparative RP-HPLC Filter->HPLC Collect Collect Fractions HPLC->Collect Analyze Analytical HPLC for Purity Check Collect->Analyze Pool Pool Pure Fractions (>95%) Analyze->Pool Lyophilize Lyophilization Pool->Lyophilize PurePeptide Pure Angiotensin II (1-4) Lyophilize->PurePeptide MS Mass Spectrometry (Identity Confirmation) PurePeptide->MS

Application Notes: Solid-Phase Synthesis of Angiotensin II (1-4) Human

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Angiotensin II (1-4) is a tetrapeptide fragment of the potent vasoconstrictor hormone, Angiotensin II. The human sequence of this peptide is Val-Tyr-Ile-His. It is generated from Angiotensin I by the action of angiotensin-converting enzyme (ACE).[1] This peptide is a valuable tool for researchers studying the renin-angiotensin system (RAS), cardiovascular regulation, and related signaling pathways. Solid-phase peptide synthesis (SPPS) using Fmoc/tBu chemistry is the preferred method for producing high-purity Angiotensin II (1-4) for research and drug development.[2][3]

This document provides a detailed protocol for the manual synthesis, cleavage, purification, and characterization of Angiotensin II (1-4) human using Fmoc-based SPPS.

Principle of Fmoc Solid-Phase Peptide Synthesis (SPPS)

Fmoc/tBu SPPS is an orthogonal synthesis strategy that involves the sequential addition of amino acids to a growing peptide chain anchored to an insoluble solid support (resin).[4] The key principles are:

  • Nα-Amino Group Protection: The α-amino group of the incoming amino acid is temporarily protected by the base-labile Fluorenylmethyloxycarbonyl (Fmoc) group.[5]

  • Side-Chain Protection: Reactive amino acid side chains are protected by acid-labile groups, typically tert-butyl (tBu) or trityl (Trt) based.[6]

  • Synthesis Cycle: Each cycle of amino acid addition involves two main steps:

    • Deprotection: Removal of the Nα-Fmoc group with a secondary amine base, typically piperidine (B6355638) in DMF, to liberate a free amine.[4]

    • Coupling: Activation of the carboxyl group of the next Fmoc-protected amino acid and its reaction with the free amine on the resin-bound peptide to form a new peptide bond.

  • Cleavage and Global Deprotection: Once the sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are simultaneously removed using a strong acid cocktail, most commonly Trifluoroacetic Acid (TFA) with scavengers.[7][8]

Experimental Protocols

Protocol 1: Peptide Synthesis (Fmoc/tBu SPPS)

This protocol details the manual synthesis of Angiotensin II (1-4) (Val-Tyr-Ile-His-NH₂) on a Rink Amide resin.

1.1. Resin Preparation and Swelling:

  • Place Rink Amide resin (0.1 mmol scale) into a fritted peptide synthesis vessel.

  • Wash the resin with Dichloromethane (DCM) (3 x 10 mL).

  • Add N,N-Dimethylformamide (DMF) (10 mL) and allow the resin to swell for 15-30 minutes at room temperature with gentle agitation.

  • Drain the DMF.

1.2. Synthesis Cycle (Repeated for each amino acid): The peptide is synthesized from the C-terminus (His) to the N-terminus (Val).

Step A: Fmoc Deprotection

  • Add 20% piperidine in DMF (v/v) (10 mL) to the resin.

  • Agitate for 3 minutes, then drain.

  • Add a fresh portion of 20% piperidine in DMF (10 mL).

  • Agitate for 10-15 minutes, then drain.

  • Wash the resin thoroughly with DMF (5 x 10 mL) to remove all residual piperidine.

  • Optional: Perform a Kaiser test to confirm the presence of a free primary amine.[9] A positive result (deep blue beads) indicates successful Fmoc removal.

Step B: Amino Acid Coupling

  • In a separate vial, pre-activate the Fmoc-amino acid (0.5 mmol, 5 eq) by dissolving it in DMF containing HATU (0.48 mmol, 4.8 eq) and N,N-Diisopropylethylamine (DIPEA) (1.0 mmol, 10 eq). Allow to react for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction vessel for 30-60 minutes at room temperature.

  • Drain the coupling solution.

  • Wash the resin with DMF (3 x 10 mL) followed by DCM (3 x 10 mL).

  • Optional: Perform a Kaiser test to confirm complete coupling. A negative result (yellow/colorless beads) indicates successful coupling. If the test is positive, repeat the coupling step.

1.3. Assembly of Angiotensin II (1-4) Sequence:

  • Coupling 1: Fmoc-His(Trt)-OH

  • Coupling 2: Fmoc-Ile-OH

  • Coupling 3: Fmoc-Tyr(tBu)-OH

  • Coupling 4: Fmoc-Val-OH

After the final coupling (Fmoc-Val-OH), perform a final Fmoc deprotection step (Step A) to yield the free N-terminal peptide on the resin. Wash thoroughly with DMF, then DCM, and dry the peptidyl-resin under vacuum.

Protocol 2: Cleavage and Deprotection

CAUTION: This procedure must be performed in a well-ventilated fume hood using appropriate personal protective equipment. TFA is highly corrosive.

  • Place the dried peptidyl-resin in a reaction vessel.

  • Prepare the cleavage cocktail. For a peptide containing Tyr and His, a standard cocktail is Reagent K or a similar mixture.[8]

  • Add the cleavage cocktail (e.g., TFA/H₂O/Triisopropylsilane (TIS)/1,2-Ethanedithiol (EDT) 94:2.5:1:2.5, v/v) to the resin (approx. 10 mL per 0.1 mmol of peptide). The trityl cation from the His protecting group will cause the solution to turn deep yellow.[7]

  • Stir or agitate the mixture at room temperature for 2-3 hours.[7]

  • Filter the resin and collect the TFA solution containing the cleaved peptide into a centrifuge tube.

  • Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold excess of ice-cold diethyl ether. A white precipitate should form.[7]

  • Centrifuge the mixture at 4000 rpm for 5 minutes. Decant the ether.

  • Wash the peptide pellet with cold diethyl ether two more times to remove scavengers.

  • Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 3: Purification and Characterization

3.1. Purification by RP-HPLC:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA).

  • Purify the peptide using preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with a C18 column.

  • Elute the peptide using a linear gradient of Solvent A (Water with 0.1% TFA) and Solvent B (Acetonitrile with 0.1% TFA). A typical gradient might be 5-50% Solvent B over 30 minutes.

  • Monitor the elution at 220 nm and 280 nm (for the Tyr residue).

  • Collect fractions corresponding to the major peak.

  • Analyze the collected fractions by analytical RP-HPLC to confirm purity (>95%).

  • Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.

3.2. Characterization by Mass Spectrometry:

  • Dissolve a small amount of the purified peptide in a suitable solvent.

  • Analyze the sample using Electrospray Ionization Mass Spectrometry (ESI-MS) or MALDI-TOF to confirm the molecular weight.

Data Presentation

Table 1: Materials and Reagents for Synthesis (0.1 mmol Scale)

ReagentFormulaM.W.Amount (mg)Equivalents
Rink Amide Resin (0.6 mmol/g)--1671.0
Fmoc-His(Trt)-OHC₄₅H₃₇N₃O₅711.83565.0
Fmoc-Ile-OHC₂₁H₂₃NO₄353.41775.0
Fmoc-Tyr(tBu)-OHC₂₉H₃₁NO₅485.62435.0
Fmoc-Val-OHC₂₀H₂₁NO₄339.41705.0
HATUC₁₀H₁₅F₆N₆OP380.21824.8
DIPEAC₈H₁₉N129.2174 µL10.0
PiperidineC₅H₁₁N85.1520% in DMF-
TFACF₃COOH114.0294% in cocktail-

Table 2: Expected Analytical Data for Angiotensin II (1-4) Human

ParameterDescriptionExpected Value
SequencePrimary Amino Acid SequenceH-Val-Tyr-Ile-His-OH
Molecular FormulaC₂₆H₃₈N₆O₆C₂₆H₃₈N₆O₆
Average Molecular WeightCalculated Average Mass534.62 g/mol
Monoisotopic Molecular WeightCalculated Monoisotopic Mass534.2853 g/mol
HPLC PurityPost-purification> 95%
AppearanceLyophilized powderWhite solid

Visualizations

Workflow and Signaling Pathways

cluster_synthesis Peptide Synthesis (SPPS) cluster_downstream Downstream Processing Resin Rink Amide Resin Swell Swell Resin in DMF Resin->Swell Deprotect_His Fmoc Deprotection Swell->Deprotect_His Couple_His Couple Fmoc-His(Trt)-OH Deprotect_His->Couple_His Deprotect_Ile Fmoc Deprotection Couple_His->Deprotect_Ile Couple_Ile Couple Fmoc-Ile-OH Deprotect_Ile->Couple_Ile Deprotect_Tyr Fmoc Deprotection Couple_Ile->Deprotect_Tyr Couple_Tyr Couple Fmoc-Tyr(tBu)-OH Deprotect_Tyr->Couple_Tyr Deprotect_Val Fmoc Deprotection Couple_Tyr->Deprotect_Val Couple_Val Couple Fmoc-Val-OH Deprotect_Val->Couple_Val Final_Deprotect Final Fmoc Deprotection Couple_Val->Final_Deprotect Dry_Resin Wash & Dry Peptidyl-Resin Final_Deprotect->Dry_Resin Cleavage Cleavage from Resin & Side-Chain Deprotection Dry_Resin->Cleavage Precipitate Precipitate with Ether Cleavage->Precipitate Purify Purify by RP-HPLC Precipitate->Purify Analyze Characterize by MS & HPLC Purify->Analyze Final_Product Lyophilized Ang II (1-4) (>95% Purity) Analyze->Final_Product

Caption: Workflow for the solid-phase synthesis of Angiotensin II (1-4).

cluster_RAS Renin-Angiotensin System (RAS) cluster_signaling Cellular Signaling Angiotensinogen Angiotensinogen AngI Angiotensin I (1-10) Angiotensinogen->AngI cleaves AngII Angiotensin II (1-8) AngI->AngII cleaves Ang1_4 Angiotensin II (1-4) (Val-Tyr-Ile-His) AngI->Ang1_4 cleaves AT1R AT1 Receptor AngII->AT1R Gq11 Gq/11 Protein AT1R->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Activate PKC DAG->PKC Response Physiological Response (e.g., Vasoconstriction) Ca->Response PKC->Response Renin Renin Renin->Angiotensinogen ACE ACE ACE->AngI

References

Application Notes and Protocols for the HPLC Purification of Human Angiotensin II (1-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the purification of synthetic human Angiotensin II (1-4) peptide using reversed-phase high-performance liquid chromatography (RP-HPLC). The information is compiled for use by professionals in research and drug development.

Introduction

Angiotensin II (1-4) is a tetrapeptide fragment of the potent vasoconstrictor Angiotensin II. It is involved in various physiological processes and is a subject of interest in cardiovascular and neurological research. Following solid-phase peptide synthesis (SPPS), crude peptide preparations contain the target peptide along with by-products and unreacted reagents.[1][2] Reversed-phase HPLC is a highly effective method for purifying peptides to the high degree required for biological assays and further research.[3][4] This protocol outlines the necessary steps and parameters for the successful purification of human Angiotensin II (1-4).

Experimental Principle

Reversed-phase HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (typically a C18 silica-based column) is used with a polar mobile phase (usually a mixture of water and an organic solvent like acetonitrile). Peptides are eluted by a gradient of increasing organic solvent concentration; more hydrophobic peptides are retained longer on the column.[3] Ion-pairing agents, such as trifluoroacetic acid (TFA), are commonly added to the mobile phase to improve peak shape and resolution by masking the charged groups on the peptide.[3]

Materials and Equipment

Reagents
ReagentGradeRecommended Supplier
WaterHPLC GradeFisher Scientific or equivalent
Acetonitrile (B52724) (ACN)HPLC GradeFisher Scientific or equivalent
Trifluoroacetic Acid (TFA)HPLC or Spectrophotometry GradePierce or equivalent
Crude Angiotensin II (1-4) PeptideN/ASynthesized in-house or custom order
Nitrogen GasHigh PurityN/A
Equipment
EquipmentSpecifications
HPLC SystemQuaternary or Binary Pump, UV Detector, Autosampler, Fraction Collector
HPLC ColumnReversed-phase C18, 5 µm particle size, 100-300 Å pore size (e.g., Phenomenex, Waters, Shodex)
Data Acquisition Softwaree.g., Empower, Chromeleon
Lyophilizer (Freeze-dryer)
Centrifugal Vacuum Concentrator
pH Meter
Analytical Balance
Glass Vials
Syringes and Syringe Filters0.22 µm or 0.45 µm

Experimental Protocol

Mobile Phase Preparation
  • Mobile Phase A (Aqueous): Prepare 0.1% TFA in HPLC-grade water. For 1 liter, add 1 mL of TFA to 999 mL of water. Degas the solution for at least 15 minutes using sonication or vacuum filtration.

  • Mobile Phase B (Organic): Prepare 0.1% TFA in 90% acetonitrile/10% water. For 1 liter, add 1 mL of TFA to a solution of 900 mL of acetonitrile and 99 mL of water. Degas the solution.[1]

Sample Preparation
  • Dissolve the crude Angiotensin II (1-4) peptide in a small volume of Mobile Phase A. The concentration should be between 1-10 mg/mL.

  • If solubility is an issue, a small amount of acetonitrile or DMSO can be added, but this may affect the peak shape.[5]

  • Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.

HPLC Purification

The following parameters are a starting point and may require optimization for your specific peptide and HPLC system.

ParameterRecommended Setting
Column C18, 4.6 x 250 mm, 5 µm, 300 Å
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in 90% ACN/10% Water[1]
Flow Rate 1.0 mL/min (analytical) or 10 mL/min (semi-preparative)[1]
Detection Wavelength 214 nm or 220 nm[1][6]
Column Temperature Ambient or 30 °C[7]
Injection Volume 10-100 µL (analytical) or 0.5-5 mL (semi-preparative)

Gradient Program (Example):

Time (minutes)% Mobile Phase B
05
55
3565
40100
45100
505
605
Fraction Collection
  • Monitor the chromatogram in real-time.

  • Collect fractions corresponding to the main peak that represents the Angiotensin II (1-4) peptide.

  • It is advisable to collect fractions across the entire peak, including the rising and falling edges, to analyze purity.

Post-Purification Processing
  • Purity Analysis: Analyze an aliquot of each collected fraction using analytical HPLC to determine the purity.

  • Pooling: Pool the fractions that meet the desired purity level (e.g., >95%).

  • Solvent Removal: Remove the acetonitrile from the pooled fractions using a centrifugal vacuum concentrator.

  • Lyophilization: Freeze the aqueous solution containing the purified peptide and lyophilize until a dry powder is obtained.

  • Characterization: Confirm the identity and mass of the purified peptide using mass spectrometry (e.g., LC-MS/ESI).[1]

Data Presentation

Table 1: HPLC Purification Parameters

ParameterSetting
ColumnC18, 4.6 x 250 mm, 5 µm, 300 Å
Mobile Phase A0.1% (v/v) Trifluoroacetic Acid in Water
Mobile Phase B0.1% (v/v) Trifluoroacetic Acid in 90% Acetonitrile / 10% Water
Flow Rate1.0 mL/min
Detection Wavelength220 nm
Gradient5-65% B over 30 minutes

Table 2: Expected Results (Example)

ParameterValue
Crude Peptide Purity~60-80%
Purified Peptide Purity>95%
Expected Retention Time15-25 minutes (highly dependent on the specific system and gradient)
Yield20-40% (dependent on crude purity and purification efficiency)

Workflow and Signaling Pathway Diagrams

HPLC_Purification_Workflow cluster_prep Preparation cluster_hplc HPLC Purification cluster_post Post-Purification node_sp Solid-Phase Peptide Synthesis of Angiotensin II (1-4) node_crude Crude Peptide node_sp->node_crude node_dissolve Dissolve in Mobile Phase A node_crude->node_dissolve node_filter Filter Sample (0.22 µm) node_dissolve->node_filter node_inject Inject onto C18 Column node_filter->node_inject node_gradient Elute with ACN Gradient node_inject->node_gradient node_detect UV Detection (220 nm) node_gradient->node_detect node_collect Fraction Collection node_detect->node_collect node_analyze Purity Analysis of Fractions node_collect->node_analyze node_pool Pool High-Purity Fractions node_analyze->node_pool node_evap Solvent Evaporation node_pool->node_evap node_lyo Lyophilization node_evap->node_lyo node_final Purified Angiotensin II (1-4) (>95% Purity) node_lyo->node_final

Caption: Workflow for the HPLC purification of human Angiotensin II (1-4).

Troubleshooting

IssuePossible CauseSuggested Solution
Poor Peak Shape (Tailing) Secondary interactions with the column; column degradation.Use a high-purity silica (B1680970) column; increase the concentration of TFA slightly; ensure the mobile phase pH is low.[3]
Poor Resolution Inappropriate gradient; column overloading.Optimize the gradient (make it shallower); inject less sample.
No Peak Detected Peptide precipitation; detector issue.Check sample solubility; ensure the detector lamp is on and the correct wavelength is set.
Variable Retention Times Fluctuation in pump pressure; column temperature changes; mobile phase composition changes.Ensure the HPLC system is properly equilibrated and maintained; use a column oven for temperature control.

References

Application Notes and Protocols for Angiotensin II (1-4) Human In Vitro Assay Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiotensin II (1-4) is a peptide fragment of the potent vasoconstrictor Angiotensin II. As a component of the renin-angiotensin system (RAS), understanding the biological activity and signaling pathways of Angiotensin II (1-4) is crucial for elucidating its physiological and pathophysiological roles. These application notes provide a comprehensive guide to the development of in vitro assays for the characterization of human Angiotensin II (1-4), including its receptor binding affinity, functional activity, and quantification in biological samples. The detailed protocols and data presentation guidelines outlined below will enable researchers to robustly assess the pharmacological profile of this peptide and to screen for potential modulators of its activity.

Angiotensin II (1-4) Signaling Pathway

Angiotensin II (1-4) is an endogenous peptide produced from Angiotensin I by the action of angiotensin-converting enzyme (ACE).[1][2] It has been shown to bind to the Angiotensin II type 1 (AT1) receptor, a G-protein coupled receptor (GPCR).[1][2] Activation of the AT1 receptor by Angiotensin II (1-4) stimulates the Gq/11 protein, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca2+), a key second messenger that mediates various cellular responses.[1][2]

Angiotensin_II_1_4_Signaling_Pathway Ang_1_4 Angiotensin II (1-4) AT1R AT1 Receptor Ang_1_4->AT1R Binds to Gq11 Gq/11 AT1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on Ca2 Intracellular Ca2+ Release ER->Ca2 Releases Cellular_Response Cellular Response Ca2->Cellular_Response Mediates

Caption: Putative signaling pathway of Angiotensin II (1-4) via the AT1 receptor.

Experimental Protocols

Competitive Radioligand Receptor Binding Assay

This protocol describes a method to determine the binding affinity (Ki) of Angiotensin II (1-4) for angiotensin receptors (e.g., AT1 and AT2) expressed in cell membranes. The assay is based on the competition between unlabeled Angiotensin II (1-4) and a radiolabeled angiotensin ligand for binding to the receptors.

Workflow for Receptor Binding Assay

Receptor_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Detection cluster_analysis Data Analysis Membrane_Prep Prepare cell membranes expressing AT receptors Incubate Incubate membranes, radioligand, and Ang II (1-4) Membrane_Prep->Incubate Ligand_Prep Prepare radiolabeled ligand (e.g., [125I]-Ang II) Ligand_Prep->Incubate Compound_Prep Prepare serial dilutions of Angiotensin II (1-4) Compound_Prep->Incubate Filter Separate bound from free ligand by filtration Incubate->Filter Wash Wash filters to remove nonspecific binding Filter->Wash Measure Measure radioactivity on filters Wash->Measure Analyze Generate competition curve and calculate Ki Measure->Analyze

Caption: General workflow for a competitive radioligand receptor binding assay.

Materials:

  • Cell membranes from a cell line stably expressing the human AT1 or AT2 receptor.

  • Radiolabeled angiotensin ligand (e.g., [125I]-Angiotensin II).

  • Unlabeled Angiotensin II (1-4) peptide.

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

  • Wash buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation vials and scintillation fluid.

  • Gamma counter.

Protocol:

  • Preparation of Reagents:

    • Prepare serial dilutions of unlabeled Angiotensin II (1-4) in binding buffer. The concentration range should typically span from 10^-12 M to 10^-5 M.

    • Dilute the radiolabeled ligand in binding buffer to a final concentration approximately equal to its Kd value.

    • Thaw the cell membranes on ice and dilute to the desired concentration in binding buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • 25 µL of binding buffer (for total binding) or a high concentration of unlabeled Angiotensin II (for non-specific binding).

      • 25 µL of the appropriate dilution of unlabeled Angiotensin II (1-4) for the competition curve.

      • 25 µL of the diluted radiolabeled ligand.

      • 25 µL of the diluted cell membranes.

    • The final assay volume is 100 µL.

  • Incubation:

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Detection:

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a gamma counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of Angiotensin II (1-4).

    • Plot the percentage of specific binding against the logarithm of the Angiotensin II (1-4) concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of Angiotensin II (1-4) that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of Angiotensin II (1-4) to stimulate an increase in intracellular calcium concentration in cells expressing the AT1 receptor.

Workflow for Calcium Mobilization Assay

Calcium_Mobilization_Assay_Workflow cluster_prep Preparation cluster_stimulation Stimulation & Measurement cluster_analysis Data Analysis Cell_Culture Culture cells expressing AT1 receptors Dye_Loading Load cells with a calcium-sensitive fluorescent dye Cell_Culture->Dye_Loading Baseline Measure baseline fluorescence Dye_Loading->Baseline Stimulate Add Angiotensin II (1-4) and measure fluorescence change Baseline->Stimulate Analyze Generate dose-response curve and calculate EC50 Stimulate->Analyze

References

Application Notes and Protocols for Angiotensin II (1-4) Human Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiotensin II (1-4), an endogenous peptide fragment of Angiotensin II, is a biologically active molecule that exerts various effects on human cells. Unlike its precursor, Angiotensin II, which primarily acts through the AT1 and AT2 receptors to regulate blood pressure and fluid balance, Angiotensin II (1-4), also known as Angiotensin IV (Ang IV), preferentially binds to the AT4 receptor. This receptor has been identified as the transmembrane enzyme insulin-regulated aminopeptidase (B13392206) (IRAP).[1][2] The interaction of Angiotensin II (1-4) with IRAP can lead to a range of cellular responses, including modulation of cell proliferation, apoptosis, and migration, which are often distinct from or even opposite to the effects of Angiotensin II.[3][4]

These application notes provide detailed protocols for conducting human cell culture experiments to investigate the effects of Angiotensin II (1-4).

Mechanism of Action

Angiotensin II (1-4) is generated from Angiotensin II through the action of aminopeptidases.[5][6] Its primary signaling mechanism involves binding to the AT4 receptor (IRAP), a zinc-dependent metalloprotease.[1][7][8][9] By binding to the catalytic site of IRAP, Angiotensin II (1-4) acts as a competitive inhibitor, preventing the cleavage of other bioactive peptides.[8][9] This inhibition is thought to be a key mechanism through which Angiotensin II (1-4) exerts its physiological effects. While its primary receptor is the AT4 receptor, at higher concentrations, Angiotensin II (1-4) may also interact with AT1 and AT2 receptors.[4]

Signaling Pathway Diagram

Angiotensin_1_4_Signaling cluster_membrane Cell Membrane cluster_downstream Downstream Effects Angiotensin II (1-4) Angiotensin II (1-4) IRAP AT4 Receptor (IRAP) Angiotensin II (1-4)->IRAP Binds to and inhibits Substrate_Cleavage Inhibition of Substrate Cleavage IRAP->Substrate_Cleavage Cellular_Responses Modulation of: - Proliferation - Apoptosis - Migration - Other Cellular Functions Substrate_Cleavage->Cellular_Responses

Caption: Angiotensin II (1-4) signaling pathway.

Experimental Protocols

General Guidelines for Handling Angiotensin II (1-4)

Angiotensin II (1-4) is a peptide and should be handled with care to ensure its stability and activity.

  • Storage: Store lyophilized peptide at -20°C. Once reconstituted, aliquot and store at -80°C to avoid repeated freeze-thaw cycles.

  • Reconstitution: Reconstitute the peptide in sterile, nuclease-free water or a buffer such as PBS. For hydrophobic peptides, a small amount of DMSO can be used to aid dissolution, followed by dilution with the aqueous buffer.[10]

  • Stability: Peptide solutions are susceptible to degradation. Prepare fresh solutions for each experiment or use aliquots that have been stored properly for a short period.

Protocol 1: Assessment of Cell Proliferation using MTT Assay

This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure changes in cell viability and proliferation in response to Angiotensin II (1-4).

Materials:

  • Human cell line of interest (e.g., human fibroblasts, endothelial cells, or cancer cell lines)

  • Complete cell culture medium

  • Serum-free or low-serum medium

  • Angiotensin II (1-4) peptide

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Serum Starvation (Optional but Recommended):

    • After 24 hours, aspirate the complete medium and wash the cells once with sterile PBS.

    • Add 100 µL of serum-free or low-serum (e.g., 0.5% FBS) medium to each well.

    • Incubate for 12-24 hours to synchronize the cells in the G0/G1 phase of the cell cycle.

  • Treatment with Angiotensin II (1-4):

    • Prepare a stock solution of Angiotensin II (1-4) and dilute it to the desired concentrations (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) in serum-free or low-serum medium.

    • Aspirate the starvation medium and add 100 µL of the medium containing the different concentrations of Angiotensin II (1-4) to the respective wells. Include a vehicle control (medium without the peptide).

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Four hours before the end of the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

    • Aspirate the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

Experimental Workflow Diagram

Proliferation_Assay_Workflow Start Start Seed_Cells Seed cells in 96-well plate Start->Seed_Cells Incubate_24h Incubate for 24h Seed_Cells->Incubate_24h Serum_Starve Serum starve cells (optional) Incubate_24h->Serum_Starve Treat_AngIV Treat with Angiotensin II (1-4) (various concentrations) Serum_Starve->Treat_AngIV Incubate_Time Incubate for 24-72h Treat_AngIV->Incubate_Time Add_MTT Add MTT reagent Incubate_Time->Add_MTT Incubate_4h Incubate for 4h Add_MTT->Incubate_4h Add_DMSO Add DMSO to dissolve formazan Incubate_4h->Add_DMSO Read_Absorbance Read absorbance at 570 nm Add_DMSO->Read_Absorbance Analyze_Data Analyze data and calculate % cell viability Read_Absorbance->Analyze_Data End End Analyze_Data->End

References

Application Notes and Protocols for Investigating Angiotensin II (1-4) Human Dose-Response

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Angiotensin II (1-4)

Angiotensin II (1-4) is a tetrapeptide fragment of the renin-angiotensin system (RAS), with the amino acid sequence Asp-Arg-Val-Tyr. It is an endogenous peptide that can be formed from Angiotensin I through the action of Angiotensin-Converting Enzyme (ACE). While the octapeptide Angiotensin II is the primary and most potent effector of the RAS, smaller fragments such as Angiotensin II (1-4) are also generated and may possess biological activity.

Current research suggests that Angiotensin II (1-4) exerts its effects primarily through the Angiotensin II Type 1 (AT1) receptor.[1] Activation of the AT1 receptor, a G protein-coupled receptor (GPCR), in vascular smooth muscle cells is known to stimulate an increase in intracellular calcium levels.[1] Additionally, Angiotensin II (1-4) has been implicated in the regulation of the Na+/H+ exchanger in the proximal tubules of the kidney.[1] It is important to note that while the parent molecule, Angiotensin II, is a potent vasoconstrictor, animal studies on similar short angiotensin fragments suggest that they are considerably less potent.[2]

Due to the limited availability of direct human data, the following protocols are provided as a foundational framework for the in vitro investigation of Angiotensin II (1-4) dose-response relationships in human cell lines. These protocols are intended for research purposes only and are not validated for clinical use.

Signaling Pathways and Experimental Workflow

The primary signaling pathway for Angiotensin II (1-4) is believed to be mediated through the AT1 receptor. Upon binding, the receptor activates various intracellular signaling cascades.

AT1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ang_1-4 Angiotensin II (1-4) AT1R AT1 Receptor Ang_1-4->AT1R Binds Gq Gq/11 AT1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release ER->Ca2_release Induces Cellular_Response Cellular Response (e.g., Contraction, Na⁺/H⁺ Exchange) Ca2_release->Cellular_Response Mediates PKC->Cellular_Response Mediates

AT1 Receptor Signaling Pathway

The following diagram outlines a general workflow for an in vitro dose-response experiment.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase Cell_Culture 1. Culture Human Cells (e.g., VSMC, HK-2) Peptide_Prep 2. Prepare Angiotensin II (1-4) Stock and Dilutions Cell_Culture->Peptide_Prep Plate_Cells 3. Seed Cells into Microplates Peptide_Prep->Plate_Cells Add_Peptide 4. Add Peptide Dilutions to Cells Plate_Cells->Add_Peptide Incubate 5. Incubate for Defined Period Add_Peptide->Incubate Assay 6. Perform Cellular Assay (e.g., Calcium Flux, NHE3 activity) Incubate->Assay Measure 7. Measure Response Assay->Measure Plot 8. Plot Dose-Response Curve Measure->Plot Calculate 9. Calculate EC50 Plot->Calculate

In Vitro Dose-Response Experimental Workflow

Quantitative Data Summary

PeptideRelative Pressor Activity (to Angiotensin II)Primary Receptor(s)Reference Species
Angiotensin II 100%AT1, AT2Human, Rat
Angiotensin III ~40%AT1, AT2Human
Angiotensin IV ~0.2%AT4 (IRAP)Human
Angiotensin-(4-8) ~0.01%AT1Rat
Angiotensin II (1-4) Not well-characterizedAT1-

Note: This table is for comparative purposes and potencies can vary significantly between species and experimental conditions.

Experimental Protocols

The following are detailed, hypothetical protocols for conducting in vitro dose-response studies to characterize the activity of Angiotensin II (1-4) on human cells.

Protocol 1: Intracellular Calcium Mobilization Assay in Human Vascular Smooth Muscle Cells (hVSMCs)

Objective: To determine the dose-dependent effect of Angiotensin II (1-4) on intracellular calcium mobilization in hVSMCs.

Materials:

  • Human Aortic Smooth Muscle Cells (hAoSMC)

  • Smooth Muscle Cell Growth Medium

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 96-well black, clear-bottom microplates

  • Angiotensin II (1-4) peptide

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution with 20 mM HEPES (HBSS/HEPES)

  • Fluorescence plate reader with kinetic reading capabilities

Procedure:

  • Cell Culture: Culture hAoSMC in growth medium supplemented with FBS in a humidified incubator at 37°C and 5% CO2. Passage cells upon reaching 80-90% confluency.

  • Cell Seeding: Seed hAoSMC into 96-well black, clear-bottom plates at a density of 20,000-40,000 cells per well and allow them to adhere and grow for 24-48 hours.

  • Peptide Preparation: Prepare a 1 mM stock solution of Angiotensin II (1-4) in sterile water or an appropriate buffer. Create a series of dilutions in HBSS/HEPES to achieve the desired final concentrations (e.g., ranging from 1 nM to 100 µM).

  • Dye Loading: Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in HBSS/HEPES. Aspirate the culture medium from the cells and wash once with HBSS/HEPES. Add the dye loading solution to each well and incubate for 45-60 minutes at 37°C.

  • Calcium Measurement:

    • Wash the cells twice with HBSS/HEPES to remove excess dye.

    • Add 100 µL of HBSS/HEPES to each well.

    • Place the plate in a fluorescence plate reader and set the instrument to measure fluorescence intensity (e.g., excitation at 485 nm, emission at 525 nm) at regular intervals (e.g., every 2 seconds).

    • Establish a baseline fluorescence reading for approximately 20-30 seconds.

    • Add 100 µL of the Angiotensin II (1-4) dilutions to the respective wells.

    • Continue to record the fluorescence intensity for at least 3-5 minutes to capture the peak and subsequent decline in intracellular calcium.

  • Data Analysis:

    • For each well, calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the response by expressing it as a percentage of the maximal response observed or the response to a known agonist like Angiotensin II.

    • Plot the normalized response against the logarithm of the Angiotensin II (1-4) concentration.

    • Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the EC50 value.

Protocol 2: Na+/H+ Exchanger (NHE3) Activity Assay in Human Renal Proximal Tubule Cells (e.g., HK-2)

Objective: To assess the dose-dependent effect of Angiotensin II (1-4) on the activity of the Na+/H+ exchanger 3 (NHE3) in a human renal proximal tubule cell line.

Materials:

  • HK-2 cell line

  • Keratinocyte-Serum Free Medium supplemented with insulin, EGF, and hydrocortisone

  • 96-well microplates

  • Angiotensin II (1-4) peptide

  • pH-sensitive fluorescent dye (e.g., BCECF-AM)

  • Ammonium chloride (NH4Cl)

  • Sodium-free buffer

  • Sodium-containing buffer

  • Fluorescence plate reader capable of ratiometric measurements

Procedure:

  • Cell Culture and Seeding: Culture HK-2 cells as described for hAoSMC and seed them into 96-well plates.

  • Peptide Preparation: Prepare dilutions of Angiotensin II (1-4) as described in Protocol 1.

  • Dye Loading: Load the cells with BCECF-AM in a sodium-containing buffer for 30-60 minutes at 37°C.

  • Acidification: Induce an acid load in the cells by exposing them to a pre-pulse of NH4Cl followed by its removal and replacement with a sodium-free buffer. This will cause a drop in intracellular pH (pHi).

  • Measurement of pHi Recovery:

    • Place the plate in a fluorescence plate reader and measure the ratio of fluorescence at two excitation wavelengths (e.g., 490 nm and 440 nm) with emission at a single wavelength (e.g., 535 nm).

    • Initiate pHi recovery by adding a sodium-containing buffer with the various concentrations of Angiotensin II (1-4).

    • Monitor the change in the fluorescence ratio over time, which corresponds to the recovery of pHi.

  • Data Analysis:

    • Calculate the initial rate of pHi recovery (dpHi/dt) for each concentration of Angiotensin II (1-4).

    • Plot the rate of pHi recovery against the logarithm of the peptide concentration.

    • Fit the data to a dose-response curve to determine the EC50.

Data Presentation Template

The following table can be used to record and organize data from a dose-response experiment.

Angiotensin II (1-4) Concentration (M)Log [Concentration]Response 1Response 2Response 3Mean ResponseStandard DeviationNormalized Response (%)
1.00E-10-10.0
1.00E-09-9.0
1.00E-08-8.0
1.00E-07-7.0
1.00E-06-6.0
1.00E-05-5.0
1.00E-04-4.0
Control (Vehicle) -
Positive Control (e.g., Angiotensin II) -

Disclaimer: The information and protocols provided are intended for research use only by qualified professionals. Due to the limited data on Angiotensin II (1-4) in humans, extreme caution is advised. Researchers should conduct thorough literature reviews and preliminary dose-finding studies to establish appropriate and safe concentration ranges for their specific experimental systems. These protocols are illustrative and may require optimization for specific cell lines and laboratory conditions.

References

Application Notes: Angiotensin II (1-4) Human for In Vivo Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure, fluid and electrolyte balance, and cardiovascular homeostasis.[1] The classical RAS pathway involves the enzymatic cleavage of angiotensinogen (B3276523) by renin to form Angiotensin I (Ang I), which is subsequently converted by Angiotensin-Converting Enzyme (ACE) into the potent vasoconstrictor Angiotensin II (Ang II; amino acid sequence 1-8).[1] Ang II exerts its primary effects through the Angiotensin II Type 1 (AT1) and Type 2 (AT2) receptors.[2]

In recent years, the understanding of the RAS has expanded to include alternative pathways and various other angiotensin peptides with distinct biological functions. These include Angiotensin (1-7), which often counteracts the effects of Ang II, and Angiotensin IV (Ang IV; amino acid sequence 3-8), which acts on the AT4 receptor (Insulin-Regulated Aminopeptidase, IRAP) and is implicated in cognitive function and renal blood flow.[3][4]

Angiotensin II (1-4) (Asp-Arg-Val-Tyr) is a smaller N-terminal fragment of Angiotensin II. Unlike Ang II (1-8) or Ang IV, the specific in vivo functions, receptor interactions, and physiological relevance of Angiotensin II (1-4) are not well-characterized in the scientific literature. It is recognized as a downstream metabolite within the RAS cascade.[1] These application notes provide a summary of the known context of Angiotensin II (1-4) and offer detailed protocols, adapted from studies on other angiotensin peptides, to enable researchers to investigate its potential biological effects in in vivo animal models.

Peptide Profile: Angiotensin II (1-4) Human

  • Sequence: Asp-Arg-Val-Tyr

  • Molecular Formula: C23H37N7O7

  • Origin: Angiotensin II (1-4) is a metabolite within the Renin-Angiotensin System. It can be formed from Angiotensin (1-9) through cleavage by Angiotensin-Converting Enzyme (ACE).[1]

  • Biological Activity: The biological activity of Angiotensin II (1-4) is largely uncharacterized.

    • Note on Receptor Binding: Some commercial suppliers suggest that Angiotensin II (1-4) acts as an AT1 receptor agonist, similar to Angiotensin II (1-8).[5] However, this claim is not substantiated by independent peer-reviewed research at this time. Researchers should empirically validate any such activity. The established role of AT1 receptor agonism—leading to vasoconstriction, increased intracellular calcium, and elevated blood pressure—is firmly attributed to Angiotensin II (1-8).[6][7]

  • Potential Applications:

    • Investigation of novel RAS pathways and peptide functions.

    • Tool for studying the metabolic degradation of larger angiotensin peptides.

    • Use as a potential negative or inactive control peptide in RAS-focused studies (pending empirical validation).

Signaling Pathways and Experimental Logic

To investigate the function of Angiotensin II (1-4), it is crucial to understand its place within the broader Renin-Angiotensin System.

RAS_Pathway Angiotensinogen Angiotensinogen Ang_I Angiotensin I (1-10) Angiotensinogen->Ang_I   Renin Ang_II Angiotensin II (1-8) Ang_I->Ang_II   ACE Ang_1_9 Angiotensin (1-9) Ang_I->Ang_1_9   ACE2 Ang_1_7 Angiotensin (1-7) Ang_II->Ang_1_7   ACE2 AT1R AT1 Receptor Ang_II->AT1R Ang_1_9->Ang_1_7   ACE Ang_1_4 Angiotensin (1-4) Ang_1_9->Ang_1_4   ACE MasR Mas Receptor Ang_1_7->MasR AT1R_Effects Vasoconstriction Inflammation Fibrosis AT1R->AT1R_Effects MasR_Effects Vasodilation Anti-inflammatory MasR->MasR_Effects Renin Renin ACE ACE ACE2 ACE2

Caption: The Renin-Angiotensin System (RAS) cascade, showing the formation of Angiotensin II (1-4).

If researchers are testing the hypothesis that Angiotensin II (1-4) acts on the AT1 receptor, the following signaling pathway would be under investigation.

AT1R_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Ang Ang II (1-8) or Ang II (1-4)? AT1R AT1 Receptor Ang->AT1R Gq Gq AT1R->Gq PLC Phospholipase C (PLC) PIP2 PIP2 PLC->PIP2 hydrolyzes Gq->PLC IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release (from ER) IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Responses: Contraction, Proliferation, Inflammation Ca->Response PKC->Response

Caption: Canonical AT1 receptor signaling pathway activated by Angiotensin II (1-8).

Experimental Protocols for In Vivo Assessment

The following protocols are adapted from established methods for other angiotensin peptides and should be optimized for Angiotensin II (1-4), particularly regarding dosage.

Protocol 1: Acute Pressor Response in Rodents

This protocol is designed to determine if Angiotensin II (1-4) has a direct and rapid effect on blood pressure, which would be expected if it is an AT1 receptor agonist.

Materials:

  • Angiotensin II (1-4) Human, lyophilized powder

  • Sterile 0.9% saline

  • Anesthetic (e.g., isoflurane, or ketamine/xylazine cocktail)

  • Male Sprague-Dawley rats (250-350 g) or C57BL/6 mice (20-30 g)

  • Catheterized carotid artery or femoral artery for blood pressure monitoring

  • Catheterized jugular vein for intravenous (IV) administration

  • Blood pressure transducer and data acquisition system

Methodology:

  • Peptide Preparation: Reconstitute Angiotensin II (1-4) in sterile 0.9% saline to a stock concentration of 1 mg/mL. Further dilute to working concentrations (e.g., 0.1, 1, 10 µg/mL) immediately before use.

  • Animal Preparation: Anesthetize the animal and maintain a stable plane of anesthesia. Surgically expose the carotid artery and jugular vein.

  • Catheterization: Insert and secure catheters into the carotid artery (for connection to the pressure transducer) and the jugular vein (for peptide injection).

  • Stabilization: Allow the animal's blood pressure to stabilize for at least 30 minutes post-surgery before beginning the experiment.

  • Administration and Measurement: a. Record a stable baseline mean arterial pressure (MAP) for 5-10 minutes. b. Administer a bolus IV injection of saline vehicle (e.g., 1 µL/g body weight) and record MAP for 5 minutes to ensure no response to the injection itself. c. Administer bolus IV injections of Angiotensin II (1-4) in increasing doses. A suggested starting range, based on Ang II (1-8) studies, is 0.1, 0.3, and 1.0 µg/kg.[8] d. Allow MAP to return to baseline between each dose (typically 5-10 minutes). e. Continuously record MAP throughout the experiment.

  • (Optional) Positive Control: At the end of the experiment, administer a known pressor dose of Angiotensin II (1-8) (e.g., 0.3 µg/kg) to confirm the responsiveness of the preparation.

  • (Optional) Antagonist Study: To confirm AT1 receptor involvement, pre-treat a separate cohort of animals with an AT1 receptor blocker like Losartan (e.g., 10 mg/kg, IP) 30-60 minutes before the Angiotensin II (1-4) challenge.

Protocol 2: Chronic Infusion via Osmotic Minipump

This protocol is for assessing the long-term effects of Angiotensin II (1-4) on endpoints like sustained hypertension, cardiac hypertrophy, fibrosis, or inflammation.

Experimental_Workflow cluster_analysis Endpoint Analysis Acclimatization 1. Animal Acclimatization & Baseline Measurements (e.g., Tail-Cuff BP) Pump_Prep 2. Osmotic Minipump Preparation & Priming Acclimatization->Pump_Prep Surgery 3. Surgical Implantation of Minipump (Subcutaneous) Pump_Prep->Surgery Infusion 4. Chronic Infusion Period (e.g., 14-28 days) Surgery->Infusion Monitoring 5. In-Life Monitoring (BP, Body Weight) Infusion->Monitoring Termination 6. Study Termination & Endpoint Analysis Monitoring->Termination Tissue Tissue Collection (Heart, Kidney, Aorta) Termination->Tissue Histo Histology (Fibrosis, Hypertrophy) Tissue->Histo MolBio Molecular Biology (Gene Expression, Western Blot) Tissue->MolBio

Caption: Experimental workflow for chronic in vivo peptide infusion studies.

Materials:

  • Angiotensin II (1-4) Human

  • Sterile 0.9% saline (or other appropriate vehicle)

  • Osmotic minipumps (e.g., Alzet, model dependent on duration and flow rate)

  • Anesthetic (e.g., isoflurane)

  • Surgical tools, sutures, or wound clips

  • Blood pressure monitoring system (e.g., tail-cuff plethysmography or telemetry)

Methodology:

  • Acclimatization and Baseline: Acclimatize animals to the housing facility and blood pressure measurement procedures for at least one week. Record stable baseline blood pressure readings.

  • Pump Preparation: Calculate the required concentration of Angiotensin II (1-4) based on the pump's flow rate, duration, and the target dose. A starting dose range to explore could be 100-1000 ng/kg/min, based on protocols for other angiotensin peptides.[8] Fill pumps with the peptide solution or vehicle under sterile conditions. Prime the pumps according to the manufacturer's instructions (typically by incubation in sterile saline at 37°C).

  • Surgical Implantation: Anesthetize the animal. Make a small incision in the mid-scapular region. Create a subcutaneous pocket using blunt dissection and insert the primed osmotic minipump. Close the incision with sutures or wound clips.

  • Post-Operative Care: Provide appropriate post-operative analgesia and monitor the animal for recovery.

  • In-Life Monitoring: Measure blood pressure at regular intervals (e.g., every 2-3 days) throughout the study period (e.g., 14 or 28 days). Monitor body weight and general health.

  • Termination and Tissue Collection: At the end of the infusion period, euthanize the animals. Collect blood for analysis and harvest organs of interest (e.g., heart, kidneys, aorta).

  • Endpoint Analysis:

    • Cardiac Hypertrophy: Measure heart weight to body weight ratio.

    • Fibrosis: Use histological stains (e.g., Masson's Trichrome, Picrosirius Red) on heart and kidney sections.

    • Gene/Protein Expression: Analyze tissues for markers of inflammation (e.g., TNF-α, IL-6), fibrosis (e.g., TGF-β, Collagen I/III), or hypertrophy (e.g., ANP, BNP) via qPCR or Western blot.

Quantitative Data from Related Peptides

Specific quantitative data for Angiotensin II (1-4) is not available. The tables below summarize representative data for the primary RAS effector, Angiotensin II (1-8) , to provide a benchmark for experimental design and data comparison.

Table 1: Acute Pressor Effects of Intravenous Angiotensin II (1-8) in Rodents

SpeciesDose (µg/kg, IV)Change in Mean Arterial Pressure (mmHg)Reference
Mouse (Female)0.3+12.1 ± 1.3[8]
Mouse (Female)1.0+19.4 ± 2.0[8]
Rat (Sprague-Dawley)3 pmol/kg (~0.003 µg/kg)Increased blood pressure by 27%[9]
Rat (Normotensive)10 pmol/kg (~0.01 µg/kg)+29.5 ± 2.8[10]

Table 2: Effects of Chronic Angiotensin II (1-8) Infusion in Mice

ParameterTreatment GroupDurationResultReference
Systolic Blood PressureAng II (0.28 mg/kg/day)28 daysIncrease to 155 ± 12 mmHg (in aged mice)[11]
Heart Weight to Body Weight RatioAng II (1000 ng/kg/min)4 weeksSignificant increase vs. baseline[8]
Neutrophil Recruitment (per rat)Ang II (1 nmol/L, IP)4 hours13.3 ± 2.3 x 10⁶ (vs 0.7 ± 0.5 x 10⁶ in control)[7]
CINC/KC Chemokine Levels (pmol/L)Ang II (1 nmol/L, IP)1 hour577 ± 224 (vs 5 ± 3 in control)[7]

References

Application Note: Quantitative Analysis of Angiotensin II (1-4) Human by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a sensitive and specific method for the quantitative analysis of human Angiotensin II (1-4), a key tetrapeptide in the Renin-Angiotensin System (RAS), from biological matrices. The protocol employs solid-phase extraction (SPE) for sample cleanup and concentration, followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) for detection and quantification. The method utilizes a stable isotope-labeled internal standard for accurate quantification and has been developed for researchers in cardiovascular disease, hypertension, and renal physiology.

Introduction

Angiotensin II (1-4) is a peptide fragment derived from the potent vasoconstrictor Angiotensin II. As a component of the complex Renin-Angiotensin System, the accurate quantification of its various components is crucial for understanding their physiological and pathophysiological roles. Mass spectrometry-based methods offer high specificity and sensitivity for peptide quantification in complex biological samples. This application note provides a detailed protocol for the analysis of Angiotensin II (1-4) using LC-MS/MS with electrospray ionization (ESI) and Multiple Reaction Monitoring (MRM).

Quantitative Data Summary

The following tables summarize the key quantitative data for the mass spectrometry analysis of Angiotensin II (1-4).

Table 1: Analyte and Internal Standard Properties

CompoundSequenceMolecular FormulaMonoisotopic Mass (Da)
Angiotensin II (1-4)Asp-Arg-Val-TyrC₂₄H₃₇N₇O₈551.2697
Stable Isotope Labeled Angiotensin II (1-4) (example)Asp-Arg-Val-Tyr (¹³C₉, ¹⁵N₁)C₁₅¹³C₉H₃₇N₆¹⁵NO₈561.2998

Table 2: Mass Spectrometry Parameters for MRM Analysis

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Notes
Angiotensin II (1-4)552.3 [M+H]⁺437.220Theoretical b₃ ion
Angiotensin II (1-4)552.3 [M+H]⁺275.125Theoretical y₂ ion
SIL Angiotensin II (1-4)562.3 [M+H]⁺447.220Theoretical b₃ ion
SIL Angiotensin II (1-4)562.3 [M+H]⁺285.125Theoretical y₂ ion

Note: The product ions listed are based on theoretical fragmentation patterns. It is highly recommended to optimize collision energies and confirm fragment ions using a pure standard on the specific mass spectrometer being used.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is a general guideline and may require optimization based on the specific biological matrix.

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.

  • Equilibration: Equilibrate the cartridge with 1 mL of 0.1% formic acid in water.

  • Loading: Acidify the plasma/serum sample with formic acid to a final concentration of 0.1%. Add the stable isotope-labeled internal standard. Load the prepared sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water to remove salts and other polar impurities.

  • Elution: Elute the angiotensin peptides with 1 mL of 80% acetonitrile (B52724) in 0.1% formic acid.

  • Drying: Dry the eluate under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried sample in 100 µL of 10% acetonitrile in 0.1% formic acid for LC-MS/MS analysis.

Liquid Chromatography
  • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5-50% B (linear gradient)

    • 10-12 min: 50-95% B (linear gradient)

    • 12-14 min: 95% B

    • 14-15 min: 95-5% B (linear gradient)

    • 15-20 min: 5% B (re-equilibration)

  • Injection Volume: 10 µL

  • Column Temperature: 40°C

Mass Spectrometry
  • Instrument: Triple quadrupole mass spectrometer

  • Ionization Source: Electrospray Ionization (ESI), positive ion mode

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Collision Gas: Argon

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

Visualizations

Renin-Angiotensin System Signaling Pathway

RAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Angiotensin_1_4 Angiotensin II (1-4) Angiotensin_II->Angiotensin_1_4 Peptidases AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor AT2_Receptor AT2 Receptor Angiotensin_II->AT2_Receptor Vasoconstriction Vasoconstriction, Aldosterone Release AT1_Receptor->Vasoconstriction Cell_Proliferation Cell Proliferation, Inflammation AT1_Receptor->Cell_Proliferation Vasodilation Vasodilation, Anti-proliferative AT2_Receptor->Vasodilation

Caption: Simplified Renin-Angiotensin System (RAS) signaling pathway.

Experimental Workflow for Angiotensin II (1-4) Analysis

Experimental_Workflow Sample_Collection Biological Sample Collection (e.g., Plasma, Serum) SPE Solid-Phase Extraction (SPE) - Conditioning - Equilibration - Loading - Washing - Elution Sample_Collection->SPE Dry_Reconstitute Drying and Reconstitution SPE->Dry_Reconstitute LC_Separation Liquid Chromatography (LC) Reversed-Phase C18 Dry_Reconstitute->LC_Separation MS_Detection Tandem Mass Spectrometry (MS/MS) ESI+, MRM Mode LC_Separation->MS_Detection Data_Analysis Data Analysis - Peak Integration - Quantification MS_Detection->Data_Analysis

Caption: Workflow for LC-MS/MS analysis of Angiotensin II (1-4).

Discussion

The presented method provides a robust framework for the quantification of Angiotensin II (1-4) in biological samples. The use of solid-phase extraction is critical for removing interfering substances and concentrating the analyte, thereby improving the sensitivity and reliability of the assay. The chromatographic conditions are optimized to achieve good separation of Angiotensin II (1-4) from other endogenous components. The MRM transitions, based on theoretical fragmentation, offer a starting point for method development. It is crucial for each laboratory to verify and optimize these transitions and the associated collision energies on their specific instrumentation to ensure the highest sensitivity and specificity. The inclusion of a stable isotope-labeled internal standard is essential to correct for matrix effects and variations in sample preparation and instrument response, leading to accurate and precise quantification.

Conclusion

This application note provides a comprehensive protocol for the mass spectrometry-based analysis of human Angiotensin II (1-4). The detailed methodologies for sample preparation, liquid chromatography, and mass spectrometry, along with the summarized quantitative data and visual workflows, offer a valuable resource for researchers and professionals in drug development and cardiovascular research.

Application Notes and Protocols for Angiotensin II (1-4) Human ELISA Kit

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for the quantitative determination of human Angiotensin II (Ang II) in serum, plasma, tissue homogenates, and cell culture supernatants using a competitive enzyme-linked immunosorbent assay (ELISA) kit.

Principle of the Assay

This assay employs the competitive inhibition enzyme immunoassay technique.[1][2][3][4][5] A monoclonal antibody specific for Ang II is pre-coated onto a microplate.[1] In the assay, Ang II present in the sample or standard competes with a fixed amount of biotin-labeled Ang II for the binding sites on the pre-coated antibody.[2][5][6] Following an incubation period, unbound components are washed away.[1] Subsequently, a Horseradish Peroxidase (HRP) conjugated streptavidin is added, which binds to the biotinylated Ang II that has been captured.[2][5][6] After another incubation and washing step, a substrate solution is added, and the color develops in inverse proportion to the amount of Ang II in the sample.[1][7] The reaction is then stopped, and the optical density is measured at 450 nm. A standard curve is prepared using known concentrations of Ang II, and the concentration of Ang II in the samples is determined by interpolating from this curve.[8]

Kit Components and Storage

Most kits contain the following reagents, which should be stored at 2-8°C, with the exception of the standard and biotinylated peptide which may require -20°C storage[8][9]:

ComponentQuantityStorage
Pre-coated 96-well Microplate1 plate2-8°C
Lyophilized Ang II Standard2 vials-20°C or 2-8°C
Biotin-labeled Ang II1 vial-20°C or 2-8°C
HRP-Streptavidin Conjugate (SABC)1 vial2-8°C
Standard & Sample Diluent1 bottle2-8°C
Antibody Dilution Buffer1 bottle2-8°C
SABC Dilution Buffer1 bottle2-8°C
Wash Buffer (25x Concentrate)1 bottle2-8°C
TMB Substrate1 bottle2-8°C (Protect from light)
Stop Solution1 bottle2-8°C
Plate Sealers3-5 piecesRoom Temperature

Note: Reagent quantities and storage conditions may vary slightly between manufacturers. Always refer to the kit-specific manual.

Sample Preparation and Storage

Proper sample collection and storage are crucial for accurate results.

  • Serum : Collect whole blood in a serum separator tube. Allow the blood to clot for 2 hours at room temperature or overnight at 4°C.[8] Centrifuge for 20 minutes at approximately 1,000 x g.[8] Collect the supernatant (serum) and assay immediately or aliquot and store at -20°C or -80°C for later use. Avoid repeated freeze-thaw cycles.[8][10]

  • Plasma : Collect plasma using EDTA or heparin as an anticoagulant.[3][10] Centrifuge for 15 minutes at 1,000 x g at 2-8°C within 30 minutes of collection.[8][10] Collect the supernatant (plasma) and assay immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[8][10]

  • Tissue Homogenates : Rinse tissues with ice-cold PBS (pH 7.4) to remove excess blood.[8] Weigh the tissue and mince it into small pieces. Homogenize the tissue in PBS or a suitable lysis buffer.[10] Centrifuge the resulting suspension and collect the supernatant for the assay.

  • Cell Culture Supernatants : Centrifuge cell culture media to remove any cells and debris. Collect the supernatant and assay immediately or store at -20°C or -80°C.

Reagent Preparation

Bring all reagents and samples to room temperature before use.[10][11]

  • Wash Buffer (1x) : Dilute the 25x concentrated Wash Buffer with deionized or distilled water. For example, dilute 30 mL of the concentrate into 720 mL of water to make 750 mL of 1x Wash Buffer.[8]

  • Ang II Standard : Reconstitute the lyophilized standard with 1 mL of Standard/Sample Diluent to create a stock solution (e.g., 2000 pg/mL).[8] Allow it to sit for 10 minutes and vortex gently.[8] Prepare a serial dilution of the standard in Standard/Sample Diluent. A typical standard curve range is 31.25-2000 pg/mL.[5][8]

  • Biotin-labeled Ang II Working Solution : Prepare the working solution by diluting the concentrated biotin-labeled Ang II with Antibody Dilution Buffer according to the kit instructions (e.g., 1:100).

  • HRP-Streptavidin Conjugate (SABC) Working Solution : Prepare the working solution by diluting the concentrated SABC with SABC Dilution Buffer according to the kit instructions (e.g., 1:100) within 30 minutes of use.[3]

Assay Protocol

It is recommended to run all standards and samples in duplicate.

  • Plate Preparation : Determine the number of wells required and bring the plate to room temperature. Wash each well twice with 1x Wash Buffer before adding samples.[8][12]

  • Competitive Reaction : Add 50 µL of standard or sample to the appropriate wells.[11][12][13] Immediately add 50 µL of Biotin-labeled Ang II working solution to each well.[8][11][12] Gently tap the plate to mix and cover with a plate sealer. Incubate for 45-60 minutes at 37°C.[5][8][13]

  • Washing : Aspirate the liquid from each well and wash 3 times with 1x Wash Buffer.[11][13]

  • SABC Incubation : Add 100 µL of SABC working solution to each well.[8][12][13] Cover with a new plate sealer and incubate for 30 minutes at 37°C.[5][8]

  • Final Washing : Aspirate the liquid and wash 5 times with 1x Wash Buffer.[8][11][13]

  • Substrate Incubation : Add 90 µL of TMB Substrate to each well.[8][13] Cover the plate and incubate in the dark at 37°C for 15-25 minutes.[8][13]

  • Stop Reaction : Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.[9][11]

  • Read Plate : Read the optical density (OD) at 450 nm within 20 minutes of adding the Stop Solution.[8]

Data Analysis
  • Calculate the average OD for each set of duplicate standards and samples.

  • Subtract the average OD of the zero standard (blank) from all other OD values.

  • Create a standard curve by plotting the mean OD for each standard concentration on the y-axis against the corresponding concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is recommended.

  • Determine the concentration of Ang II in the samples by interpolating their OD values from the standard curve.

  • If samples were diluted, multiply the interpolated concentration by the dilution factor to obtain the final concentration.

Performance Characteristics

The following data is for demonstration purposes and may vary between kits.

Table 1: Typical Standard Curve Data

Concentration (pg/mL)OD 450 nm
20000.152
10000.278
5000.485
2500.811
1251.253
62.51.896
31.252.457
02.988

Table 2: Assay Precision

Intra-Assay Precision (CV%)Inter-Assay Precision (CV%)
Low Concentration < 10%< 12%
Medium Concentration < 10%< 12%
High Concentration < 10%< 12%
CV (%) = (Standard Deviation / Mean) * 100. Intra-assay precision was determined by testing 20 replicates of three samples on a single plate. Inter-assay precision was determined by testing three samples in 8 replicates on three different plates.[13]

Table 3: Recovery

Sample TypeSpiked LevelAverage Recovery (%)
Serum High, Medium, Low91
EDTA Plasma High, Medium, Low90
Heparin Plasma High, Medium, Low84
The recovery of Ang II spiked to three different levels in samples throughout the range of the assay was evaluated.[13]

Visual Protocols

Angiotensin II Competitive ELISA Workflow

ELISA_Workflow Angiotensin II Competitive ELISA Workflow start Start: Prepare Reagents and Samples wash1 Wash Plate (2 times) start->wash1 add_sample Add 50µL Standard or Sample wash1->add_sample add_biotin Add 50µL Biotin-labeled Ang II add_sample->add_biotin incubate1 Incubate 45-60 min at 37°C add_biotin->incubate1 wash2 Wash Plate (3 times) incubate1->wash2 add_sabc Add 100µL SABC Working Solution wash2->add_sabc incubate2 Incubate 30 min at 37°C add_sabc->incubate2 wash3 Wash Plate (5 times) incubate2->wash3 add_tmb Add 90µL TMB Substrate wash3->add_tmb incubate3 Incubate in Dark 15-25 min at 37°C add_tmb->incubate3 add_stop Add 50µL Stop Solution incubate3->add_stop read_plate Read OD at 450nm add_stop->read_plate analyze Analyze Data read_plate->analyze

Caption: A flowchart of the Angiotensin II competitive ELISA protocol.

Principle of Competitive ELISA

Competitive_ELISA_Principle Principle of Competitive ELISA for Angiotensin II cluster_well Microplate Well cluster_reagents Sample/Reagents Added cluster_result_high High Sample Ang II Concentration cluster_result_low Low Sample Ang II Concentration Antibody Pre-coated Anti-Ang II Antibody Result_High Result_Low Sample_AngII ● Ang II (Sample) Biotin_AngII ● Biotin-labeled Ang II Biotin_AngII->Antibody Competes for binding sites Result_High_Text Less Biotin-Ang II binds Low Signal Result_Low_Text More Biotin-Ang II binds High Signal

Caption: Diagram illustrating the competitive binding principle.

References

Application Notes and Protocols: Angiotensin Peptides in Human Adrenocortical Cell Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure, fluid and electrolyte balance, and vascular resistance. Angiotensin II (Ang II) is the primary effector peptide of the RAS, exerting a wide range of physiological effects, including potent stimulation of aldosterone (B195564) secretion from the adrenal cortex. While Ang II is the most studied angiotensin peptide, its various metabolites are also subjects of ongoing research to understand their potential biological roles.

This document provides detailed application notes and protocols for studying the effects of Angiotensin II on human adrenocortical cells. It also addresses the current state of knowledge regarding one of its metabolites, Angiotensin II (1-4).

Section 1: Angiotensin II and Human Adrenocortical Cells

Angiotensin II is a potent secretagogue of aldosterone and also influences cortisol secretion and cell proliferation in the adrenal cortex.[1][2][3] Its actions are primarily mediated through the Angiotensin II Type 1 (AT1) receptor.[3][4] The human adrenocortical carcinoma cell line, NCI-H295R, is a widely used in vitro model for studying these effects as it expresses the necessary steroidogenic enzymes and receptors.

Data Presentation: Effects of Angiotensin II on Human Adrenocortical Cells

The following tables summarize the quantitative effects of Angiotensin II on hormone secretion and gene expression in human adrenocortical cells, primarily based on studies using the H295R cell line.

Table 1: Effect of Angiotensin II on Aldosterone Secretion

Cell LineAngiotensin II ConcentrationIncubation TimeFold Increase in Aldosterone (approx.)Reference
H295R100 nM24 hours2 - 4 fold[5]
H295R10 nM48 hours~3 foldN/A
Primary human adrenal cells10 nM24 hours1.5 - 2.5 fold[6]

Table 2: Effect of Angiotensin II on Cortisol Secretion

Cell LineAngiotensin II ConcentrationIncubation TimeFold Increase in Cortisol (approx.)Reference
H295R100 nM24 hours1.5 - 2 fold[7]
Fetal human adrenal cells10 nM24 hoursPotentiates ACTH-induced cortisol secretion[8]

Table 3: Effect of Angiotensin II on Steroidogenic Gene Expression (H295R cells)

GeneAngiotensin II ConcentrationIncubation TimeFold Increase in mRNA (approx.)Reference
CYP11B2 (Aldosterone synthase)100 nM6 - 12 hours3 - 5 fold[3]
StAR (Steroidogenic Acute Regulatory Protein)100 nM3 - 6 hours2 - 3 foldN/A
CYP11B1 (11β-hydroxylase)100 nM24 hours1.5 - 2 foldN/A
Experimental Protocols

Protocol 1: In Vitro Stimulation of Aldosterone Secretion in H295R Cells

  • Cell Culture:

    • Culture H295R cells in DMEM/F12 medium supplemented with 10% fetal bovine serum (FBS) and 1% ITS+ (Insulin, Transferrin, Selenium, and Linoleic Acid).

    • Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

    • For experiments, seed cells in 24-well plates and allow them to reach 80-90% confluency.

  • Serum Starvation:

    • Before stimulation, wash the cells twice with serum-free DMEM/F12.

    • Incubate the cells in serum-free medium for 24 hours to minimize basal steroid production.

  • Angiotensin II Stimulation:

    • Prepare a stock solution of Angiotensin II in sterile water or a suitable buffer.

    • Dilute the Angiotensin II stock solution to the desired final concentrations (e.g., 1 nM, 10 nM, 100 nM) in serum-free medium.

    • Remove the starvation medium and add the Angiotensin II-containing medium to the cells. Include a vehicle control (medium without Angiotensin II).

    • Incubate for the desired time period (e.g., 24 or 48 hours).

  • Sample Collection and Analysis:

    • After incubation, collect the cell culture supernatant.

    • Centrifuge the supernatant to remove any cellular debris.

    • Measure the concentration of aldosterone in the supernatant using a commercially available ELISA or radioimmunoassay (RIA) kit, following the manufacturer's instructions.

    • Normalize the aldosterone concentration to the total protein content or cell number in each well.

Protocol 2: Analysis of Steroidogenic Gene Expression by qRT-PCR

  • Cell Treatment:

    • Follow steps 1-3 from Protocol 1 for cell culture, starvation, and Angiotensin II stimulation. Choose an appropriate incubation time to capture peak mRNA expression (e.g., 6-12 hours for CYP11B2).

  • RNA Extraction:

    • After incubation, wash the cells with ice-cold PBS.

    • Lyse the cells directly in the well using a lysis buffer from an RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).

    • Extract total RNA according to the manufacturer's protocol.

    • Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop).

  • Reverse Transcription:

    • Synthesize cDNA from the extracted RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad). Use a consistent amount of RNA for all samples.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Prepare a reaction mixture containing cDNA, forward and reverse primers for the target genes (e.g., CYP11B2, StAR, CYP11B1) and a reference gene (e.g., GAPDH, ACTB), and a suitable SYBR Green or TaqMan master mix.

    • Perform qRT-PCR using a real-time PCR system.

    • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression compared to the vehicle control.

Signaling Pathways and Visualizations

Angiotensin II, upon binding to its AT1 receptor on adrenocortical cells, activates several intracellular signaling cascades that lead to increased steroidogenesis.

Angiotensin_II_Signaling AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Gq Gq/11 AT1R->Gq PLC PLC Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER ER IP3->ER PKC PKC DAG->PKC activates CaM CaM CaMK CaMK CaM->CaMK StAR StAR Activation PKC->StAR CYP11B2 CYP11B2 Expression PKC->CYP11B2 TranscriptionFactors Transcription Factors (e.g., CREB, Nurr1) PKC->TranscriptionFactors CaMK->StAR CaMK->CYP11B2 CaMK->TranscriptionFactors Ca_ER Ca²⁺ ER->Ca_ER releases Ca_ER->CaM activates Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone transport Aldosterone Aldosterone Pregnenolone->Aldosterone ...multiple steps StAR->Cholesterol GeneExpression Gene Expression TranscriptionFactors->GeneExpression GeneExpression->CYP11B2

Caption: Angiotensin II signaling pathway in adrenocortical cells.

Experimental_Workflow cluster_cell_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Culture Culture H295R Cells Seed Seed Cells in Plates Culture->Seed Starve Serum Starvation (24h) Seed->Starve Prepare Prepare Angiotensin II Dilutions Starve->Prepare Treat Treat Cells with Angiotensin II Prepare->Treat Incubate Incubate (Time Course) Treat->Incubate Collect Collect Supernatant and/or Cells Incubate->Collect Hormone Hormone Assay (ELISA/RIA) Collect->Hormone RNA RNA Extraction Collect->RNA Data Data Analysis Hormone->Data qRT_PCR qRT-PCR RNA->qRT_PCR qRT_PCR->Data

Caption: General experimental workflow for studying Angiotensin II effects.

Section 2: Angiotensin II (1-4) in Adrenocortical Cell Studies

Angiotensin II (1-4) is a smaller peptide fragment derived from the metabolism of Angiotensin II and its other metabolites, such as Angiotensin-(1-7).[6][9][10] The generation of Angiotensin II (1-4) from Angiotensin-(1-7) is primarily catalyzed by the enzyme neprilysin.[6][9][10]

Current State of Knowledge:

Despite its presence as a metabolite within the Renin-Angiotensin System, there is a significant lack of research on the direct effects of Angiotensin II (1-4) on human adrenocortical cells. Current literature does not provide evidence that Angiotensin II (1-4) has a significant biological activity on aldosterone or cortisol secretion, or on cell proliferation in this context. Some studies in other systems suggest it may be a biologically inactive peptide.[11]

Due to the absence of published data on the effects of Angiotensin II (1-4) on human adrenocortical cells, detailed protocols for its application in this specific area cannot be provided at this time. Researchers interested in exploring the potential role of this peptide would need to conduct exploratory studies to determine its effects, if any. Such studies could follow the general protocols outlined for Angiotensin II, using a range of concentrations of synthetic Angiotensin II (1-4) to assess its impact on hormone secretion, gene expression, and cell viability.

Metabolic Pathway of Angiotensin II (1-4) Formation

The following diagram illustrates the metabolic pathway leading to the formation of Angiotensin II (1-4).

Angiotensin_Metabolism AngI Angiotensin I AngII Angiotensin II AngI->AngII ACE Ang1_7 Angiotensin-(1-7) AngII->Ang1_7 ACE2 Ang1_4 Angiotensin II (1-4) Ang1_7->Ang1_4 Neprilysin

Caption: Simplified metabolic pathway of Angiotensin II (1-4) formation.

Conclusion

Angiotensin II is a key regulator of human adrenocortical function, with well-documented effects on aldosterone secretion and the expression of steroidogenic genes. The protocols and data presented here provide a solid foundation for researchers studying the cellular and molecular mechanisms of Angiotensin II action in the adrenal gland.

In contrast, the biological role of the metabolite Angiotensin II (1-4) in adrenocortical cells remains largely unknown. The lack of available data highlights a potential area for future research to fully elucidate the functions of all components of the Renin-Angiotensin System. Researchers are encouraged to perform initial dose-response and time-course experiments to determine if Angiotensin II (1-4) has any discernible effects in their experimental models.

References

Application Notes and Protocols for Angiotensin Peptides in Smooth Muscle Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

The renin-angiotensin system (RAS) is a critical hormonal cascade that regulates blood pressure, and fluid and electrolyte balance. The primary effector of this system, Angiotensin II (Ang II), is a potent vasoconstrictor and also functions as a growth factor for vascular smooth muscle cells (VSMCs), promoting hypertrophy, proliferation, migration, and extracellular matrix production, primarily through the Angiotensin II Type 1 (AT1) receptor.[1] These actions are central to the pathophysiology of diseases like hypertension and atherosclerosis.

The RAS is more complex than a simple linear cascade, involving numerous peptide fragments with distinct biological activities. This document addresses the use of Angiotensin II-derived peptides in smooth muscle cell culture, with a focus on providing practical guidance for experimental work.

A Note on Angiotensin II (1-4)

Initial interest in Angiotensin II (1-4) human [Asp-Arg-Val-Tyr], a tetrapeptide fragment of Angiotensin II, has been noted. However, the current body of scientific literature on the specific biological activity of Angiotensin II (1-4) in smooth muscle cells is extremely limited. It is generally considered to be a biologically inactive terminal degradation product of other angiotensin peptides, such as Angiotensin-(1-7).[2][3][4] One vendor product description suggests it is an AT1 receptor agonist, but this is not substantiated by broader research, which points to it being an inactive metabolite.[5] Due to the scarcity of reliable data, providing detailed protocols for this specific peptide is not feasible without significant speculation.

Focus on Angiotensin IV: A Bioactive Metabolite

In contrast, Angiotensin IV (Ang IV) , the hexapeptide fragment of Angiotensin II (Val-Tyr-Ile-His-Pro-Phe), is a well-characterized bioactive metabolite. It is formed from Angiotensin III by aminopeptidase (B13392206) N and exerts its effects through a distinct receptor, the AT4 receptor. This receptor has been identified as the insulin-regulated aminopeptidase (IRAP), a transmembrane enzyme.[6] Ang IV has been shown to have various effects, including potential roles in inflammation, proliferation, and contraction in smooth muscle cells, making it a peptide of significant interest for cardiovascular research.

This document will therefore focus on providing detailed application notes and protocols for Angiotensin IV as a scientifically robust and relevant peptide for studying non-classical RAS signaling in smooth muscle cell culture.

Mechanism of Action of Angiotensin IV in Vascular Smooth Muscle Cells

Angiotensin IV interacts with its specific receptor, AT4/IRAP, on the surface of vascular smooth muscle cells. Unlike the G-protein coupled signaling of AT1 receptors, the downstream signaling of the AT4/IRAP receptor is still under investigation but is known to trigger distinct cellular responses. One of the key pathways activated by Ang IV in VSMCs is the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling cascade. This activation involves the degradation of the inhibitory subunit IκB, allowing NF-κB (p50/p65 subunits) to translocate to the nucleus and initiate the transcription of various pro-inflammatory and pro-proliferative genes. In some specific tissues, such as human jejunal smooth muscle, Ang IV has also been reported to induce contraction via the AT1 receptor, highlighting tissue-specific differences in its mechanism of action.[7]

AngIV_Signaling_Pathway AngIV Angiotensin IV AT4R AT4 Receptor (IRAP) AngIV->AT4R IKK IKK Complex AT4R->IKK Activates IkB IκB IKK->IkB Phosphorylates (for degradation) NFkB_active p50/p65 (Active) IkB->NFkB_active Releases NFkB_inactive p50/p65 (Inactive) DNA DNA (κB sites) NFkB_active->DNA Translocates & Binds Transcription Gene Transcription DNA->Transcription VSCM_Responses VSMC Responses: • Proliferation • Inflammation • Migration

Caption: Angiotensin IV Signaling Pathway in VSMCs.

Quantitative Data Summary

The following tables summarize representative quantitative data on the effects of Angiotensin IV on vascular smooth muscle cells. These values are compiled from various studies and should serve as a reference for expected outcomes. Experimental conditions can significantly influence results.

Table 1: Effect of Angiotensin IV on VSMC Proliferation

Parameter Angiotensin IV Concentration Result (vs. Control) Assay Type Cell Type
DNA Synthesis 100 nM ~1.5-fold increase [³H]-Thymidine Rat Aortic SMCs
Cell Viability 1 µM ~1.2-fold increase MTT Assay Human Aortic SMCs

| Cell Number | 100 nM | ~1.3-fold increase | Cell Counting | Rat Aortic SMCs |

Table 2: Effect of Angiotensin IV on VSMC Migration

Parameter Angiotensin IV Concentration Result (vs. Control) Assay Type Cell Type
Migrated Cells 100 nM ~1.8-fold increase Boyden Chamber Human Aortic SMCs

| Wound Closure | 1 µM | ~40% increase at 24h | Wound Healing | Rat Aortic SMCs |

Table 3: Effect of Angiotensin IV on Inflammatory Gene Expression

Gene Target Angiotensin IV Concentration Fold Induction (mRNA) Assay Type Cell Type
IL-6 100 nM ~3 to 4-fold qRT-PCR Rat Aortic SMCs
MCP-1 100 nM ~2 to 3-fold qRT-PCR Rat Aortic SMCs

| ICAM-1 | 100 nM | ~2-fold | qRT-PCR | Rat Aortic SMCs |

Experimental Protocols

The following are detailed protocols for the culture of vascular smooth muscle cells and the assessment of cellular responses to Angiotensin IV treatment.

Experimental_Workflow Start Start: Isolate or Thaw VSMCs Culture 1. Culture VSMCs to 80% Confluency Start->Culture Starve 2. Serum Starve (24-48 hours) Culture->Starve Treat 3. Treat with Angiotensin IV (and controls/inhibitors) Starve->Treat Assay 4. Perform Functional Assays Treat->Assay Proliferation Proliferation Assay (MTT / BrdU) Assay->Proliferation Migration Migration Assay (Wound Healing / Boyden) Assay->Migration Signaling Signaling Analysis (Western Blot / qPCR) Assay->Signaling Analyze 5. Data Collection & Analysis Proliferation->Analyze Migration->Analyze Signaling->Analyze

Caption: General Experimental Workflow for Studying Angiotensin IV.
Protocol 1: Vascular Smooth Muscle Cell Culture

This protocol describes the standard procedure for culturing primary human or rat aortic smooth muscle cells.

Materials:

  • Vascular Smooth Muscle Cell Basal Medium (e.g., ScienCell #1101)

  • Smooth Muscle Cell Growth Supplement

  • Fetal Bovine Serum (FBS)

  • Penicillin/Streptomycin solution

  • Trypsin-EDTA (0.25%)

  • Phosphate-Buffered Saline (PBS), sterile

  • T75 culture flasks, poly-L-lysine coated

Procedure:

  • Preparation: Prepare complete growth medium by adding growth supplements, FBS (typically to 5-10%), and Penicillin/Streptomycin to the basal medium according to the manufacturer's instructions. Warm all reagents to 37°C.

  • Cell Seeding: Thaw cryopreserved VSMCs rapidly in a 37°C water bath. Transfer cells to a centrifuge tube containing 10 mL of pre-warmed complete growth medium and centrifuge at 200 x g for 5 minutes. Resuspend the cell pellet in fresh complete medium and seed into a T75 flask.

  • Incubation: Culture cells at 37°C in a humidified incubator with 5% CO₂.

  • Medium Change: Change the medium every 2-3 days.

  • Subculturing: When cells reach 80-90% confluency, wash with PBS, and detach using Trypsin-EDTA. Neutralize trypsin with complete growth medium and re-seed into new flasks at a 1:3 or 1:4 ratio. Use cells between passages 4 and 8 for experiments to ensure phenotypic stability.[8]

Protocol 2: VSMC Proliferation Assay (MTT Assay)

This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation.

Materials:

  • 96-well cell culture plates

  • Angiotensin IV (human, powder)

  • Serum-free culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

Procedure:

  • Cell Seeding: Seed VSMCs into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Allow cells to adhere overnight.

  • Serum Starvation: Replace the medium with serum-free medium and incubate for 24-48 hours to synchronize the cell cycle.

  • Treatment: Prepare fresh solutions of Angiotensin IV in serum-free medium at various concentrations (e.g., 1 nM to 1 µM). Replace the medium in the wells with 100 µL of the Angiotensin IV solutions or control medium.

  • Incubation: Incubate the plate for 24 to 48 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader. Increased absorbance correlates with increased cell number/viability.

Protocol 3: VSMC Migration Assay (Wound Healing / Scratch Assay)

This assay assesses cell migration by measuring the rate at which cells move to close a physical gap created in a confluent monolayer.

Materials:

  • 6-well or 12-well cell culture plates

  • Sterile 200 µL pipette tip

  • Angiotensin IV

  • Serum-free culture medium

Procedure:

  • Create Monolayer: Seed VSMCs in 6-well plates and grow to 95-100% confluency.

  • Serum Starvation: Replace the medium with serum-free medium and incubate for 24 hours.

  • Create Wound: Using a sterile 200 µL pipette tip, create a straight "scratch" or wound down the center of each well.

  • Wash and Treat: Gently wash the wells with PBS to remove detached cells and debris. Add serum-free medium containing the desired concentration of Angiotensin IV or vehicle control.

  • Imaging: Immediately capture images of the wounds at 0 hours using an inverted microscope with a camera.

  • Incubation: Incubate the plate at 37°C.

  • Final Imaging: Capture images of the same wound fields at subsequent time points (e.g., 12, 24, and 48 hours).

  • Analysis: Measure the width of the wound at multiple points for each condition and time point. Calculate the percentage of wound closure relative to the 0-hour time point. An increased rate of closure indicates enhanced migration.

Protocol 4: Western Blot for NF-κB Pathway Activation

This protocol is used to detect the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus, a key indicator of pathway activation.

Materials:

  • 6-well plates

  • Nuclear and Cytoplasmic Extraction Kit (e.g., Thermo Scientific NE-PER)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies: Anti-NF-κB p65, Anti-Lamin B1 (nuclear marker), Anti-GAPDH (cytoplasmic marker)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment: Grow VSMCs in 6-well plates, serum starve, and treat with Angiotensin IV (e.g., 100 nM) for various time points (e.g., 0, 15, 30, 60 minutes).

  • Fractionation: Following treatment, wash cells with ice-cold PBS and perform nuclear and cytoplasmic fractionation according to the extraction kit manufacturer's protocol.

  • Protein Quantification: Determine the protein concentration of both the cytoplasmic and nuclear fractions using a BCA assay.

  • Electrophoresis and Transfer: Load equal amounts of protein (20-30 µg) from each fraction onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate the membrane with the primary antibody against NF-κB p65 overnight at 4°C. Also, probe separate blots or strip and re-probe for Lamin B1 (to confirm nuclear fraction purity) and GAPDH (to confirm cytoplasmic fraction purity).

  • Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour. After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: An increase in the p65 band intensity in the nuclear fraction and a corresponding decrease in the cytoplasmic fraction indicate NF-κB activation.

References

Troubleshooting & Optimization

Technical Support Center: Angiotensin II (1-4) Human

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Angiotensin II (1-4) human in solution.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for reconstituting lyophilized Angiotensin II (1-4) human?

A1: For initial reconstitution, sterile, distilled water is the recommended solvent.[1] If solubility issues arise, alternative solvents can be considered based on the peptide's overall charge. For peptides with a net positive charge, like Angiotensin II (1-4), 10%-30% acetic acid in water can be used. For neutral or very hydrophobic peptides, a small amount of an organic solvent such as DMSO, methanol, or acetonitrile (B52724) may be necessary for initial dissolution, followed by dilution with the aqueous buffer of choice.[1]

Q2: What are the optimal storage conditions for Angiotensin II (1-4) human solutions?

A2: For long-term storage, it is recommended to prepare aliquots of the reconstituted peptide solution to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.[2] Stock solutions at a neutral pH stored at -20°C are reported to be stable for at least two months.[2] For short-term storage of a few days, solutions can be kept at 4°C.[3]

Q3: What are the primary causes of Angiotensin II (1-4) human degradation in solution?

A3: The degradation of Angiotensin II (1-4) in solution can be attributed to two main factors:

  • Enzymatic Degradation: Peptidases present in biological samples (e.g., serum, plasma, cell culture media) can rapidly cleave the peptide.

  • Chemical Instability: Factors such as pH and temperature can influence the chemical stability of the peptide. Angiotensin II, the parent peptide, is known to be susceptible to hydrolysis in strong acids or at a pH of 9.5 or higher.[2]

Q4: Can Angiotensin II (1-4) human aggregate in solution?

A4: While specific data on the aggregation of Angiotensin II (1-4) is limited, peptides, in general, can be prone to aggregation, especially at high concentrations or in certain buffer conditions. Visual inspection for turbidity or precipitation is a primary indicator of aggregation.

Troubleshooting Guides

Issue 1: Poor Solubility of Lyophilized Peptide
  • Problem: The lyophilized Angiotensin II (1-4) human powder does not dissolve completely in water.

  • Troubleshooting Steps:

    • Verify Peptide Charge: Angiotensin II (1-4) has a net positive charge.

    • Use Acidic Solution: Try dissolving the peptide in a 10%-30% acetic acid solution.[1]

    • Use Organic Solvent: If the peptide remains insoluble, dissolve it in a minimal amount of DMSO and then slowly add the aqueous buffer to the desired concentration.[1]

    • Sonication: Gentle sonication in a water bath can aid in dissolving the peptide.

Issue 2: Rapid Loss of Peptide Activity in Experiments
  • Problem: A freshly prepared solution of Angiotensin II (1-4) human shows diminished or no biological activity in an assay.

  • Troubleshooting Steps:

    • Check for Protease Contamination: If using biological fluids, ensure the addition of a broad-spectrum protease inhibitor cocktail to your samples to prevent enzymatic degradation.

    • Control for pH Stability: Maintain the pH of the experimental solution within a stable range. For Angiotensin II, a pH range of 5-8 is recommended for stability in aqueous solutions.[4]

    • Minimize Freeze-Thaw Cycles: Prepare single-use aliquots of your stock solution to avoid repeated freezing and thawing, which can degrade the peptide.[2]

    • Prevent Adsorption: At low concentrations, peptides can adsorb to the surface of glass or plastic vials. To mitigate this, consider using low-protein-binding tubes or pre-treating the vials with a solution of bovine serum albumin (BSA).[2]

Issue 3: Inconsistent Results Between Experiments
  • Problem: Variability in experimental outcomes using different batches of Angiotensin II (1-4) human solution.

  • Troubleshooting Steps:

    • Standardize Solution Preparation: Ensure a consistent and well-documented protocol for reconstituting and storing the peptide.

    • Assess Peptide Purity and Concentration: If possible, verify the concentration and purity of your stock solution using methods like HPLC or UV spectroscopy before each experiment.

    • Freshly Prepare Working Solutions: Prepare working dilutions from a frozen stock solution immediately before each experiment.

Quantitative Data Summary

While specific quantitative stability data for Angiotensin II (1-4) human is limited in the public domain, the following table summarizes the stability of its parent peptide, Angiotensin II, in a common experimental buffer. This data can serve as a valuable reference point.

Table 1: Stability of Angiotensin II in 0.9% Sodium Chloride at 5 ± 3°C [5][6]

Time (hours)Remaining Concentration (%)
0100
24>90
48>90
72>90
96>90
120>90

Experimental Protocols

Protocol 1: General Procedure for Reconstitution of Lyophilized Angiotensin II (1-4) Human
  • Allow the vial of lyophilized peptide to equilibrate to room temperature before opening to prevent condensation.[2]

  • Add the appropriate volume of sterile, high-purity water to the vial to achieve the desired stock concentration.

  • Gently vortex or swirl the vial to ensure the peptide is fully dissolved. Avoid vigorous shaking, which can cause aggregation.

  • If solubility is an issue, refer to the troubleshooting guide above.

  • Once dissolved, aliquot the stock solution into single-use, low-protein-binding microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C for long-term storage.[2]

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Assessing Peptide Stability

This protocol provides a general framework for assessing the stability of Angiotensin II (1-4) in solution. Method optimization will be required for specific experimental conditions.

  • Sample Preparation:

    • Prepare the Angiotensin II (1-4) solution in the desired buffer at the desired concentration.

    • At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours) under the defined storage conditions (e.g., 4°C, 25°C, 37°C), take an aliquot of the solution.

    • If the sample contains proteins (e.g., serum, cell media), perform a protein precipitation step by adding an equal volume of acetonitrile, vortexing, and centrifuging to pellet the precipitated proteins. Collect the supernatant for analysis.

  • HPLC System and Conditions:

    • Column: A C18 reversed-phase column is typically suitable for peptide analysis.

    • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B (e.g., 5% to 95% B over 30 minutes) is a good starting point.

    • Flow Rate: 1 mL/min.

    • Detection: UV detection at 214 nm or 280 nm.

  • Data Analysis:

    • Inject the samples onto the HPLC system.

    • The stability of the peptide is determined by measuring the peak area of the intact Angiotensin II (1-4) at each time point and comparing it to the peak area at time zero.

    • The appearance of new peaks may indicate the formation of degradation products.

Visualizations

Signaling Pathway

Angiotensin_II_Signaling cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling Ang_II_1_4 Angiotensin II (1-4) AT1R AT1 Receptor Ang_II_1_4->AT1R Binds Gq Gq Protein AT1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response (e.g., Vasoconstriction, Cell Growth) Ca2_release->Cellular_Response PKC->Cellular_Response Stability_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Reconstitution Reconstitute Lyophilized Angiotensin II (1-4) Aliquoting Aliquot into Single-Use Vials Reconstitution->Aliquoting Storage Store at -20°C or -80°C Aliquoting->Storage Thaw Thaw a Single Aliquot Storage->Thaw Dilution Prepare Working Solution in Desired Buffer Thaw->Dilution Incubation Incubate under Experimental Conditions (Time, Temp, pH) Dilution->Incubation Sampling Take Samples at Time Points Incubation->Sampling HPLC Analyze by HPLC Sampling->HPLC Data_Analysis Compare Peak Areas to Time Zero HPLC->Data_Analysis Troubleshooting_Logic start Inconsistent Results? check_solubility Peptide Fully Dissolved? start->check_solubility check_storage Proper Storage Conditions Met? check_solubility->check_storage Yes solution_solubility Action: Use alternative solvent or sonication. check_solubility->solution_solubility No check_handling Repeated Freeze-Thaw Cycles Avoided? check_storage->check_handling Yes solution_storage Action: Aliquot and store at -20°C or -80°C. check_storage->solution_storage No check_contamination Potential Protease Contamination? check_handling->check_contamination Yes solution_handling Action: Use single-use aliquots. check_handling->solution_handling No solution_contamination Action: Add protease inhibitors. check_contamination->solution_contamination Yes end Consistent Results check_contamination->end No solution_solubility->check_solubility solution_storage->check_storage solution_handling->check_handling solution_contamination->check_contamination

References

Technical Support Center: Angiotensin II (1-4) Degradation in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Angiotensin II (1-4) and related peptides in cell culture.

Frequently Asked Questions (FAQs)

Q1: My Angiotensin II (1-4) appears to be losing activity in my cell culture experiments. What could be the cause?

A1: Rapid loss of Angiotensin II (1-4) activity in cell culture is most commonly due to enzymatic degradation. Cell culture media, particularly when supplemented with serum (e.g., Fetal Bovine Serum - FBS), contains various proteases and peptidases (termed angiotensinases) that can quickly break down the peptide. The cells themselves can also release enzymes into the medium that contribute to degradation.[1]

Q2: What are the primary enzymes responsible for Angiotensin peptide degradation in cell culture?

A2: The degradation of Angiotensin peptides is a complex process involving several enzymes. Key enzymes include:

  • Aminopeptidases (e.g., Aminopeptidase A, Aminopeptidase N): These enzymes cleave amino acids from the N-terminus of the peptide.[2][3]

  • Carboxypeptidases (e.g., Angiotensin-Converting Enzyme 2 - ACE2, Prolyl Carboxypeptidase): These enzymes cleave amino acids from the C-terminus.[4]

  • Endopeptidases: These enzymes cleave internal peptide bonds.

The degradation of Angiotensin II can lead to the formation of various metabolites, including Angiotensin III, Angiotensin IV, and Angiotensin-(1-7).[2] Angiotensin-(1-7) can be further metabolized to Angiotensin-(1-4).[5][6]

Q3: How stable is Angiotensin II and its metabolites in cell culture media?

A3: The stability of Angiotensin peptides is highly dependent on the specific cell type, culture conditions, and media composition (especially the presence of serum). Studies have shown that Angiotensin II can be rapidly metabolized. For example, in a neuronal cell culture using RPMI 1640 medium with serum, exogenously added Angiotensin II returned to near-baseline levels within 3 hours.[1] In another study with ARPE-19 cells, the half-life of Angiotensin II was found to be 1.61 hours, while Angiotensin-(1-7) had a half-life of 2.63 hours before being degraded to Angiotensin-(1-4).[6] Angiotensin II is relatively stable in culture media in the absence of cells.[1]

Q4: What are the common degradation products of Angiotensin II that might include the (1-4) fragment?

A4: The renin-angiotensin system (RAS) involves a cascade of peptide processing. Angiotensin II (1-8) is degraded by various peptidases. One of the key pathways leading to shorter fragments involves Angiotensin-converting enzyme 2 (ACE2), which converts Angiotensin II to Angiotensin-(1-7).[4][7] This heptapeptide (B1575542) can then be further cleaved to produce the inactive fragment Angiotensin-(1-4).[5][6]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with Angiotensin II (1-4) in cell culture.

Problem Potential Cause Troubleshooting Steps
Inconsistent or no biological effect of Angiotensin II (1-4) Rapid degradation of the peptide in the cell culture medium.1. Minimize Incubation Time: Use the shortest possible incubation time that still allows for a biological response. 2. Replenish the Peptide: For longer experiments, consider replenishing the Angiotensin II (1-4) in the media at regular intervals (e.g., every 3 hours).[1] 3. Use Serum-Free Media: If your cell line can be maintained in serum-free media for the duration of the experiment, this can significantly reduce the concentration of degradative enzymes. 4. Incorporate Protease Inhibitors: Add a cocktail of broad-spectrum protease inhibitors to your culture medium. Specific angiotensinase inhibitors like amastatin (B1665947) (aminopeptidase inhibitor) or phenanthroline (metallo-chelator that inhibits multiple angiotensinases) can also be used, but their compatibility with your specific cell line and assay should be validated.[8]
High variability between experimental replicates Inconsistent peptide degradation rates between wells or plates.1. Ensure Consistent Cell Seeding Density: Variations in cell number can lead to different concentrations of secreted proteases. 2. Standardize Media Changes and Reagent Addition: Maintain a consistent schedule for all experimental steps. 3. Pre-incubate Media: To assess media-specific degradation, incubate Angiotensin II (1-4) in the complete culture medium (with and without cells) for the duration of your experiment and then test its biological activity or measure its concentration.
Difficulty detecting Angiotensin II (1-4) or its metabolites by HPLC or MS Low peptide concentration due to degradation or issues with sample preparation.1. Optimize Sample Collection: Immediately stop enzymatic activity at the time of sample collection by adding an acid (e.g., trifluoroacetic acid - TFA) or a protease inhibitor cocktail.[5][9] 2. Improve Extraction Efficiency: Use solid-phase extraction (SPE) with a C18 cartridge to concentrate the peptide from the culture medium and remove interfering substances.[9][10] 3. Enhance Detection Sensitivity: Utilize nano-LC coupled with mass spectrometry (MS) for highly sensitive and specific quantification.[9]

Quantitative Data Summary

The following tables summarize available data on the degradation of Angiotensin peptides in cell culture settings. Note that direct degradation data for Angiotensin II (1-4) is limited; the data primarily reflects the degradation of its precursors.

Table 1: Half-life of Angiotensin Peptides in ARPE-19 Cell Culture

PeptideHalf-life (hours)Major Metabolite
Angiotensin I0.97Angiotensin-(1-7)
Angiotensin II1.61Angiotensin-(1-7)
Angiotensin-(1-7)2.63Angiotensin-(1-4)
Data from a study using human retinal pigment epithelial (ARPE-19) cells in serum-free media.[6]

Table 2: Degradation of Angiotensin II in Neuronal Cell Culture

Time PointAngiotensin II Concentration
BaselineUndetectable
15 minutes post-additionSignificantly elevated
3 hours post-additionReturned to near baseline
Data from a study using mouse catecholaminergic CATH.a neurons in RPMI 1640 medium with 8% normal horse serum and 4% fetal bovine serum.[1]

Experimental Protocols

Protocol 1: General Method for Assessing Angiotensin II (1-4) Stability by HPLC

This protocol provides a general workflow to evaluate the stability of Angiotensin II (1-4) in your specific cell culture conditions.

1. Preparation of Peptide Solution:

  • Reconstitute lyophilized Angiotensin II (1-4) in sterile phosphate-buffered saline (PBS) or an appropriate buffer to a known stock concentration (e.g., 1 mg/mL).
  • Prepare working solutions by diluting the stock in your complete cell culture medium (e.g., DMEM with 10% FBS) to the final experimental concentration.

2. Incubation:

  • Set up parallel cultures of your cells in multi-well plates.
  • Add the Angiotensin II (1-4) working solution to the wells.
  • Include control wells with Angiotensin II (1-4) in cell-free medium to assess degradation by media components alone.
  • Incubate the plates at 37°C in a CO2 incubator.
  • Collect media samples at various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).

3. Sample Preparation:

  • Immediately upon collection, stop enzymatic activity by adding trifluoroacetic acid (TFA) to a final concentration of 0.1%.[9]
  • Centrifuge the samples to pellet any cells or debris.
  • (Optional but recommended for complex media) Perform solid-phase extraction (SPE) using a C18 cartridge to clean up and concentrate the peptide.

4. HPLC Analysis:

  • Analyze the samples using a reverse-phase HPLC (RP-HPLC) system with a C18 column.
  • Mobile Phase A: 0.1% TFA in water.[9]
  • Mobile Phase B: 0.1% TFA in acetonitrile.[9]
  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B (e.g., 5% to 60% B over 20 minutes).[9]
  • Detection: Monitor the peptide elution at a wavelength of 214 nm or 280 nm.[9]

5. Data Analysis:

  • Determine the stability of Angiotensin II (1-4) by comparing the peak area of the intact peptide at each time point to the peak area at time zero.
  • The appearance of new peaks may indicate the formation of degradation products, which can be further characterized by mass spectrometry.

Protocol 2: Quantification of Angiotensin II (1-4) and its Metabolites by Nano-LC/MS

This protocol is for highly sensitive and specific quantification of Angiotensin peptides.

1. Sample Collection and Pretreatment:

  • Collect cell culture media into tubes containing a cocktail of protease inhibitors to prevent ex vivo degradation.
  • Perform protein precipitation by adding acetonitrile.
  • Follow with solid-phase extraction (SPE) using a C18 silica (B1680970) bonded phase to clean up and concentrate the peptides.[9]

2. Nano-Liquid Chromatography (Nano-LC):

  • Use a reversed-phase nano-chromatography system.
  • Employ a preconcentration step on a trapping column to concentrate the sample before analytical separation.

3. Mass Spectrometry (MS) Detection:

  • Couple the nano-LC system to a mass spectrometer.
  • Use Multiple Reaction Monitoring (MRM) for highly specific and sensitive quantification of the target Angiotensin peptides and their metabolites.

Visualizations

AngiotensinII_Degradation_Pathway AngII Angiotensin II (1-8) AngIII Angiotensin III (2-8) AngII->AngIII Aminopeptidase A Ang17 Angiotensin-(1-7) AngII->Ang17 ACE2 / PCP AngIV Angiotensin IV (3-8) AngIII->AngIV Aminopeptidase N Ang14 Angiotensin-(1-4) (Inactive Fragment) Ang17->Ang14 Peptidases

Angiotensin II Degradation Pathways

Experimental_Workflow_Stability_Assessment cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Reconstitute Reconstitute Ang II (1-4) Prepare_Working Prepare Working Solution in Culture Medium Reconstitute->Prepare_Working Add_to_Cells Add to Cell Cultures (and cell-free controls) Prepare_Working->Add_to_Cells Incubate Incubate at 37°C Add_to_Cells->Incubate Collect_Samples Collect Media at Time Points Incubate->Collect_Samples Stop_Enzymes Stop Enzymatic Activity (e.g., with TFA) Collect_Samples->Stop_Enzymes Analyze_HPLC Analyze by HPLC/MS Stop_Enzymes->Analyze_HPLC Determine_Stability Determine Stability vs. Time Analyze_HPLC->Determine_Stability

Workflow for Angiotensin Stability Assessment

Troubleshooting_Logic Start Inconsistent/No Biological Effect Cause Is Peptide Degradation Suspected? Start->Cause Solution1 Minimize Incubation Time Cause->Solution1 Yes Solution2 Replenish Peptide Cause->Solution2 Yes Solution3 Use Serum-Free Media Cause->Solution3 Yes Solution4 Add Protease Inhibitors Cause->Solution4 Yes Other Investigate Other Experimental Factors Cause->Other No

Troubleshooting Logic for Peptide Instability

References

Technical Support Center: Angiotensin II (1-4) Human Peptide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to address common challenges encountered during experiments involving Angiotensin II (1-4) human peptide, with a specific focus on preventing its adsorption to labware.

Frequently Asked Questions (FAQs)

Q1: My Angiotensin II (1-4) solution is showing a loss of concentration, even with proper storage. What is the likely cause?

A1: A common reason for the perceived loss of Angiotensin II (1-4) in solution, especially at low concentrations (below 100 µg/ml), is its adsorption to the surfaces of laboratory containers.[1] This phenomenon occurs due to interactions between the peptide and the material of the vials, plates, or pipette tips. The primary mechanisms are electrostatic interactions with negatively charged surfaces like glass and hydrophobic interactions with polymers like polypropylene (B1209903).[2][3] This binding reduces the amount of peptide available in the solution, leading to inaccurate results in subsequent experiments.[1]

Q2: What are the recommended labware materials for working with Angiotensin II (1-4) to minimize adsorption?

A2: To reduce peptide loss, it is advisable to use specialized low-binding labware.[4] Protein LoBind polypropylene tubes are often recommended as they are designed to minimize the hydrophobic and electrostatic interactions that cause peptides to stick to surfaces.[5] While standard borosilicate glass and polypropylene are common, they are more prone to peptide adsorption.[2] Glass surfaces are typically negatively charged and attract positively charged peptides, while standard polypropylene can lead to adsorption through hydrophobic interactions.[2][5]

Q3: How can I treat my existing labware to prevent my Angiotensin II (1-4) peptide from adsorbing?

A3: Surface passivation is a critical step to make labware surfaces more inert and reduce non-specific binding.[6][7] A common and effective method is to pre-treat glass or plastic containers with a protein solution. Rinsing the labware with a solution of Bovine Serum Albumin (BSA) at a concentration of 1 mg/ml can block the non-specific binding sites on the container walls.[1] Other techniques include coating surfaces with polyethylene (B3416737) glycol (PEG) or using surfactants like Pluronic F127.[8][9]

Q4: Are there any additives I can include in my peptide solution to prevent adsorption?

A4: Yes, several additives can be used to mitigate peptide adsorption.

  • Surfactants: Non-ionic surfactants such as Polysorbate 20 (Tween-20), Polysorbate 80, and Poloxamer 188 are commonly used to reduce the interaction between the peptide and the container surface.[2][3] The choice of surfactant can depend on the type of labware being used (glass vs. polypropylene).[2]

  • Adsorption Competitors: Adding a high concentration of a non-interfering protein, such as BSA or even plasma, to your solution can help saturate the non-specific binding sites on the labware, thus preventing your target peptide from adsorbing.[5]

Q5: How does the pH of the buffer impact the stability and potential adsorption of Angiotensin II (1-4)?

A5: The pH of the solution is a critical factor for the stability of angiotensin peptides. Angiotensin II, for example, demonstrates good stability in aqueous solutions with a pH between 5 and 8.[1] Outside of this optimal range, the peptide can become unstable and prone to hydrolysis or aggregation, which can be mistaken for or exacerbate adsorption issues.[1][10] It is crucial to use a suitable buffer within the optimal pH range for reconstitution and in your experimental assays.[1]

Q6: My results are inconsistent. How can I verify the active concentration of my Angiotensin II (1-4) solution?

A6: Accurate quantification is essential. Due to the potential for adsorption and degradation, relying solely on the calculated concentration after reconstitution can be misleading.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for accurately quantifying angiotensin peptides in biological samples and solutions.[11][12] It often requires sample preparation steps like solid-phase extraction (SPE) to clean up and concentrate the peptides.[1][13]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): HPLC with a C18 column can be used to assess the purity and stability of your peptide solution over time.[1] By comparing the peak area of the intact peptide at different time points, you can monitor its stability under your specific experimental conditions.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent or low signal in bioassays (e.g., ELISA, cell-based assays) 1. Peptide adsorption to multi-well plates or tubes, reducing the available concentration.[1] 2. Peptide degradation in the assay buffer due to suboptimal pH or temperature.[1]1. Pre-treat plates and tubes with a BSA solution (1 mg/ml) to block non-specific binding sites.[1] 2. Use low-binding microplates. 3. Ensure the assay buffer pH is within the optimal stability range (pH 5-8).[1] 4. Include freshly prepared peptide standards in each experiment for accurate quantification.[1]
Poor peptide recovery after sample preparation (e.g., solid-phase extraction) 1. Adsorption to extraction cartridges or collection tubes. 2. Use of inappropriate solvents for elution.1. Use low-binding collection tubes.[4] 2. Pre-condition SPE cartridges according to the manufacturer's protocol. 3. Optimize elution solvents; angiotensin peptides are often eluted with acetonitrile (B52724) or methanol (B129727) gradients.[14][15]
High variability between experimental replicates 1. Differential adsorption in various tubes or wells. 2. Repeated freeze-thaw cycles of the stock solution, which can degrade the peptide.[1]1. Implement a consistent labware passivation protocol for all components (vials, tips, plates). 2. Aliquot the peptide stock solution into single-use volumes upon reconstitution to avoid repeated freezing and thawing.[1]

Data Summary

Table 1: Comparison of Common Labware Materials for Peptide Experiments

Material Primary Adsorption Mechanism Adsorption Potential Recommendations
Borosilicate Glass Electrostatic Interaction (surface is negatively charged)[2]High, especially for positively charged peptidesAvoid for low concentration peptide solutions. If use is necessary, passivation with BSA or silanization is critical.[1]
Standard Polypropylene Hydrophobic Interaction[2]Moderate to HighCan be effective for some peptides, but adsorption can still be significant. Passivation or the use of surfactants is recommended.[2][3]
Low-Binding Polypropylene Reduced Hydrophobic & Electrostatic InteractionsLowHighly Recommended. Specially treated surface designed to minimize protein and peptide binding.[4][5]

Table 2: Common Additives to Reduce Angiotensin II (1-4) Adsorption

Additive Mechanism of Action Typical Concentration Considerations
Bovine Serum Albumin (BSA) Adsorption Competitor: Blocks non-specific binding sites on surfaces.[1][5]0.1 - 1 mg/mlMay interfere with some downstream applications. Ensure the BSA is high-purity and protease-free.
Polysorbate 20 (Tween-20) Surfactant: Reduces surface tension and interacts with surfaces, preventing peptide binding.[2][5]0.01% - 0.1% (v/v)Can form micelles at higher concentrations. May affect cell viability in cell-based assays.
Poloxamer 188 Surfactant: Non-ionic surfactant that reduces hydrophobic interactions.[2][3]0.01% - 0.1% (w/v)Generally considered biocompatible.
Plasma Adsorption Competitor: Contains a complex mixture of proteins that saturate binding sites.[5]VariesOnly suitable for specific applications where plasma components do not interfere with the assay.

Protocols and Visual Guides

Experimental Protocols

Protocol 1: General Surface Passivation of Labware with BSA

  • Prepare BSA Solution: Dissolve high-purity, protease-free Bovine Serum Albumin (BSA) in ultrapure water or a suitable buffer (e.g., PBS) to a final concentration of 1 mg/ml.

  • Coat Labware: Add the BSA solution to the vials, tubes, or wells, ensuring all surfaces that will contact the peptide solution are covered.

  • Incubate: Let the solution sit for at least 30-60 minutes at room temperature. For best results, incubate overnight at 4°C.

  • Remove BSA Solution: Aspirate the BSA solution completely.

  • Rinse: Thoroughly rinse the labware 2-3 times with ultrapure water or the experimental buffer to remove any unbound BSA.[1]

  • Dry: Allow the labware to air dry completely in a dust-free environment or use immediately.

Protocol 2: Workflow for Preparing a Low-Adsorption Angiotensin II (1-4) Working Solution

G cluster_prep Preparation Steps cluster_use Usage Steps start Start: Lyophilized Peptide equilibrate 1. Equilibrate vial to Room Temperature start->equilibrate reconstitute 2. Reconstitute in appropriate buffer (pH 5-8) to create a concentrated stock solution equilibrate->reconstitute aliquot 3. Aliquot into single-use low-binding tubes reconstitute->aliquot store 4. Store aliquots at -20°C or -80°C aliquot->store thaw 5. Thaw a single aliquot on ice store->thaw For Experiment dilute 6. Dilute to working concentration in passivated labware using buffer containing an anti-adsorption agent (e.g., 0.1% BSA or 0.05% Tween-20) thaw->dilute use 7. Use immediately in experiment dilute->use

Caption: Recommended workflow for peptide reconstitution and use.

Mandatory Visualizations

G cluster_0 The Problem: Peptide Adsorption cluster_1 In Solution (Ideal) cluster_2 Glass Vial (Electrostatic Adsorption) cluster_3 Polypropylene Vial (Hydrophobic Adsorption) a1 Ang II (1-4) a2 Ang II (1-4) a3 Ang II (1-4) a4 Ang II (1-4) a5 Ang II (1-4) glass_surface Glass Surface (Negative Charge) b1 Glass Surface (Negative Charge) b1->glass_surface - - - b2 Glass Surface (Negative Charge) b2->glass_surface - - - pp_surface PP Surface (Hydrophobic) c1 PP Surface (Hydrophobic) c1->pp_surface c2 PP Surface (Hydrophobic) c2->pp_surface G start Inconsistent or Low Signal Detected check_labware Review Labware: - Using low-bind tubes/plates? - Is labware passivated? start->check_labware modify_solution Modify Solution: - Add surfactant (e.g., Tween-20)? - Add competitor (e.g., BSA)? - Is buffer pH optimal (5-8)? start->modify_solution verify_quant Verify Concentration: - Use a fresh aliquot? - Quantify with LC-MS/MS or HPLC? start->verify_quant implement_passivation Implement passivation (e.g., BSA coating) check_labware->implement_passivation If No add_additive Add 0.05% Tween-20 or 0.1% BSA to buffer modify_solution->add_additive If No re_quantify Re-quantify stock and working solutions verify_quant->re_quantify If Needed rerun Re-run Experiment implement_passivation->rerun add_additive->rerun re_quantify->rerun G ang_ii Angiotensin II at1r AT1 Receptor ang_ii->at1r Binds g_protein Gq/11 Protein Activation at1r->g_protein plc Phospholipase C (PLC) Activation g_protein->plc pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca2+ Release from ER ip3->ca_release pkc PKC Activation dag->pkc response Cellular Responses (e.g., Vasoconstriction, Cell Growth) ca_release->response pkc->response

References

Technical Support Center: Troubleshooting Angiotensin II (1-4) Human ELISA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with low signal in Angiotensin II (1-4) human ELISA experiments.

Frequently Asked Questions (FAQs)

Q1: What is the principle of a competitive ELISA for Angiotensin II (1-4)?

A competitive ELISA is an immunoassay technique used to quantify Angiotensin II (1-4) in a sample. In this assay, the microplate wells are pre-coated with Angiotensin II. During the assay, the Angiotensin II present in the sample competes with a fixed amount of biotinylated Angiotensin II for a limited number of binding sites on a specific detection antibody. After a washing step to remove unbound substances, Horseradish Peroxidase (HRP)-conjugated streptavidin is added, which binds to the biotinylated Angiotensin II that is bound to the antibody. A substrate solution is then added, and the color development is inversely proportional to the amount of Angiotensin II (1-4) in the sample.[1][2] The concentration is determined by comparing the optical density (OD) of the samples to a standard curve.[2][3]

Q2: What are the most common causes of a low signal in an Angiotensin II (1-4) ELISA?

Low signal in an Angiotensin II (1-4) ELISA can stem from various factors, including:

  • Problems with Reagents: Degraded standards or antibodies, improper reconstitution of reagents, or using reagents from different kits.[2][4]

  • Procedural Errors: Incorrect incubation times or temperatures, insufficient washing, or errors in reagent addition sequence.[5][6][7]

  • Sample-Related Issues: Low concentration of the analyte in the sample, presence of interfering substances, or improper sample storage and handling.[2]

  • Kit-Specific Issues: Insufficient specificity and sensitivity of the antibodies used in the kit for the picomolar amounts of angiotensins.[1]

Q3: How should I properly prepare and store my samples and standards?

Proper sample and standard preparation is critical for accurate results.

  • Sample Collection: For plasma samples, it is recommended to use EDTA as an anticoagulant and centrifuge at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection.[2]

  • Storage: Samples should be aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2]

  • Standard Reconstitution: Lyophilized standards should be briefly centrifuged before opening and reconstituted as per the kit's instructions, ensuring complete dissolution.[2][8] Reconstituted standards should be stored under the recommended conditions to prevent degradation.[2]

Troubleshooting Guide for Low Signal

This guide provides a structured approach to identifying and resolving the root causes of low signal in your Angiotensin II (1-4) ELISA.

Problem Area 1: Standard Curve Issues

A poor or low-signal standard curve is a primary indicator of a systemic issue in the assay.

Troubleshooting Steps:

Potential Cause Recommended Solution
Improperly reconstituted standard Ensure the lyophilized standard is brought to room temperature and briefly centrifuged before opening. Reconstitute with the specified diluent and ensure complete dissolution by gentle mixing.[2][8]
Degraded standard Check the expiration date and storage conditions of the standard. Prepare fresh aliquots of the standard for each experiment to avoid multiple freeze-thaw cycles.[2][4]
Incorrect dilution series Double-check all calculations for the standard dilution series. Use calibrated pipettes and fresh tips for each dilution to ensure accuracy.[4][8]
Inappropriate curve fitting model Try different curve fitting models (e.g., four-parameter logistic fit) available in your analysis software to find the best fit for your data.[2]
Problem Area 2: Assay Procedure and Reagents

Errors in the experimental workflow or issues with reagent integrity can significantly impact signal intensity.

Troubleshooting Steps:

Potential Cause Recommended Solution
Incorrect incubation times or temperatures Strictly adhere to the incubation times and temperatures specified in the kit protocol. Ensure all reagents are brought to room temperature before use.[6][7]
Insufficient washing Ensure adequate washing between steps to remove unbound reagents. Check that the washer is functioning correctly and that all wells are washed evenly.[6][7]
Reagent preparation errors Prepare all working solutions (e.g., wash buffer, detection antibody) fresh for each assay according to the protocol. Do not mix reagents from different kit lots.[2][7]
Expired or improperly stored reagents Verify that all kit components are within their expiration date and have been stored at the recommended temperatures.[7]
Incorrect order of reagent addition Carefully follow the sequence of reagent addition as outlined in the protocol.[2]
Problem Area 3: Sample-Specific Issues

Characteristics of the samples themselves can sometimes lead to low or no signal.

Troubleshooting Steps:

Potential Cause Recommended Solution
Analyte concentration below detection limit If the expected concentration of Angiotensin II (1-4) is very low, consider concentrating the sample or using a more sensitive assay if available.[2]
Interfering substances in the sample matrix Sample matrices like serum or plasma can contain components that interfere with the assay.[6] Consider performing a spike and recovery experiment to assess for matrix effects. Diluting the sample may help mitigate these effects.
Improper sample handling Avoid repeated freeze-thaw cycles of samples. Ensure samples are stored correctly and thawed properly before use.[2]

Experimental Protocols

Standard ELISA Protocol (Competitive)
  • Reagent Preparation: Prepare all reagents, including standards, samples, and working solutions, according to the kit manual. Bring all components to room temperature before use.[9]

  • Standard and Sample Addition: Add 50 µL of the standard or sample to the appropriate wells of the microplate pre-coated with Angiotensin II.[2][9]

  • Biotinylated Antibody Addition: Immediately add 50 µL of biotin-labeled antibody to each well. Gently tap the plate to mix and incubate for 45 minutes at 37°C.[2]

  • Washing: Aspirate the liquid from each well and wash the plate three to five times with wash buffer.[2][5]

  • HRP-Streptavidin Addition: Add 100 µL of HRP-Streptavidin (SABC) working solution to each well and incubate for 30 minutes at 37°C.[2]

  • Washing: Repeat the washing step as described above.

  • Substrate Addition: Add 90-100 µL of TMB substrate solution to each well and incubate in the dark at 37°C for 15-30 minutes.[9][10]

  • Stopping the Reaction: Add 50 µL of stop solution to each well. The color will change from blue to yellow.[2][9]

  • OD Measurement: Immediately read the absorbance at 450 nm using a microplate reader.[2][9]

Visual Troubleshooting Guides

Angiotensin II (1-4) Competitive ELISA Workflow

ELISA Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_read Data Acquisition prep_reagents Prepare Reagents (Standards, Samples, Buffers) add_sample Add Standard/ Sample to Well prep_reagents->add_sample add_biotin_ab Add Biotinylated Detection Antibody add_sample->add_biotin_ab incubate1 Incubate add_biotin_ab->incubate1 wash1 Wash incubate1->wash1 add_hrp Add HRP- Streptavidin wash1->add_hrp incubate2 Incubate add_hrp->incubate2 wash2 Wash incubate2->wash2 add_substrate Add TMB Substrate wash2->add_substrate incubate3 Incubate (Dark) add_substrate->incubate3 add_stop Add Stop Solution incubate3->add_stop read_plate Read Plate at 450nm add_stop->read_plate

Caption: Workflow for a competitive Angiotensin II (1-4) ELISA.

Troubleshooting Logic for Low ELISA Signal

Troubleshooting Logic start Low Signal Observed check_curve Is the Standard Curve OK? start->check_curve check_reagents Check Standard Prep, Reconstitution & Storage check_curve->check_reagents No check_procedure Review Assay Procedure check_curve->check_procedure Yes resolve Problem Resolved check_reagents->resolve check_incubation Verify Incubation Times & Temps check_procedure->check_incubation No check_washing Check Washing Steps check_procedure->check_washing No check_reagent_prep Verify Reagent Preparation & Expiry check_procedure->check_reagent_prep No check_sample Investigate Sample Issues check_procedure->check_sample Yes check_incubation->resolve check_washing->resolve check_reagent_prep->resolve check_concentration Sample Concentration Too Low? check_sample->check_concentration No check_matrix Assess for Matrix Effects check_sample->check_matrix No check_concentration->resolve check_matrix->resolve

Caption: Decision tree for troubleshooting low ELISA signal.

References

Technical Support Center: Optimizing Angiotensin II (1-4) Mass Spectrometry Ionization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometric analysis of human Angiotensin II (1-4). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the expected mass-to-charge ratio (m/z) for Angiotensin II (1-4)?

A1: The monoisotopic mass of the neutral peptide Angiotensin II (1-4) (amino acid sequence: Asp-Arg-Val-Tyr) is approximately 551.26 Da. In positive ion mode mass spectrometry, the most commonly observed ion is the singly protonated molecule [M+H]⁺, which will have an m/z of approximately 552.27.[1] Depending on the ionization conditions and the charge state, you may also observe other species.

Q2: What are the most common adducts observed with Angiotensin II (1-4) and how do I recognize them?

A2: Adduct formation is a common phenomenon in electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry. For peptides like Angiotensin II (1-4), sodium and potassium adducts are frequently observed, especially if there is trace contamination in the sample, solvents, or on glassware. These adducts will appear at m/z values higher than the expected protonated molecule.

Ion SpeciesApproximate m/zAppearance
[M+H]⁺552.3Singly protonated molecule
[M+Na]⁺574.3Sodium adduct
[M+K]⁺590.4Potassium adduct
[M-H+2Na]⁺596.3Double sodium adduct (proton replaced)
[M-H+Na+K]⁺612.4Mixed sodium and potassium adduct (proton replaced)

Note: The exact m/z will depend on the isotopic distribution and the resolution of the mass spectrometer.

Q3: How can I improve the signal intensity of Angiotensin II (1-4) in my experiments?

A3: Low signal intensity is a common challenge, especially when dealing with low-abundance peptides in complex biological samples.[2] Here are several strategies to boost your signal:

  • Optimize Sample Preparation: Ensure efficient extraction and cleanup of your sample to remove interfering substances. Solid-phase extraction (SPE) with a C18 cartridge is a highly effective method for desalting and concentrating angiotensin peptides.

  • Enhance Ionization Efficiency:

    • For ESI: Optimize source parameters such as spray voltage, capillary temperature, nebulizer gas flow, and cone voltage. The use of mobile phase additives like 0.1% formic acid can significantly improve protonation and, thus, signal intensity.[3]

    • For MALDI: Choose an appropriate matrix, such as α-cyano-4-hydroxycinnamic acid (CHCA), and ensure a homogenous co-crystallization of the matrix and analyte on the target plate.[1]

  • Improve Chromatographic Performance (for LC-MS): Good chromatographic separation is crucial for reducing ion suppression from co-eluting matrix components.[4] Use a suitable column (e.g., C18) and optimize the gradient to achieve sharp, symmetrical peaks.

  • Instrument Calibration and Maintenance: Regularly calibrate your mass spectrometer to ensure high sensitivity and mass accuracy. A clean ion source is also critical for optimal performance.[2]

Q4: What is the metabolic origin of Angiotensin II (1-4)?

A4: Angiotensin II (1-4) is a metabolite of the renin-angiotensin system (RAS). It is formed through the enzymatic cleavage of larger angiotensin peptides. Specifically, Angiotensin II is converted to Angiotensin-(1-7), which is then further degraded to produce Angiotensin II (1-4).[1]

Troubleshooting Guide

Problem 1: I don't see a peak at the expected m/z of 552.3.

Potential CauseRecommended Solution
Low Peptide Concentration The concentration of Angiotensin II (1-4) in your sample may be below the limit of detection of your instrument. Consider concentrating your sample using SPE or increasing the amount of sample loaded.
Poor Ionization Your ionization source parameters may not be optimal. Systematically tune the spray voltage, capillary temperature, and gas flow rates. Ensure your mobile phase contains an appropriate modifier like 0.1% formic acid to promote protonation.
Peptide Degradation Angiotensin peptides can be susceptible to enzymatic degradation, especially in biological samples. Ensure that samples are collected and stored with protease inhibitors and kept at low temperatures. Prepare fresh standards for each analysis.
Instrument Malfunction Verify that your mass spectrometer is properly calibrated and functioning correctly. Run a standard peptide of known concentration to check the instrument's sensitivity and mass accuracy.[5]

Problem 2: I see a peak, but it has a low signal-to-noise (S/N) ratio.

Potential CauseRecommended Solution
High Background Noise Contaminants in your sample, solvents, or from the LC system can contribute to high background noise. Use high-purity, LC-MS grade solvents and reagents, and ensure your sample is adequately cleaned up.[4][6]
Ion Suppression Co-eluting compounds from the sample matrix can suppress the ionization of Angiotensin II (1-4). Improve your chromatographic separation to better resolve your analyte from interfering species. Consider using a divert valve to direct the flow to waste during the elution of highly interfering compounds (e.g., salts at the beginning of the run).
Suboptimal Fragmentation (in MS/MS) If you are performing MS/MS, inefficient fragmentation of the precursor ion will result in low-intensity product ions. Optimize the collision energy to achieve a good fragmentation pattern.

Problem 3: I observe multiple peaks around the expected m/z.

Potential CauseRecommended Solution
Adduct Formation As mentioned in the FAQs, sodium ([M+Na]⁺ at m/z 574.3) and potassium ([M+K]⁺ at m/z 590.4) adducts are common. To minimize adduct formation, use high-purity solvents and plasticware, and consider using an in-line desalting column or optimizing your SPE wash steps.
In-source Fragmentation If the energy in the ion source is too high (e.g., high cone voltage), the peptide can fragment before it reaches the mass analyzer. This can lead to the appearance of fragment ions in your MS1 spectrum. Gradually decrease the cone/fragmentor voltage to see if these additional peaks are reduced.
Presence of Isobaric Interferences Your sample may contain other molecules with the same nominal mass as Angiotensin II (1-4). A high-resolution mass spectrometer can help to differentiate between your analyte and interferences based on their exact masses. If you are using a lower-resolution instrument, improving chromatographic separation is key.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Angiotensin II (1-4) from Biological Fluids

This protocol provides a general procedure for the cleanup and concentration of Angiotensin II (1-4) from samples like plasma or cell culture media using a C18 SPE cartridge.

Materials:

  • C18 SPE Cartridges (e.g., 100 mg, 1 mL)

  • SPE Vacuum Manifold

  • Sample containing Angiotensin II (1-4)

  • 0.1% Formic Acid in Water (Aqueous Wash)

  • 90% Acetonitrile (B52724) with 0.1% Formic Acid (Elution Buffer)

  • Nitrogen evaporator or centrifugal vacuum concentrator

Procedure:

  • Conditioning: Pass 1 mL of 100% methanol (B129727) through the C18 cartridge, followed by 1 mL of 0.1% formic acid in water. Do not let the cartridge run dry.

  • Sample Loading: Load your pre-treated sample (e.g., acidified plasma) onto the cartridge at a slow flow rate (approx. 1 mL/min).

  • Washing: Wash the cartridge with 1 mL of 0.1% formic acid in water to remove salts and other hydrophilic impurities.

  • Elution: Elute the bound peptides with 1 mL of 90% acetonitrile containing 0.1% formic acid into a clean collection tube.

  • Drying: Dry the eluted sample completely using a nitrogen evaporator or a centrifugal vacuum concentrator.

  • Reconstitution: Reconstitute the dried peptide extract in a small volume (e.g., 100 µL) of a suitable solvent for your LC-MS analysis (e.g., 10% acetonitrile with 0.1% formic acid).

Protocol 2: Typical LC-MS Parameters for Angiotensin II (1-4) Analysis

These are starting parameters that should be optimized for your specific instrument and application.

ParameterSetting
LC Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5-60% B over 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode Positive Electrospray Ionization (ESI)
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temperature 350 °C
Cone Voltage 20-40 V (optimize for minimal in-source fragmentation)
Nebulizer Gas Flow Instrument dependent, typically Nitrogen
MS Scan Range m/z 100-1000
MS/MS Precursor Ion m/z 552.3
Collision Energy 15-30 eV (optimize for desired fragmentation)

Visualizations

Angiotensin II (1-4) Metabolic Pathway

Angiotensin_Metabolism Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I (1-10) Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II (1-8) Angiotensin_I->Angiotensin_II ACE Angiotensin_1_7 Angiotensin-(1-7) Angiotensin_II->Angiotensin_1_7 ACE2 Angiotensin_1_4 Angiotensin II (1-4) Angiotensin_1_7->Angiotensin_1_4 Neprilysin

Caption: Metabolic pathway of Angiotensin II (1-4).

Experimental Workflow for Angiotensin II (1-4) Analysis

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_analysis Data Analysis Sample_Collection Biological Sample (e.g., Plasma) SPE Solid-Phase Extraction (C18) Sample_Collection->SPE Dry_Reconstitute Dry & Reconstitute SPE->Dry_Reconstitute LC_Separation LC Separation Dry_Reconstitute->LC_Separation MS_Ionization Mass Spectrometry (ESI or MALDI) LC_Separation->MS_Ionization Data_Acquisition Data Acquisition (MS and MS/MS) MS_Ionization->Data_Acquisition Peak_Integration Peak Integration & Quantification Data_Acquisition->Peak_Integration Data_Interpretation Data Interpretation Peak_Integration->Data_Interpretation

Caption: General workflow for Angiotensin II (1-4) analysis.

Troubleshooting Logic Diagram

Troubleshooting_Logic Start Low/No Signal for Angiotensin II (1-4) Check_Standard Run Peptide Standard Start->Check_Standard Standard_OK Standard Signal OK? Check_Standard->Standard_OK Sample_Problem Issue is Sample-Related Standard_OK->Sample_Problem Yes Instrument_Problem Issue is Instrument-Related Standard_OK->Instrument_Problem No Check_Sample_Prep Review Sample Prep (SPE, Degradation) Sample_Problem->Check_Sample_Prep Check_LC Optimize LC Method (Gradient, Column) Sample_Problem->Check_LC Check_MS_Source Clean & Tune Ion Source Instrument_Problem->Check_MS_Source Calibrate_MS Calibrate Mass Spectrometer Instrument_Problem->Calibrate_MS

Caption: Troubleshooting logic for low signal issues.

References

Technical Support Center: Angiotensin II (1-4) Human Antibody

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Angiotensin II (1-4) human antibodies. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing potential cross-reactivity issues and other common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is Angiotensin II (1-4) and why is antibody specificity a concern?

Angiotensin II (1-4) is a peptide fragment derived from the larger Angiotensin II hormone. It is part of the Renin-Angiotensin System (RAS). Specificity is a major concern because the RAS contains numerous related peptides with overlapping amino acid sequences (e.g., Angiotensin II, Angiotensin III, Angiotensin I, Angiotensinogen).[1][2] Antibodies developed against the (1-4) fragment may potentially cross-react with these larger precursor or related peptides, leading to inaccurate experimental results.[3]

Q2: My immunoassay (ELISA/Western Blot) is showing high background or unexpected results. Could this be a cross-reactivity issue?

High background, non-specific bands on a Western Blot, or unexpectedly high readings in an ELISA can be caused by several factors.[4] Cross-reactivity of the primary antibody with other angiotensin peptides or even unrelated proteins is a common cause.[3][5] Other potential issues include insufficient blocking, suboptimal antibody concentration, or contaminated reagents.[4][6]

Q3: What are the likely cross-reactants for an antibody targeting the human Angiotensin II (1-4) sequence?

An antibody targeting the N-terminal sequence (Asp-Arg-Val-Tyr) of Angiotensin II could potentially recognize any peptide containing this sequence. The most common potential cross-reactants include:

  • Angiotensin II

  • Angiotensin I

  • Angiotensinogen (the precursor protein)[2]

It is crucial to validate the antibody against a panel of these related peptides.

Q4: How can I definitively test the specificity of my Angiotensin II (1-4) antibody?

Validating antibody specificity is a critical step for reliable data.[6] Key methods include:

  • Peptide Competition Assay (ELISA): Pre-incubate the antibody with an excess of different angiotensin peptides before adding it to the assay plate. The peptide corresponding to the antibody's primary target should cause the most significant signal reduction.

  • Western Blotting with Controls: Use cell lysates or tissues from knockout models that do not express the target protein (e.g., Angiotensinogen knockout) as a negative control.[5][6] The absence of a band in the knockout sample is strong evidence of specificity.[5]

  • Immunohistochemistry (IHC) Controls: Similar to Western Blotting, use knockout tissues to confirm that staining is absent. Additionally, pre-adsorption of the antibody with the target peptide should eliminate the staining signal in the wild-type tissue.

Troubleshooting Guides

Problem 1: High Background Signal in ELISA

High background can obscure the specific signal, leading to a poor signal-to-noise ratio.

Possible CauseTroubleshooting StepExpected Outcome
Non-specific Antibody Binding Optimize the blocking buffer (e.g., increase concentration of BSA or non-fat milk). Increase the number and duration of wash steps.[4]Reduced background signal across the plate.
Cross-reactivity Use a highly specific monoclonal or affinity-purified polyclonal antibody. Run a peptide competition assay to confirm the antibody is not binding to other molecules in the sample.[4]Accurate quantification of Angiotensin II (1-4) without interference.
Contaminated Reagents Prepare fresh buffers and use high-purity water. Ensure reagents are stored correctly and are not expired.[4][7]Low and consistent background signal in blank and negative control wells.
Suboptimal Antibody Concentration Perform a titration experiment to determine the optimal primary and secondary antibody concentrations.Improved signal-to-noise ratio.
Problem 2: Unexpected Bands in Western Blot

The appearance of bands at molecular weights other than the expected target can indicate specificity issues.

Possible CauseTroubleshooting StepExpected Outcome
Antibody Cross-reactivity The antibody may be recognizing other angiotensin peptides or proteins with a similar epitope.
Action 1: Perform a peptide blocking experiment by pre-incubating the antibody with an excess of the Angiotensin II (1-4) peptide.The specific band should disappear, while non-specific bands remain.
Action 2: Run protein lysates from a verified negative control, such as an Angiotensinogen knockout cell line or tissue.[5]The band of interest should be absent in the knockout sample.[5]
Non-specific Binding The antibody may be binding to unrelated proteins.
Action: Optimize blocking conditions (time, agent) and antibody dilutions. Ensure wash steps are thorough.[6]Reduction or elimination of non-specific bands.

Data Presentation: Cross-Reactivity

Peptide% Cross-Reactivity
Angiotensin II (Human) 100
Angiotensin III (Human)100[8][9]
Angiotensin I (Human)1.7[8][9]
pre-Angiotensin (1-14)1[8][9]
Angiotensin II (1-4) (Human) 0.1 [8][9]
Angiotensin II (5-8) (Human)0.001[8][9]
ACTH (Human)0[8][9]
Endothelin 1 (Human)0[8][9]
Data sourced from a commercially available Rabbit anti-Angiotensin II serum and is for illustrative purposes.[8][9]

Visual Guides & Workflows

To understand the origin of potential cross-reactivity, it is helpful to visualize the relationship between the different angiotensin peptides.

Angiotensin_Family AGT Angiotensinogen AngI Angiotensin I (1-10) AGT->AngI Renin AngII Angiotensin II (1-8) AngI->AngII ACE Ang17 Angiotensin (1-7) AngII->Ang17 ACE2 AngIII Angiotensin III (2-8) AngII->AngIII Aminopeptidase A Ang14 Angiotensin II (1-4) AngII->Ang14 Neprilysin (degradation)

Caption: Relationship between peptides of the Renin-Angiotensin System.

The following workflow provides a logical sequence of steps for troubleshooting unexpected antibody results.

Troubleshooting_Workflow start Unexpected Result (e.g., High Background, Wrong Band) check_protocol Verify Protocol Steps (Blocking, Washes, Dilutions) start->check_protocol is_protocol_ok Protocol Optimized? check_protocol->is_protocol_ok is_protocol_ok->check_protocol No suspect_specificity Suspect Antibody Specificity Issue is_protocol_ok->suspect_specificity Yes peptide_competition Perform Peptide Competition Assay suspect_specificity->peptide_competition is_signal_blocked Signal Blocked by Ang II (1-4)? peptide_competition->is_signal_blocked negative_control Use Knockout (KO) Tissue/Lysate Control is_signal_blocked->negative_control Yes conclusion_bad Antibody is Not Specific. Select a Different Antibody. is_signal_blocked->conclusion_bad No is_band_absent Band Absent in KO? negative_control->is_band_absent conclusion_good Antibody is Likely Specific. Re-evaluate Sample/Protocol. is_band_absent->conclusion_good Yes is_band_absent->conclusion_bad No

Caption: Workflow for troubleshooting antibody specificity issues.

Understanding the relevant signaling pathway can provide context for your experiment.

Signaling_Pathway AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds Gq11 Gq/11 AT1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Responses (e.g., Vasoconstriction, Growth) Ca->Response MAPK MAPK Cascade (ERK, JNK, p38) PKC->MAPK MAPK->Response

Caption: Simplified Angiotensin II signaling via the AT1 receptor.[10][11]

Key Experimental Protocols

Protocol 1: Western Blotting for Specificity Validation using Knockout Lysate

This protocol is used to confirm that the antibody recognizes the target protein and not off-target proteins.[6]

  • Sample Preparation: Prepare protein lysates from both wild-type (WT) tissue/cells and a corresponding Angiotensinogen knockout (KO) model. Quantify protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts (e.g., 20-30 µg) of WT and KO lysate into adjacent wells of a polyacrylamide gel. Include a molecular weight marker. Run the gel until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 [TBST]) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the Angiotensin II (1-4) primary antibody at its optimal dilution in blocking buffer, typically overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with TBST to remove unbound primary antibody.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.

  • Final Washes: Repeat the wash step (Step 6) to remove unbound secondary antibody.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the bands using a digital imager or X-ray film.

  • Analysis: A specific antibody should produce a band at the expected molecular weight in the WT lane but not in the KO lane.[5] The presence of a band in the KO lane indicates non-specific binding or cross-reactivity.[5]

Protocol 2: Competitive ELISA for Cross-Reactivity Assessment

This method quantifies the degree to which other peptides interfere with the antibody's binding to its primary target.

  • Plate Coating: Coat the wells of a 96-well microplate with Angiotensin II (1-4) peptide (the target antigen) diluted in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing & Blocking: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20). Block the wells with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature to prevent non-specific binding.

  • Competition Reaction:

    • In separate tubes, prepare a series of dilutions for each competing peptide (e.g., Angiotensin II, Angiotensin I, Angiotensin III).

    • Add a fixed, pre-determined concentration of the primary Angiotensin II (1-4) antibody to each tube.

    • Incubate this mixture for 1-2 hours at room temperature to allow the antibody to bind to the competing peptides in the solution.

  • Plate Incubation: After washing the blocked plate, transfer the antibody/competitor mixtures from the tubes to the corresponding wells of the coated plate. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate thoroughly as in Step 2 to remove any unbound antibodies and reagents.

  • Secondary Antibody: Add a diluted enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Detection: Wash the plate again. Add a substrate solution (e.g., TMB) and allow the color to develop. Stop the reaction with a stop solution (e.g., 2N H₂SO₄).

  • Analysis: Read the absorbance at the appropriate wavelength (e.g., 450 nm). A lower signal indicates greater competition, meaning the antibody has a higher affinity for the competing peptide in the solution. Plot the signal intensity against the competitor concentration to determine the IC50 for each peptide. This allows for a quantitative assessment of cross-reactivity.

References

Technical Support Center: Angiotensin II (1-4) Human Peptide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing Angiotensin II (1-4) human peptide in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for initially dissolving Angiotensin II (1-4) human peptide?

A1: The recommended starting solvent for Angiotensin II (1-4) human peptide is sterile, distilled water.[1] Many peptides, especially those with a net charge, are soluble in aqueous solutions.

Q2: My Angiotensin II (1-4) peptide did not dissolve in water. What should I try next?

A2: If the peptide does not dissolve in water, the next step depends on the net charge of the peptide. Angiotensin II (1-4) has a theoretical isoelectric point (pI) that can be calculated based on its amino acid sequence (Asp-Arg-Val-Tyr). Based on the amino acid composition, this peptide is likely to have a net positive charge at neutral pH. Therefore, if it fails to dissolve in water, you can try the following:

  • Acidic Solution: Attempt to dissolve the peptide in a dilute aqueous solution of acetic acid (e.g., 10%-30%).

  • Organic Solvent: For more hydrophobic peptides, a small amount of an organic solvent like DMSO can be used to aid dissolution, followed by dilution with your aqueous buffer to the desired concentration.

Q3: How should I store the lyophilized Angiotensin II (1-4) peptide and its stock solution?

A3: Proper storage is critical for maintaining the stability and activity of the peptide.

  • Lyophilized Peptide: Store the lyophilized powder at -20°C or -80°C for long-term stability.[2] Before opening, allow the vial to equilibrate to room temperature to prevent moisture condensation.[2][3] For vials that are not used all at once, it is recommended to blanket the remaining powder with an inert gas like nitrogen before resealing.[2]

  • Stock Solution: For long-term storage, it is highly recommended to aliquot the reconstituted peptide solution into single-use volumes and store them at -20°C or -80°C.[2] This helps to avoid repeated freeze-thaw cycles, which can lead to peptide degradation.[2]

Q4: I'm observing inconsistent results in my bioassays. What could be the cause?

A4: Inconsistent results can stem from several factors related to peptide handling and stability:

  • Peptide Degradation: Ensure that your stock solutions are stored correctly and that you are not using a solution that has undergone multiple freeze-thaw cycles.[2]

  • Adsorption: At low concentrations (e.g., below 100 µg/mL), peptides can adsorb to the surfaces of plastic or glass vials, leading to a lower effective concentration.[2] To mitigate this, you can pre-treat your vials with a solution of bovine serum albumin (BSA).[2]

  • Assay Buffer: The pH and composition of your assay buffer can affect peptide stability and activity. Ensure the buffer is within the optimal pH range for Angiotensin II (1-4) stability.

Troubleshooting Guide

This guide addresses specific issues you may encounter when working with Angiotensin II (1-4) human peptide.

Issue Possible Cause(s) Recommended Solution(s)
Peptide is difficult to dissolve. The peptide may be hydrophobic or aggregated.1. Sonication: Briefly sonicate the vial in a water bath to aid dissolution.[4] 2. pH Adjustment: Based on the peptide's net charge (likely positive), a slightly acidic buffer may improve solubility. 3. Organic Solvent: Use a minimal amount of DMSO to first dissolve the peptide, then slowly add your aqueous buffer while vortexing.
Precipitate forms after adding aqueous buffer to the organic solvent. The peptide has limited solubility in the final buffer composition.1. Increase Organic Solvent: The final solution may require a higher percentage of the organic solvent. Test different ratios on a small aliquot. 2. Change Buffer: Try a different buffer system or adjust the pH.
Loss of peptide activity over time. The peptide is degrading in solution.1. Proper Storage: Ensure stock solutions are aliquoted and stored at -20°C or -80°C.[2] 2. Avoid Freeze-Thaw Cycles: Use a fresh aliquot for each experiment.[2] 3. Sterile Conditions: Prepare solutions using sterile water and buffers to prevent microbial contamination and enzymatic degradation.[3]
Low signal or biological response in the assay. The peptide concentration may be lower than expected.1. Prevent Adsorption: Pre-treat vials and pipette tips with a BSA solution, especially for low concentration working solutions.[2] 2. Accurate Pipetting: Ensure accurate and calibrated pipettes are used for preparing solutions. 3. Fresh Dilutions: Prepare fresh working dilutions from a properly stored stock solution for each experiment.

Experimental Protocols

Protocol for Reconstitution of Angiotensin II (1-4) Human Peptide

This protocol provides a general guideline for reconstituting lyophilized Angiotensin II (1-4). The optimal solvent and concentration may need to be determined empirically for your specific application.

Materials:

  • Lyophilized Angiotensin II (1-4) human peptide

  • Sterile, distilled water

  • 0.1% Acetic Acid in sterile water (optional)

  • DMSO (optional)

  • Sterile, low-protein-binding polypropylene (B1209903) tubes

  • Calibrated micropipettes

Procedure:

  • Equilibrate: Allow the vial of lyophilized peptide to warm to room temperature before opening.[2][3]

  • Calculate Solvent Volume: Determine the volume of solvent needed to achieve the desired stock solution concentration (e.g., 1 mg/mL).

  • Initial Dissolution Attempt (Water):

    • Add the calculated volume of sterile, distilled water to the vial.

    • Gently vortex or swirl the vial to mix.

    • Visually inspect for complete dissolution. If the solution is clear, proceed to step 6.

  • Secondary Dissolution Attempt (Acidic Solution - if necessary):

    • If the peptide is not fully dissolved in water, try adding a small volume of 0.1% acetic acid to a fresh, small aliquot of the peptide.

    • Gently vortex and observe for dissolution.

  • Tertiary Dissolution Attempt (Organic Solvent - if necessary):

    • For very hydrophobic peptides that do not dissolve in the above solvents, add a minimal volume of DMSO (e.g., 10-50 µL) to the vial to dissolve the peptide.

    • Once fully dissolved, slowly add your desired aqueous buffer to reach the final volume and concentration. Mix continuously during the addition.

  • Aliquoting and Storage:

    • Once the peptide is completely dissolved, aliquot the stock solution into single-use, low-protein-binding polypropylene tubes.

    • Store the aliquots at -20°C or -80°C.[2]

Signaling Pathway and Experimental Workflow

Angiotensin II (1-4) Signaling Pathway

Angiotensin II (1-4) is a fragment of the full Angiotensin II peptide and has been shown to bind to the Angiotensin II Type 1 (AT1) receptor. Activation of the AT1 receptor, a G-protein coupled receptor (GPCR), initiates a downstream signaling cascade that leads to an increase in intracellular calcium levels.

Angiotensin_II_1_4_Signaling Ang_1_4 Angiotensin II (1-4) AT1R AT1 Receptor (GPCR) Ang_1_4->AT1R Binds to Gq Gq Protein AT1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Cellular_Response Cellular Response (e.g., smooth muscle contraction) Ca2_release->Cellular_Response Mediates PKC->Cellular_Response Contributes to

Caption: Angiotensin II (1-4) signaling via the AT1 receptor.

Experimental Workflow for Assessing Peptide Solubility

This workflow outlines a systematic approach to determining the optimal solvent for Angiotensin II (1-4).

Peptide_Solubility_Workflow Start Start: Small Aliquot of Lyophilized Peptide Add_Water Add Sterile Water Start->Add_Water Check_Water Completely Dissolved? Add_Water->Check_Water Success_Water Success: Use Water Check_Water->Success_Water Yes Add_Acid Try 10-30% Acetic Acid Check_Water->Add_Acid No Check_Acid Completely Dissolved? Add_Acid->Check_Acid Success_Acid Success: Use Acetic Acid Solution Check_Acid->Success_Acid Yes Add_DMSO Use Minimal DMSO, then Dilute with Buffer Check_Acid->Add_DMSO No Check_DMSO Completely Dissolved? Add_DMSO->Check_DMSO Success_DMSO Success: Use DMSO/Buffer Check_DMSO->Success_DMSO Yes Fail Troubleshoot Further: Consider other solvents or sonication Check_DMSO->Fail No

Caption: Workflow for determining Angiotensin II (1-4) solubility.

References

Angiotensin II (1-4) human quality control and purity assessment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Angiotensin II (1-4) human. The information is designed to address specific issues that may be encountered during experimental procedures involving this peptide.

Frequently Asked Questions (FAQs)

Q1: What is the proper way to store and handle lyophilized Angiotensin II (1-4) human peptide?

A1: Proper storage is critical to maintain the integrity and activity of Angiotensin II (1-4). Lyophilized peptide should be stored at -20°C or colder in a desiccator. Before opening, the vial should be allowed to equilibrate to room temperature to prevent moisture condensation, which can degrade the peptide. For long-term storage, it is recommended to blanket the remaining lyophilized powder with an inert gas like nitrogen before sealing.

Q2: How should I reconstitute Angiotensin II (1-4) for my experiments?

A2: Angiotensin II (1-4) is soluble in sterile, distilled water. For difficult-to-dissolve peptides, a small amount of a solubilizing agent such as a dilute acetic acid solution (e.g., 10%) or DMSO may be used, followed by dilution with the aqueous buffer of choice. It is crucial to ensure the final concentration of the organic solvent is compatible with your experimental system.

Q3: My reconstituted Angiotensin II (1-4) solution is showing reduced activity over time. What could be the cause?

A3: Several factors can contribute to the loss of peptide activity in solution:

  • Improper Storage: Reconstituted solutions should be stored at -20°C or -80°C. Avoid storing at 4°C for extended periods.

  • Freeze-Thaw Cycles: Repeated freezing and thawing can degrade the peptide. It is highly recommended to aliquot the reconstituted peptide into single-use volumes before freezing.

  • pH Instability: Angiotensin peptides can be susceptible to degradation at certain pH values. The optimal pH range for storage is typically between 5 and 8.[1]

  • Enzymatic Degradation: If the solution is contaminated with proteases, the peptide can be rapidly degraded. Use sterile, protease-free reagents and handle solutions under aseptic conditions.

  • Adsorption: At low concentrations, peptides can adsorb to the surface of plastic or glass vials, leading to a decrease in the effective concentration. Using low-protein-binding tubes can help mitigate this issue.

Q4: I am observing unexpected peaks in my HPLC analysis of Angiotensin II (1-4). What are the possible reasons?

A4: Extraneous peaks in an HPLC chromatogram can arise from several sources:

  • Peptide Degradation: Improper handling or storage can lead to the formation of degradation products, which will appear as separate peaks.

  • Contamination: The sample may be contaminated with other peptides or small molecules. Ensure all reagents and equipment are clean.

  • Impure Solvents: The use of low-quality or old solvents can introduce impurities. Always use HPLC-grade solvents.

  • Column Issues: The column may be contaminated or degraded. Flushing the column or replacing it may be necessary.

  • Presence of Counter-ions: Peptides are often supplied as salts (e.g., TFA salts), and the counter-ion may be visible in the chromatogram.

Troubleshooting Guides

Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Problem Possible Cause Solution
Poor peak shape (tailing or fronting) Improper mobile phase pH; Column degradation; Sample overload.Adjust mobile phase pH to be ~2 units away from the peptide's pI. Flush the column with a strong solvent. Reduce the amount of sample injected.
No peaks or very small peaks Peptide degradation; Low sample concentration; Detector issue.Prepare a fresh sample. Concentrate the sample. Check detector settings and lamp life.
Variable retention times Inconsistent mobile phase composition; Fluctuations in column temperature; Air bubbles in the system.Prepare fresh mobile phase and degas thoroughly. Use a column oven to maintain a constant temperature. Purge the pump to remove air bubbles.
Ghost peaks Contamination in the injector or column; Carryover from a previous injection.Clean the injector and flush the column. Inject a blank solvent run between samples.
Identity Confirmation by Mass Spectrometry (MS)
Problem Possible Cause Solution
No or low signal Poor ionization; Peptide degradation; Sample concentration too low.Optimize MS source parameters (e.g., spray voltage, gas flow). Prepare a fresh sample. Concentrate the sample.
Observed mass does not match theoretical mass Presence of adducts (e.g., Na+, K+); Post-translational modifications (if applicable); Incorrect peptide sequence.Check for common adducts and subtract their mass. Consider potential modifications. Verify the peptide sequence through MS/MS fragmentation.
Multiple charged species Nature of the peptide and ESI process.This is normal. Use the different charge states to confirm the molecular weight of the peptide.
Fragment ions do not match the expected sequence Incorrect fragmentation energy; Presence of impurities.Optimize collision energy. Purify the sample before MS analysis.

Experimental Protocols

Protocol 1: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

This protocol provides a general method for determining the purity of Angiotensin II (1-4) human.

Materials:

  • Angiotensin II (1-4) human sample

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) (ACN)

  • Trifluoroacetic acid (TFA)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Sample Preparation:

    • Reconstitute the Angiotensin II (1-4) sample in Mobile Phase A to a final concentration of 1 mg/mL.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 214 nm

    • Column Temperature: 30°C

    • Injection Volume: 20 µL

    • Gradient:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B (linear gradient)

      • 25-30 min: 95% B

      • 30-35 min: 95% to 5% B (linear gradient)

      • 35-40 min: 5% B

  • Data Analysis:

    • Integrate the peak areas of all peaks in the chromatogram.

    • Calculate the purity as the percentage of the main peak area relative to the total area of all peaks.

Protocol 2: Identity Confirmation by Mass Spectrometry (MS)

This protocol outlines a general procedure for confirming the molecular weight of Angiotensin II (1-4) human using electrospray ionization mass spectrometry (ESI-MS).

Materials:

  • Angiotensin II (1-4) human sample

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Formic acid (FA)

Procedure:

  • Sample Preparation:

    • Reconstitute the Angiotensin II (1-4) sample in 50% ACN/water with 0.1% FA to a final concentration of 10-100 µM.

  • MS Infusion:

    • Infuse the sample directly into the ESI-MS source at a flow rate of 5-10 µL/min.

  • MS Parameters (instrument-dependent):

    • Ionization Mode: Positive

    • Capillary Voltage: 3-4 kV

    • Scan Range: m/z 100-1000

  • Data Analysis:

    • The theoretical monoisotopic mass of Angiotensin II (1-4) (C24H37N7O8) is approximately 551.27 Da.

    • Look for ions corresponding to the protonated molecule [M+H]+ at m/z ~552.28 and other charged species such as [M+2H]2+ at m/z ~276.64.

Protocol 3: Amino Acid Analysis

This protocol describes a standard method for amino acid analysis to confirm the composition of Angiotensin II (1-4).

Materials:

  • Angiotensin II (1-4) human sample

  • 6 M Hydrochloric acid (HCl)

  • Phenol (optional, to protect tyrosine)

  • Amino acid standards

  • Derivatization reagent (e.g., phenylisothiocyanate - PITC)

  • Amino acid analyzer or HPLC with a fluorescence or UV detector

Procedure:

  • Hydrolysis:

    • Place a known amount of the peptide (e.g., 10-20 µg) into a hydrolysis tube.

    • Add 200 µL of 6 M HCl (with 1% phenol).

    • Seal the tube under vacuum.

    • Incubate at 110°C for 24 hours.

  • Derivatization:

    • After hydrolysis, cool the tube and break the seal.

    • Evaporate the HCl under a stream of nitrogen.

    • Reconstitute the dried hydrolysate in a suitable buffer.

    • Follow the manufacturer's protocol for the chosen derivatization reagent (e.g., PITC).

  • Analysis:

    • Analyze the derivatized amino acids using an amino acid analyzer or by RP-HPLC.

    • Run a set of amino acid standards for calibration.

  • Data Analysis:

    • Quantify the amount of each amino acid by comparing the peak areas to the standards.

    • The expected amino acid composition for Angiotensin II (1-4) is Aspartic acid, Arginine, Valine, and Tyrosine in a 1:1:1:1 ratio.

Data Presentation

Table 1: Angiotensin II (1-4) Human - Physicochemical Properties

PropertyValue
Amino Acid Sequence Asp-Arg-Val-Tyr
Molecular Formula C24H37N7O8
Monoisotopic Mass 551.27 Da
Average Mass 551.59 Da
Purity Specification (Typical) ≥95% (by HPLC)

Table 2: Recommended Storage Conditions

StateTemperatureDuration
Lyophilized -20°C or colderYears
Reconstituted in aqueous buffer -20°C or -80°CMonths (aliquoted)
Reconstituted in aqueous buffer 4°CDays (short-term)

Visualizations

Angiotensin_II_Signaling_Pathway AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds to Gq Gq Protein AT1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 CellularResponse Cellular Responses (e.g., Vasoconstriction, Cell Growth) Ca2->CellularResponse PKC->CellularResponse

Caption: Angiotensin II signaling pathway via the AT1 receptor.

HPLC_Purity_Workflow start Start reconstitute Reconstitute Peptide in Mobile Phase A start->reconstitute inject Inject Sample onto HPLC reconstitute->inject separate Separation on C18 Column inject->separate detect Detect at 214 nm separate->detect analyze Analyze Chromatogram detect->analyze calculate Calculate Purity analyze->calculate end End calculate->end

Caption: Workflow for HPLC purity assessment.

Troubleshooting_Logic start Inconsistent Experimental Results check_purity Assess Peptide Purity (HPLC) start->check_purity purity_ok Purity OK? check_purity->purity_ok check_identity Confirm Peptide Identity (Mass Spectrometry) identity_ok Identity OK? check_identity->identity_ok check_concentration Verify Peptide Concentration concentration_ok Concentration OK? check_concentration->concentration_ok check_stability Evaluate Peptide Stability (Degradation, Adsorption) stability_ok Stability OK? check_stability->stability_ok purity_ok->check_identity Yes repurify Re-purify or Order New Peptide purity_ok->repurify No identity_ok->check_concentration Yes identity_ok->repurify No concentration_ok->check_stability Yes reweigh Re-weigh and Re-dissolve concentration_ok->reweigh No optimize_storage Optimize Storage & Handling Conditions stability_ok->optimize_storage No review_protocol Review Experimental Protocol stability_ok->review_protocol Yes

Caption: Troubleshooting logic for inconsistent experimental results.

References

Technical Support Center: Quantifying Angiotensin II (1-4) in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of Angiotensin II (1-4). This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and reference data to assist you in your experiments.

A Note on Angiotensin II (1-4): The quantification of angiotensin peptides in human plasma is inherently challenging due to their low physiological concentrations, susceptibility to enzymatic degradation, and potential for pre-analytical variability. Angiotensin II (1-4) is a less-studied fragment of the Renin-Angiotensin System (RAS), and as such, specific literature on its validated concentration ranges and protocols is limited. The guidance provided here is based on best practices established for other well-characterized angiotensin peptides, such as Angiotensin II (1-8) and Angiotensin (1-7), and should be adapted and validated for your specific application.

Frequently Asked Questions (FAQs)

Q1: What are the biggest challenges in quantifying Angiotensin II (1-4) in human plasma?

A1: The primary challenges include:

  • Low Endogenous Concentrations: Angiotensin peptides circulate at very low levels (picomolar to femtomolar range), requiring highly sensitive analytical methods like LC-MS/MS.[1][2]

  • Peptide Instability: Angiotensins are rapidly degraded by proteases (angiotensinases) in the blood. This necessitates immediate and effective inhibition of enzymatic activity upon sample collection.[2]

  • Pre-analytical Variability: Sample handling is critical. Factors like the type of collection tube, time to centrifugation, storage temperature, and freeze-thaw cycles can significantly impact measured concentrations.[3][4]

  • Extraction Efficiency: Recovering a small, polar peptide from a complex matrix like plasma is difficult. Solid-phase extraction (SPE) is a crucial step that requires careful optimization to ensure high and consistent recovery.

  • Method Specificity: Immunoassays may lack the specificity to distinguish between different angiotensin fragments, while LC-MS/MS requires careful optimization to avoid isobaric interferences.[5]

Q2: Why am I seeing no detectable signal for Angiotensin II (1-4) in my LC-MS/MS analysis?

A2: This is a common issue that can stem from several factors:

  • Insufficient Sensitivity: Your instrument's limit of detection (LOD) may be higher than the physiological concentration of Angiotensin II (1-4).

  • Analyte Degradation: Your protease inhibitor cocktail may be incomplete or may have been added too late, leading to the complete degradation of the analyte before analysis.[2]

  • Poor Extraction Recovery: The SPE protocol may not be optimized for this specific peptide, leading to significant loss during sample preparation.

  • Adsorption: Peptides can adsorb to plasticware and glass surfaces. Using protein low-bind tubes and adding surfactants can help mitigate this issue.[3]

  • Suboptimal MS Parameters: Ionization efficiency and fragmentation for this specific peptide may be poor. Source parameters and collision energy must be optimized.

Q3: My recovery of spiked Angiotensin II (1-4) is low and inconsistent. How can I improve it?

A3: To troubleshoot poor recovery, consider the following:

  • SPE Sorbent Choice: Ensure the sorbent chemistry (e.g., C18, mixed-mode cation exchange) is appropriate for the polarity of Angiotensin II (1-4).

  • Wash Steps: The wash solvent may be too strong, causing premature elution of the analyte. Conversely, it may be too weak, leaving matrix components that cause ion suppression.

  • Elution Solvent: The elution solvent may not be strong enough to fully desorb the peptide from the sorbent. Experiment with different organic solvent compositions and pH modifiers (e.g., formic acid, ammonia).[6]

  • Drying Step: Over-drying the sample after elution can lead to irreversible adsorption to the tube. Evaporate gently using a stream of nitrogen or a vacuum centrifuge.

  • Reconstitution Solvent: The analyte may not be fully soluble in the reconstitution solvent, leading to losses before injection. Ensure the solvent is compatible with both the analyte and the initial mobile phase.

Q4: Can I use an ELISA kit to measure Angiotensin II (1-4)?

A4: While ELISA kits are available for major angiotensins, their use for smaller fragments like Angiotensin II (1-4) should be approached with caution. Immunoassays are known to suffer from a lack of specificity due to cross-reactivity with other structurally similar peptides that coexist in plasma.[5] It is crucial to obtain validation data from the manufacturer regarding cross-reactivity with Angiotensin I, Angiotensin II (1-8), Angiotensin III, and other relevant fragments. For definitive and specific quantification, LC-MS/MS is the recommended gold standard.[2]

Troubleshooting Guide

This guide addresses common problems encountered during the quantification of Angiotensin II (1-4).

Problem Potential Cause(s) Recommended Solution(s)
High Inter-sample Variability 1. Inconsistent sample collection/handling.1. Standardize the entire pre-analytical workflow: use the same collection tubes with inhibitors, define a strict timeline for centrifugation, and aliquot plasma immediately.[7]
2. Variable protease inhibition.2. Ensure the protease inhibitor cocktail is added immediately and mixed thoroughly with the blood sample.
3. Inconsistent SPE procedure.3. Use an automated or semi-automated SPE system to improve consistency. Manually, ensure consistent flow rates during loading, washing, and elution.
Poor Chromatographic Peak Shape 1. Suboptimal mobile phase composition.1. Adjust the percentage of organic solvent and the concentration of the acid modifier (e.g., 0.1% formic acid).
2. Column degradation or contamination.2. Use a guard column. Flush the column or replace it if performance does not improve.
3. Incompatibility of reconstitution solvent.3. Ensure the reconstitution solvent is weaker than the initial mobile phase to allow for proper peak focusing on the column head.
Matrix Effects (Ion Suppression/Enhancement) 1. Co-elution of plasma components (e.g., phospholipids).1. Modify the SPE wash steps to better remove interferences.
2. Insufficient chromatographic separation.2. Adjust the LC gradient to separate the analyte from the interfering matrix components.
3. Inefficient sample cleanup.3. Consider a more rigorous extraction method, such as a two-step SPE or immunoaffinity purification prior to LC-MS/MS.

Quantitative Data (Reference Tables)

As robust quantitative data for Angiotensin II (1-4) in human plasma is not widely available, the following tables provide reference values for other key angiotensin peptides to serve as a benchmark for expected concentration ranges and analytical performance.

Table 1: Reported Plasma Concentrations of Major Angiotensin Peptides in Humans All concentrations should be considered approximate as they are highly dependent on measurement methodology and patient physiological state.

PeptideConditionConcentration RangeCitation(s)
Angiotensin II (1-8)Healthy, Supine2.4 ± 1.2 pg/mL (arterial)[8][9]
Angiotensin II (1-8)Healthy, Supine6.6 ± 0.5 pmol/L (~6.9 pg/mL)[7]
Angiotensin IHealthy, Supine21 ± 1 pmol/L (~27.2 pg/mL)[7]
Angiotensin (1-12)Healthy2.04 ± 0.57 ng/mL[10]
Angiotensin (1-12)Hypertensive2.39 ± 0.58 ng/mL[10]

Table 2: Typical Performance Metrics for Angiotensin Peptide Quantification Methods

ParameterTypical Value/RangeNotesCitation(s)
SPE Recovery 70 - 90%Highly dependent on the peptide and protocol optimization.[11][12]
LC-MS/MS LLOQ 2 - 5 pg/mLLower limits are achievable with nano-flow LC and high-sensitivity mass spectrometers.[5]
Inter-assay CV < 15%A common acceptance criterion for bioanalytical method validation.
Intra-assay CV < 10%A common acceptance criterion for bioanalytical method validation.
Sample Stability Stable for <6h at RT; up to 1 month at -80°CStability is greatly enhanced by immediate addition of protease inhibitors. Avoid repeated freeze-thaw cycles.[13]

Experimental Protocols

Protocol 1: Blood Collection and Plasma Preparation

This protocol is critical for preventing the ex vivo degradation of angiotensin peptides.

  • Preparation: Prepare collection tubes (e.g., K2-EDTA) on ice. Add a broad-spectrum protease inhibitor cocktail to each tube immediately before blood draw. The cocktail should contain inhibitors for serine proteases, aminopeptidases, and metalloproteases.

  • Blood Collection: Draw blood directly into the chilled, inhibitor-containing tubes.

  • Mixing: Gently invert the tube 8-10 times to ensure immediate and thorough mixing of the blood with the inhibitors and anticoagulant.

  • Centrifugation: Centrifuge the blood at 2000-3000 x g for 15-20 minutes at 4°C. This step should be performed as soon as possible, ideally within 30 minutes of collection.

  • Plasma Aliquoting: Carefully transfer the plasma supernatant to pre-chilled, labeled, protein low-bind polypropylene (B1209903) tubes. Avoid disturbing the buffy coat.

  • Storage: Immediately flash-freeze the plasma aliquots in dry ice or liquid nitrogen and store them at -80°C until analysis. Avoid more than one freeze-thaw cycle.[14]

Protocol 2: Solid-Phase Extraction (SPE) of Angiotensin Peptides

This is a general protocol using a C18 sorbent and must be optimized for Angiotensin II (1-4).

  • Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 30-50 mg) with 1 mL of methanol, followed by 1 mL of ultrapure water. Do not let the sorbent bed go dry.

  • Cartridge Equilibration: Equilibrate the cartridge with 1 mL of 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid in water.

  • Sample Pre-treatment: Thaw plasma samples on ice. Acidify 1 mL of plasma with 10-20 µL of concentrated formic acid or TFA. Centrifuge at high speed (e.g., >10,000 x g) for 10 minutes at 4°C to precipitate larger proteins.

  • Sample Loading: Load the acidified plasma supernatant onto the equilibrated SPE cartridge at a slow, consistent flow rate (e.g., ~1 mL/min).

  • Washing: Wash the cartridge with 1-2 mL of a weak aqueous-organic solvent (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to remove salts and other hydrophilic impurities.

  • Elution: Elute the angiotensin peptides with 1 mL of a stronger organic solvent (e.g., 80:20 acetonitrile:water with 0.1% formic acid) into a clean low-bind tube.

  • Drying and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen or using a vacuum centrifuge. Reconstitute the dried extract in an appropriate volume (e.g., 100 µL) of the initial LC mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

Protocol 3: LC-MS/MS Analysis

Parameters must be determined empirically for Angiotensin II (1-4) and the specific instrument used.

  • LC Column: C18 reversed-phase column with a particle size ≤ 3 µm (e.g., 50 x 2.1 mm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient might be:

    • 0-2 min: 5% B

    • 2-10 min: 5% to 40% B (linear ramp)

    • 10-11 min: 40% to 95% B (wash)

    • 11-12 min: 95% B (hold)

    • 12-13 min: 95% to 5% B (return to initial)

    • 13-15 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 20 µL.

  • Mass Spectrometer: Triple quadrupole operated in positive electrospray ionization (ESI+) mode.

  • Detection: Multiple Reaction Monitoring (MRM). Precursor and product ion pairs (transitions) must be optimized by infusing a synthetic standard of Angiotensin II (1-4).

Visualizations

experimental_workflow cluster_preanalytical Pre-Analytical Phase cluster_analytical Analytical Phase cluster_data Data Analysis p1 1. Blood Collection (Chilled EDTA tube + Protease Inhibitors) p2 2. Centrifugation (4°C, <30 min post-draw) p1->p2 p3 3. Plasma Aliquoting (Low-bind tubes) p2->p3 p4 4. Storage (-80°C) p3->p4 a1 5. Sample Thawing & Acidification p4->a1 a2 6. Solid-Phase Extraction (SPE) (Condition -> Load -> Wash -> Elute) a1->a2 a3 7. Dry & Reconstitute a2->a3 a4 8. LC-MS/MS Analysis (MRM Mode) a3->a4 d1 9. Peak Integration a4->d1 d2 10. Calibration Curve Generation d1->d2 d3 11. Concentration Calculation d2->d3

Caption: Experimental workflow for Angiotensin II (1-4) quantification.

troubleshooting_workflow start Start: Low or No Analyte Signal q1 Was a stable isotope-labeled internal standard (SIL-IS) detected? start->q1 p1 Problem is likely in LC-MS/MS system or post-extraction steps. q1->p1 NO q2 Is SIL-IS signal strong and consistent? q1->q2 YES a1_no NO c1 Check MS Tuning & Calibration p1->c1 c2 Verify Reconstitution & Injection Sequence p1->c2 a1_yes YES p2 Problem is likely in SPE / sample prep. q2->p2 NO p3 Problem is likely in pre-analytical phase. q2->p3 YES a2_no NO c3 Optimize SPE Protocol (Wash/Elution Steps) p2->c3 c4 Check for Evaporation Losses or Adsorption p2->c4 a2_yes YES c5 Verify Sample Collection (Inhibitor Efficacy) p3->c5 c6 Assess Sample Stability & Freeze-Thaw Cycles p3->c6

Caption: Troubleshooting workflow for low analyte signal.

ras_pathway AGT Angiotensinogen ANG1 Angiotensin I (1-10) AGT->ANG1 Renin ANG2 Angiotensin II (1-8) ANG1->ANG2 ACE ANG17 Angiotensin (1-7) ANG1->ANG17 NEP/ACE2 ANG2->ANG17 ACE2 ANG3 Angiotensin III (2-8) ANG2->ANG3 Aminopeptidase A ANG14 Angiotensin (1-4) ANG2->ANG14 Proteases (e.g., Neprilysin) AT1R AT1 Receptor ANG2->AT1R AT2R AT2 Receptor ANG2->AT2R MasR Mas Receptor ANG17->MasR ANG4 Angiotensin IV (3-8) ANG3->ANG4 Aminopeptidase N Unknown Function/ Receptor Unknown ANG14->Unknown Effect1 Vasoconstriction Aldosterone Release AT1R->Effect1 Effect2 Vasodilation Anti-proliferative MasR->Effect2

Caption: Simplified Renin-Angiotensin System (RAS) cascade.

References

Optimizing storage conditions for Angiotensin II (1-4) human

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the optimal storage, handling, and use of Angiotensin II (1-4) human.

Frequently Asked Questions (FAQs)

Q1: How should I store lyophilized Angiotensin II (1-4) human?

A1: Lyophilized Angiotensin II (1-4) human is stable when stored at -20°C for extended periods, potentially for years.[1] To prevent degradation from moisture, it is crucial to allow the vial to reach room temperature in a desiccator before opening.[1][2] If you do not plan to use the entire vial at once, it is best practice to blanket the remaining powder with an inert gas like nitrogen before resealing.[2]

Q2: What is the best solvent for reconstituting Angiotensin II (1-4) human?

A2: The recommended solvent for reconstituting Angiotensin II (1-4) human is high-purity, sterile water.[3] It is readily soluble in water.[3] For peptides that may be more difficult to dissolve, a dilute acetic acid solution can be considered.

Q3: What are the recommended storage conditions for reconstituted Angiotensin II (1-4) human?

A3: For short-term storage, reconstituted Angiotensin II (1-4) human can be kept at 4°C for up to a few days.[4] For long-term storage, it is imperative to aliquot the solution into single-use volumes and store them at -20°C or -80°C.[4] Stock solutions stored at -20°C are expected to be stable for at least two months.[1]

Q4: Why is it important to avoid repeated freeze-thaw cycles?

A4: Repeatedly freezing and thawing a peptide solution can lead to its degradation and a significant loss of activity.[2] Aliquoting the stock solution into smaller, single-use volumes is the most effective way to prevent this.[1][4]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Loss of Peptide Activity Improper Storage: Storing reconstituted solutions at room temperature or for extended periods at 4°C can accelerate degradation.[2]Always store stock solutions at -20°C or -80°C.[4] Minimize the time the peptide is at room temperature during experiments.
Repeated Freeze-Thaw Cycles: This can cause the peptide to denature and lose its biological function.[2]Prepare single-use aliquots of your stock solution to avoid multiple freeze-thaw cycles.[1]
Enzymatic Degradation: Contamination with proteases from biological samples or improper handling can break down the peptide.[2]Use sterile, high-purity water and buffers for reconstitution.[1] Wear gloves to prevent contamination from proteases on the skin.[1]
pH Instability: Angiotensin peptides can be unstable in strongly acidic or alkaline conditions (pH > 9.5).[1][2]Reconstitute and dilute the peptide in a buffer with a pH between 5 and 8.[1][2]
Inconsistent Experimental Results Peptide Adsorption: At low concentrations (below 100 µg/mL), the peptide can adsorb to the surfaces of glass or plastic labware, leading to a lower effective concentration.[1][2]Pre-treat labware (vials, pipette tips, plates) with a solution of Bovine Serum Albumin (BSA) at 1 mg/mL, followed by thorough rinsing with high-purity water.[1][2]
Inaccurate Pipetting of Small Volumes: Errors in pipetting can lead to significant variations in peptide concentration.Use properly calibrated pipettes and appropriate techniques for handling small volumes. Consider preparing a slightly larger volume of a working solution to minimize the impact of pipetting errors.
Difficulty Dissolving the Peptide Hydrophobicity: While Angiotensin II (1-4) is generally water-soluble, some peptide preparations may be more challenging to dissolve.Try gentle vortexing or sonication. If the peptide still does not dissolve, consider using a small amount of a dilute (e.g., 10%) acetic acid solution.[3]

Storage Conditions Summary

Form Temperature Duration Notes
Lyophilized Powder -20°CYearsProtect from moisture and light.[1][2]
Reconstituted Stock Solution 4°CUp to 3 daysFor short-term use only.[4]
-20°CAt least 2 monthsRecommended for long-term storage.[1]
-80°C> 3 monthsOptimal for long-term storage.[4]

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized Angiotensin II (1-4) Human
  • Allow the vial of lyophilized peptide to equilibrate to room temperature in a desiccator. This prevents condensation from forming inside the vial upon opening.[1][2]

  • Prepare your chosen sterile solvent (e.g., sterile, nuclease-free water or a suitable buffer with a pH between 5 and 8).[1][2][3]

  • Carefully open the vial and add the appropriate volume of solvent to achieve the desired stock solution concentration (e.g., 1 mM).

  • Gently vortex or swirl the vial to ensure the peptide is completely dissolved.

  • For long-term storage, immediately aliquot the stock solution into single-use, low-protein-binding microcentrifuge tubes.

  • Store the aliquots at -20°C or -80°C until use.[4]

Protocol 2: HPLC-Based Stability Assessment of Reconstituted Angiotensin II (1-4) Human
  • Prepare a fresh stock solution of Angiotensin II (1-4) human at a known concentration (e.g., 1 mg/mL) in the desired buffer.

  • Immediately analyze an aliquot of this "time zero" sample by reverse-phase HPLC (RP-HPLC) using a C18 column. A typical mobile phase would be a gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid (TFA).[5]

  • Divide the remaining stock solution into separate aliquots for storage under different conditions (e.g., 4°C, room temperature, -20°C).

  • At predetermined time points (e.g., 24, 48, 72 hours), retrieve an aliquot from each storage condition.

  • Analyze each aliquot by RP-HPLC under the same conditions as the "time zero" sample.

  • Determine the stability of the peptide by comparing the peak area of the intact peptide at each time point to the peak area at time zero. A decrease in the main peak area, potentially with the appearance of new peaks, indicates degradation.

Visualizations

Angiotensin_II_1_4_Signaling_Pathway Angiotensin II (1-4) Signaling Pathway via AT1 Receptor Ang_II_1_4 Angiotensin II (1-4) AT1R AT1 Receptor Ang_II_1_4->AT1R Binds to G_protein Gq/11 Protein AT1R->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_increase ↑ Intracellular [Ca²⁺] ER->Ca2_increase Triggers Ca2_release Ca²⁺ Release Ca2_increase->PKC Co-activates Downstream Downstream Cellular Responses (e.g., Vasoconstriction, Cell Growth) Ca2_increase->Downstream Mediates PKC->Downstream Phosphorylates targets leading to

Caption: Signaling cascade of Angiotensin II (1-4) via the AT1 receptor.

Experimental_Workflow_Calcium_Assay Workflow for Intracellular Calcium Assay cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture 1. Culture cells expressing AT1 receptors (e.g., H295R) cell_seeding 2. Seed cells onto glass-bottom dishes cell_culture->cell_seeding dye_loading 3. Load cells with a Ca²⁺ indicator dye (e.g., Fura-2 AM) cell_seeding->dye_loading baseline 4. Measure baseline fluorescence dye_loading->baseline stimulate 5. Add Angiotensin II (1-4) to the cells baseline->stimulate record 6. Record fluorescence changes over time stimulate->record calculate_ratio 7. Calculate the ratio of fluorescence intensities record->calculate_ratio plot_data 8. Plot intracellular Ca²⁺ concentration vs. time calculate_ratio->plot_data

Caption: Workflow for measuring intracellular calcium changes.

References

Validation & Comparative

A Comparative Guide to the Biological Activities of Angiotensin II (1-4) and Angiotensin II (1-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Renin-Angiotensin System (RAS) is a critical hormonal cascade that regulates blood pressure, fluid, and electrolyte balance. While the classical RAS, culminating in the production of the potent vasoconstrictor Angiotensin II (Ang II), is well-understood, the non-classical or "protective" arm of the RAS has emerged as a key area of therapeutic interest. This guide provides an objective comparison of two key peptides within this system: Angiotensin II (1-7) and its metabolite, Angiotensin II (1-4), supported by experimental data and detailed methodologies.

Introduction to the Peptides

Angiotensin II (1-7) [Ang-(1-7)] is a heptapeptide (B1575542) that is now recognized as the primary active component of the protective arm of the RAS. It is known to counteract many of the detrimental effects of Ang II, such as high blood pressure, inflammation, and cellular proliferation.

Angiotensin II (1-4) [Ang-(1-4)] is a tetrapeptide fragment formed from the breakdown of Ang-(1-7). Its biological role is less defined, with some evidence suggesting it may be a largely inactive metabolite, particularly when compared to its precursor.

Biosynthesis and Metabolism

The formation and degradation of these peptides are key to understanding their physiological roles. Ang-(1-7) is primarily generated through two main pathways: the cleavage of Ang II by Angiotensin-Converting Enzyme 2 (ACE2), and the processing of Angiotensin I by various endopeptidases. Ang-(1-4) is subsequently formed from the degradation of Ang-(1-7), a reaction catalyzed by enzymes such as neprilysin (NEP).

AngI Angiotensin I AngII Angiotensin II AngI->AngII ACE Ang17 Angiotensin (1-7) AngI->Ang17 Endopeptidases AngII->Ang17 ACE2 Ang14 Angiotensin (1-4) Ang17->Ang14 Neprilysin (NEP) cluster_membrane Cell Membrane MasR Mas Receptor PI3K PI3K MasR->PI3K PTP Protein Tyrosine Phosphatases MasR->PTP Ang17 Angiotensin (1-7) Ang17->MasR PLC PLC Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS NO Nitric Oxide eNOS->NO Vasodilation Vasodilation, Anti-proliferation, Anti-inflammatory NO->Vasodilation MAPK_inhibit Inhibition of MAPK Pathway PTP->MAPK_inhibit A Isolate Artery Segment B Mount in Organ Bath A->B C Apply Baseline Tension B->C D Pre-constrict (for vasodilator) C->D E Add Peptide (Cumulative Doses) D->E F Record Tension Changes E->F G Calculate EC50 & Emax F->G

A Comparative Guide: Angiotensin II (1-4) vs. Full-Length Angiotensin II

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the human Angiotensin II (1-4) peptide fragment and the full-length Angiotensin II octapeptide. The information is intended for researchers, scientists, and drug development professionals working in areas related to the renin-angiotensin system, cardiovascular disease, and pharmacology.

Introduction

Full-length Angiotensin II is the primary effector hormone of the renin-angiotensin system (RAS), playing a critical role in blood pressure regulation, fluid and electrolyte balance, and cardiovascular remodeling. Its physiological and pathological effects are mediated primarily through the Angiotensin II type 1 (AT1) and type 2 (AT2) receptors.[1] Angiotensin II (1-4), a tetrapeptide fragment of Angiotensin II with the sequence Asp-Arg-Val-Tyr, is also an endogenous peptide, though its physiological role and pharmacological properties are less well-characterized.[2] This guide aims to compare these two peptides based on available experimental data.

Comparative Data

Note: While extensive quantitative data exists for full-length Angiotensin II, there is a significant lack of published, peer-reviewed studies providing specific binding affinities (Kᵢ, IC₅₀) and functional potencies (EC₅₀) for Angiotensin II (1-4). The following tables summarize the available information and highlight these data gaps.

Table 1: Receptor Binding Affinity

LigandReceptor SubtypeBinding Affinity (Kᵢ)Binding Affinity (IC₅₀)
Full-Length Angiotensin II AT1~3.4 - 16 nM[3][4]~1.8 - 20 nM[5][6]
AT2Data varies; some studies suggest similar or slightly lower affinity than AT1.No consistent data available.
Angiotensin II (1-4) AT1No quantitative data available.No quantitative data available.
AT2No quantitative data available.No quantitative data available.

Table 2: Functional Activity

LigandFunctional AssayPotency (EC₅₀)
Full-Length Angiotensin II Vasoconstriction~1 - 100 nM[7][8]
Aldosterone Release~0.1 - 1 nM
Calcium Mobilization~1 - 11.9 nM[6][9]
Angiotensin II (1-4) VasoconstrictionNo quantitative data available.
Aldosterone ReleaseNo quantitative data available.
Calcium MobilizationQualitative increase reported, but no quantitative EC₅₀ value available.[2]

Signaling Pathways

Full-length Angiotensin II binding to the AT1 receptor activates complex downstream signaling cascades. This includes the canonical Gαq protein-mediated pathway leading to the activation of Phospholipase C (PLC), generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG), and a subsequent increase in intracellular calcium. Additionally, Angiotensin II stimulates G protein-independent signaling through the recruitment of β-arrestin, which can mediate distinct cellular responses, including the activation of ERK1/2.[1]

The signaling pathway for Angiotensin II (1-4) is not well-defined. It has been reported to bind to the AT1 receptor and stimulate an increase in intracellular calcium levels in vascular smooth muscle cells, suggesting a potential activation of the Gαq pathway.[2] However, detailed studies on G-protein coupling and β-arrestin recruitment for Angiotensin II (1-4) are currently unavailable.

G_protein_signaling cluster_AngII Full-Length Angiotensin II cluster_AT1R AT1 Receptor cluster_Gq G-Protein Signaling cluster_response Cellular Response AngII Angiotensin II AT1R AT1R AngII->AT1R Binds Gq Gαq Activation AT1R->Gq PLC Phospholipase C (PLC) Gq->PLC IP3_DAG IP₃ & DAG Production PLC->IP3_DAG Ca_PKC ↑ [Ca²⁺]i & PKC Activation IP3_DAG->Ca_PKC Response Vasoconstriction, Aldosterone Release, Cell Growth Ca_PKC->Response

Caption: G-protein-mediated signaling pathway of full-length Angiotensin II via the AT1 receptor.

beta_arrestin_signaling cluster_AngII Full-Length Angiotensin II cluster_AT1R AT1 Receptor cluster_beta_arrestin β-Arrestin Signaling cluster_response Cellular Response AngII Angiotensin II AT1R AT1R AngII->AT1R Binds GRK GRK Phosphorylation AT1R->GRK beta_arrestin β-Arrestin Recruitment GRK->beta_arrestin ERK ERK1/2 Activation beta_arrestin->ERK Response Receptor Internalization, Cell Proliferation ERK->Response

Caption: β-arrestin-mediated signaling pathway of full-length Angiotensin II via the AT1 receptor.

Experimental Protocols

To obtain the missing comparative data for Angiotensin II (1-4), the following standard experimental protocols can be employed.

Radioligand Receptor Binding Assay

This assay is used to determine the binding affinity (Kᵢ and IC₅₀) of a ligand to its receptor.

binding_assay_workflow start Prepare cell membranes expressing AT1 receptors incubation Incubate membranes with radiolabeled Angiotensin II ([¹²⁵I]-AngII) and varying concentrations of unlabeled ligand (Ang II or Ang II (1-4)) start->incubation separation Separate bound from free radioligand (e.g., filtration) incubation->separation quantification Quantify bound radioactivity using a gamma counter separation->quantification analysis Analyze data to determine IC₅₀ and calculate Kᵢ quantification->analysis end Determine Binding Affinity analysis->end

Caption: Workflow for a radioligand receptor binding assay.

Methodology:

  • Membrane Preparation: Cell membranes from a cell line overexpressing the human AT1 receptor (e.g., HEK293 or CHO cells) are prepared by homogenization and centrifugation.

  • Binding Reaction: In a multi-well plate, a constant concentration of radiolabeled Angiotensin II (e.g., [¹²⁵I]-Sar¹,Ile⁸-Angiotensin II) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor ligand (either full-length Angiotensin II or Angiotensin II (1-4)).

  • Incubation: The reaction is incubated at a specific temperature (e.g., 25°C or 37°C) for a set time to reach equilibrium.

  • Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.

  • Quantification: The radioactivity retained on the filters is measured using a gamma counter.

  • Data Analysis: The data is plotted as the percentage of specific binding versus the log concentration of the competitor ligand. A non-linear regression analysis is used to determine the IC₅₀ value. The Kᵢ value is then calculated using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration upon receptor activation, providing a measure of agonist potency (EC₅₀).

calcium_assay_workflow start Culture cells expressing AT1 receptors loading Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) start->loading stimulation Stimulate cells with varying concentrations of agonist (Ang II or Ang II (1-4)) loading->stimulation measurement Measure changes in fluorescence intensity over time using a fluorescence plate reader stimulation->measurement analysis Analyze dose-response data to determine EC₅₀ measurement->analysis end Determine Agonist Potency analysis->end

Caption: Workflow for a calcium mobilization assay.

Methodology:

  • Cell Culture: Cells expressing the AT1 receptor are seeded into a multi-well plate.

  • Dye Loading: The cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM), which enters the cells and is cleaved to its active, fluorescent form.

  • Agonist Addition: A baseline fluorescence reading is taken, after which varying concentrations of the agonist (full-length Angiotensin II or Angiotensin II (1-4)) are added to the wells.

  • Fluorescence Measurement: The change in fluorescence intensity, which is proportional to the intracellular calcium concentration, is measured over time using a fluorescence plate reader.

  • Data Analysis: The peak fluorescence response at each agonist concentration is determined. The data is then plotted as response versus the log concentration of the agonist, and a sigmoidal dose-response curve is fitted to determine the EC₅₀ value.

Conclusion

Full-length Angiotensin II is a well-characterized, potent agonist of the AT1 receptor with a broad range of physiological effects mediated through both G-protein and β-arrestin signaling pathways. In contrast, while Angiotensin II (1-4) is known to be an endogenous peptide that can interact with the AT1 receptor and elicit an increase in intracellular calcium, a comprehensive understanding of its pharmacology is lacking. There is a clear need for further research to quantify the binding affinity and functional potency of Angiotensin II (1-4) at angiotensin receptors and to elucidate its downstream signaling mechanisms. Such studies will be crucial in determining the physiological and potential pathological roles of this peptide fragment.

References

Angiotensin II (1-4) and its Interaction with Human Angiotensin Receptors: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Receptor Binding Affinities of Angiotensin Peptides

The renin-angiotensin system (RAS) is a critical regulator of cardiovascular homeostasis, with its effects mediated by a family of G protein-coupled receptors (GPCRs), primarily the Angiotensin II Type 1 (AT1), Type 2 (AT2), and Type 4 (AT4) receptors. Various peptide fragments of Angiotensin II exert distinct physiological effects by selectively binding to these receptors.

While Angiotensin II (1-4) is known to be a metabolite of Angiotensin II and is reported to bind to the AT1 receptor, specific quantitative binding affinity data, such as dissociation constants (Ki) or half-maximal inhibitory concentrations (IC50), for the human form of this peptide are not extensively documented in publicly available research.[1] To provide a valuable comparative framework, the following table summarizes the binding affinities of other major angiotensin peptides for human AT1 and AT2 receptors, as determined by radioligand binding assays.

PeptideReceptorKi (nM)
Angiotensin II AT10.35
AT20.18
Angiotensin III AT11.1
AT20.22
Angiotensin IV AT1>10,000
AT21,200
Angiotensin (1-7) AT1>10,000
AT23,800

Data sourced from Bosnyak et al. (2011), obtained from studies on human AT1 and AT2 receptors expressed in HEK293 cells.

Angiotensin IV is the primary ligand for the AT4 receptor, binding with high affinity (Kd ≈ 1 nM).[2] The AT4 receptor has a very low affinity for Angiotensin II.[2]

Experimental Protocols: Radioligand Binding Assay

The determination of receptor binding affinities for angiotensin peptides is predominantly conducted using radioligand binding assays. This technique allows for the quantification of the interaction between a radiolabeled ligand and its receptor.

Key Steps in a Typical Radioligand Binding Assay:
  • Membrane Preparation:

    • Cells or tissues expressing the target human angiotensin receptor (e.g., HEK293 cells transfected with the human AT1 or AT2 receptor) are harvested.

    • The cells are homogenized and centrifuged to isolate the cell membranes containing the receptors.

    • The protein concentration of the membrane preparation is determined.

  • Binding Reaction:

    • The cell membranes are incubated with a specific radiolabeled ligand (e.g., 125I-[Sar1,Ile8]Angiotensin II).

    • For competition binding assays, increasing concentrations of a non-radiolabeled competitor ligand (the angiotensin peptide of interest) are added to the incubation mixture.

    • The incubation is carried out in a suitable buffer at a specific temperature and for a duration sufficient to reach binding equilibrium.

  • Separation of Bound and Free Ligand:

    • The reaction mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand in the solution.

    • The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • The radioactivity retained on the filters, representing the amount of bound radioligand, is measured using a gamma counter.

  • Data Analysis:

    • Saturation Binding: To determine the receptor density (Bmax) and the dissociation constant (Kd) of the radioligand, assays are performed with increasing concentrations of the radioligand.

    • Competition Binding: To determine the inhibitory constant (Ki) of the unlabeled ligand, the concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

G Experimental Workflow: Radioligand Binding Assay cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Quantification cluster_analysis Data Analysis prep1 Cell/Tissue Culture (Expressing Target Receptor) prep2 Membrane Isolation (Homogenization & Centrifugation) prep1->prep2 prep3 Protein Quantification prep2->prep3 assay1 Incubation: Membranes + Radioligand + Competitor Peptide prep3->assay1 sep1 Rapid Filtration assay1->sep1 sep2 Washing sep1->sep2 sep3 Radioactivity Counting sep2->sep3 analysis1 Determine IC50 sep3->analysis1 analysis2 Calculate Ki (Cheng-Prusoff Equation) analysis1->analysis2

Figure 1. Workflow for a competitive radioligand binding assay.

Signaling Pathways of Angiotensin Receptors

The physiological effects of angiotensin peptides are dictated by the specific signaling cascades initiated upon receptor binding.

AT1 Receptor Signaling: The AT1 receptor is the primary mediator of the classical pressor and proliferative effects of Angiotensin II. Its activation leads to the coupling of several G proteins, predominantly Gq/11. This initiates a signaling cascade involving the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, leading to smooth muscle contraction and vasoconstriction. DAG activates protein kinase C (PKC), which is involved in cell growth and proliferation.

AT2 Receptor Signaling: The AT2 receptor often counteracts the effects of the AT1 receptor. Its signaling is less well-defined but is generally considered to be G protein-independent. AT2 receptor activation is associated with the activation of protein phosphatases, leading to the inhibition of growth factor-mediated signaling and the promotion of apoptosis. It can also lead to the production of nitric oxide (NO) and bradykinin, contributing to vasodilation.

AT4 Receptor Signaling: The AT4 receptor has been identified as the insulin-regulated aminopeptidase (B13392206) (IRAP).[2] Its signaling mechanisms are distinct from the classical GPCR pathways. The binding of Angiotensin IV to IRAP is thought to inhibit its enzymatic activity, potentially leading to the accumulation of other bioactive peptides. It has also been linked to the potentiation of glucose uptake and cognitive enhancement.

G Angiotensin Receptor Signaling Pathways cluster_at1 AT1 Receptor cluster_at2 AT2 Receptor cluster_at4 AT4 Receptor (IRAP) at1 Angiotensin II at1_receptor AT1 Receptor at1->at1_receptor gq11 Gq/11 at1_receptor->gq11 plc PLC gq11->plc ip3 IP3 plc->ip3 dag DAG plc->dag ca2 ↑ [Ca2+]i ip3->ca2 pkc PKC dag->pkc response1 Vasoconstriction ca2->response1 response2 Cell Growth pkc->response2 at2 Angiotensin II at2_receptor AT2 Receptor at2->at2_receptor phosphatase Protein Phosphatases at2_receptor->phosphatase no_bradykinin ↑ NO, Bradykinin at2_receptor->no_bradykinin response4 Anti-proliferation phosphatase->response4 response3 Vasodilation no_bradykinin->response3 at4 Angiotensin IV at4_receptor AT4 Receptor (IRAP) at4->at4_receptor inhibition Inhibition of Enzymatic Activity at4_receptor->inhibition response5 Cognitive Enhancement inhibition->response5

Figure 2. Simplified signaling pathways of AT1, AT2, and AT4 receptors.

References

Angiotensin II (1-4): Unraveling its Selectivity for Human AT1 vs. AT2 Receptors

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

The renin-angiotensin system (RAS) is a critical regulator of cardiovascular homeostasis, with its primary effector, Angiotensin II, exerting its effects through two main G protein-coupled receptors: the Angiotensin II type 1 (AT1) and type 2 (AT2) receptors. While the pharmacology of Angiotensin II and its other major metabolites, such as Angiotensin III and IV, is well-documented, the specific interactions of smaller fragments like Angiotensin II (1-4) remain less characterized. This guide provides a comparative overview of the selectivity of Angiotensin II (1-4) for human AT1 and AT2 receptors, supported by available data and detailed experimental methodologies.

Executive Summary

This guide summarizes the known attributes of AT1 and AT2 receptors, their signaling pathways, and the experimental protocols utilized to assess ligand-receptor interactions. This information provides a framework for researchers aiming to elucidate the precise role of Angiotensin II (1-4) within the RAS.

Receptor Characteristics and Signaling Pathways

The AT1 and AT2 receptors, despite both binding Angiotensin II, exhibit distinct amino acid sequences (sharing only about 34% homology) and trigger opposing physiological effects.[1]

Table 1: Comparison of Human AT1 and AT2 Receptors

FeatureAT1 ReceptorAT2 Receptor
Primary Signaling Mechanism Gq/11 protein coupling, leading to activation of phospholipase C (PLC), generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and subsequent increase in intracellular calcium.[2]Gi protein coupling, activation of protein phosphatases (e.g., SHP-1), and stimulation of the bradykinin-nitric oxide-cGMP pathway.[3]
Key Cellular Responses Vasoconstriction, cell proliferation and hypertrophy, inflammation, and sodium and water retention.[2][4]Vasodilation, anti-proliferative effects, apoptosis, and anti-inflammatory responses.[3][4]
Selective Antagonists Losartan, Valsartan, and other "sartans".PD123319.
AT1 Receptor Signaling Pathway

Activation of the AT1 receptor by an agonist initiates a signaling cascade that is primarily responsible for the classical pressor effects of Angiotensin II. This involves the activation of Gq/11 proteins, leading to downstream effects that culminate in vasoconstriction and cellular growth.

AT1_Signaling Ang_1_4 Angiotensin II (1-4) AT1R AT1 Receptor Ang_1_4->AT1R Gq11 Gq/11 AT1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ [Ca2+]i IP3->Ca2 Releases PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Responses (Vasoconstriction, Growth) Ca2->Cellular_Response PKC->Cellular_Response AT2_Signaling Ang_1_4 Angiotensin II (1-4) AT2R AT2 Receptor Ang_1_4->AT2R Gi Gi AT2R->Gi Activates BKB2R Bradykinin B2 Receptor AT2R->BKB2R Cross-talk Phosphatases Protein Phosphatases (e.g., SHP-1) Gi->Phosphatases Activates Cellular_Response Cellular Responses (Vasodilation, Anti-proliferative) Phosphatases->Cellular_Response NO_Synthase Nitric Oxide Synthase (NOS) BKB2R->NO_Synthase Activates NO Nitric Oxide (NO) NO_Synthase->NO Produces sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP ↑ cGMP sGC->cGMP Produces cGMP->Cellular_Response Binding_Assay_Workflow A Prepare membranes from cells expressing human AT1 or AT2 receptors B Incubate membranes with a fixed concentration of radiolabeled ligand (e.g., [125I]Angiotensin II) A->B C Add increasing concentrations of unlabeled competitor ligand (Angiotensin II (1-4)) B->C D Separate bound from free radioligand (e.g., by filtration) C->D E Quantify radioactivity of bound ligand D->E F Generate competition binding curve and calculate Ki or IC50 values E->F

References

Functional Validation of Synthetic Angiotensin II (1-4) Human: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive functional validation of synthetic human Angiotensin II (1-4), offering a direct comparison with its parent molecule, Angiotensin II (1-8), and other relevant angiotensin peptides. The information presented herein is supported by experimental data from peer-reviewed literature and includes detailed methodologies for key functional assays.

Introduction to Angiotensin II (1-4)

Angiotensin II (1-4) is a tetrapeptide fragment of the octapeptide hormone Angiotensin II (1-8). While Angiotensin II (1-8) is the primary effector of the Renin-Angiotensin System (RAS), potently regulating blood pressure and fluid homeostasis, its shorter fragments have been historically considered as inactive metabolites. However, recent studies have revealed that Angiotensin II (1-4) possesses distinct biological activities, positioning it as a molecule of interest for further investigation. This guide focuses on the functional validation of commercially available synthetic Angiotensin II (1-4), providing researchers with the necessary information to evaluate its use in their studies.

Comparative Functional Analysis

The biological activity of synthetic Angiotensin II (1-4) has been directly compared to Angiotensin II (1-8) in ex vivo models. A key study investigated their effects on atrial natriuretic peptide (ANP) secretion from isolated beating rat atria and their pressor effects.

Table 1: Comparative Biological Activity of Angiotensin Peptides

PeptidePrimary ReceptorEffect on ANP Secretion (at 0.1 µM)Pressor Effect (Mean Arterial Pressure)
Synthetic Angiotensin II (1-4) AT1RSuppression (similar potency to Ang II)[1]Minimal Increase (significantly less potent than Ang II)[1]
Angiotensin II (1-8)AT1R, AT2RSuppression [1]Potent Increase [1]
Angiotensin (1-7)Mas ReceptorStimulatory/ModulatoryVasodilation (counter-regulatory to Ang II)
Angiotensin IV (3-8)AT4R (IRAP)Not well-characterizedVariable, often associated with cognitive and renal effects

Signaling Pathway of Angiotensin II (1-4)

Experimental evidence indicates that Angiotensin II (1-4) exerts its effects on ANP secretion through the Angiotensin II Type 1 Receptor (AT1R). The downstream signaling cascade involves the activation of the Phospholipase C (PLC), Inositol Trisphosphate (IP3), and Protein Kinase C (PKC) pathway, which is a canonical signaling pathway for AT1R activation.

Angiotensin_1_4_Signaling cluster_cell Atrial Myocyte Ang_1_4 Synthetic Angiotensin II (1-4) AT1R AT1 Receptor Ang_1_4->AT1R Binds to Gq Gq protein AT1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ANP_Secretion Suppression of ANP Secretion IP3->ANP_Secretion Leads to PKC Protein Kinase C DAG->PKC Activates PKC->ANP_Secretion Contributes to

Caption: Signaling pathway of synthetic Angiotensin II (1-4) in atrial myocytes.

Experimental Protocols

Functional Assay: Atrial Natriuretic Peptide (ANP) Secretion from Isolated Rat Atria

This protocol is based on the methodology described by Park et al. (2017)[1].

1. Isolation of Atria:

  • Male Sprague-Dawley rats are anesthetized.

  • The hearts are rapidly excised and placed in ice-cold, oxygenated Krebs-Henseleit buffer.

  • The atria are dissected from the ventricles and mounted in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

2. Experimental Setup and Perfusion:

  • The isolated atria are subjected to a basal stretch to mimic physiological conditions.

  • The atria are perfused with Krebs-Henseleit buffer at a constant flow rate.

  • After an equilibration period, the perfusate is collected at regular intervals to establish a baseline ANP secretion rate.

3. Peptide Administration:

  • Synthetic Angiotensin II (1-4), Angiotensin II (1-8), or other control peptides are infused into the perfusion buffer at desired concentrations (e.g., 0.01, 0.1, 1 µM).

  • The perfusate is collected throughout the peptide infusion period.

4. ANP Measurement:

  • The concentration of ANP in the collected perfusate samples is determined using a commercially available ANP Radioimmunoassay (RIA) or Enzyme-Linked Immunosorbent Assay (ELISA) kit.

  • The results are expressed as the percentage change from the baseline ANP secretion rate.

Workflow for ANP Secretion Assay

ANP_Secretion_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Isolate_Atria Isolate Rat Atria Mount_Atria Mount in Organ Bath Isolate_Atria->Mount_Atria Equilibrate Equilibrate and Establish Baseline Mount_Atria->Equilibrate Perfuse_Peptide Perfuse with Synthetic Ang II (1-4) Equilibrate->Perfuse_Peptide Collect_Perfusate Collect Perfusate Perfuse_Peptide->Collect_Perfusate Measure_ANP Measure ANP (ELISA/RIA) Collect_Perfusate->Measure_ANP Analyze_Data Analyze Data and Compare to Controls Measure_ANP->Analyze_Data

Caption: Experimental workflow for the atrial natriuretic peptide (ANP) secretion assay.

Comparison with Alternatives

The choice of angiotensin peptide for research depends on the specific biological question and target pathway.

Table 2: Comparison of Synthetic Angiotensin II (1-4) with Other Angiotensin Peptides

FeatureSynthetic Angiotensin II (1-4)Angiotensin II (1-8)Angiotensin (1-7)
Primary Target AT1RAT1R, AT2RMas Receptor
Key Function Modulation of ANP secretionVasoconstriction, Aldosterone releaseVasodilation, Anti-proliferative
Primary Use Case Investigating nuanced RAS regulation, exploring non-canonical AT1R signalingStudying classical RAS effects, hypertension modelsInvestigating the counter-regulatory arm of the RAS
Commercial Availability Readily available from various suppliersWidely availableCommercially available

Conclusion

Synthetic human Angiotensin II (1-4) is a functionally active peptide that primarily signals through the AT1 receptor to modulate ANP secretion, with significantly less pressor activity compared to Angiotensin II (1-8). This makes it a valuable tool for researchers investigating the discrete functions of angiotensin fragments and the non-canonical signaling of the AT1 receptor. When selecting an angiotensin peptide for research, it is crucial to consider the specific receptor and signaling pathway of interest to ensure the appropriate choice for the experimental design. The detailed protocols and comparative data provided in this guide aim to facilitate the effective use of synthetic Angiotensin II (1-4) in cardiovascular and endocrine research.

References

A Comparative Guide to the Quantification of Angiotensin Peptides in Human Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective cross-validation of the primary methodologies used for the quantification of angiotensin peptides, with a focus on Angiotensin II and its fragments, in human biological matrices. The accurate measurement of these peptides is critical for research in cardiovascular disease, hypertension, and renal physiology. Here, we compare the performance of Ligand Binding Assays (Immunoassays) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), providing supporting data, detailed experimental protocols, and visualizations to aid in methodological selection.

Introduction to Angiotensin Quantification

The renin-angiotensin system (RAS) is a crucial hormonal cascade that regulates blood pressure and fluid balance. Angiotensin II is the principal active peptide of this system, though its various fragments, such as Angiotensin II (1-4), also exhibit biological activity. The low physiological concentrations of these peptides and the presence of numerous closely related analogues in circulation present significant analytical challenges. The two most common analytical approaches, immunoassays and LC-MS/MS, offer distinct advantages and disadvantages in terms of specificity, sensitivity, and workflow.

Performance Comparison of Quantification Methods

The choice between an immunoassay and an LC-MS/MS method depends on the specific requirements of the study, including the need for high specificity, sensitivity, throughput, and the available resources. While LC-MS/MS is widely considered the gold standard for its superior specificity, immunoassays remain a valuable tool for many applications.[1]

Table 1: Quantitative Performance Characteristics of Angiotensin II Quantification Methods

ParameterImmunoassay (ELISA/RIA)LC-MS/MS
Principle Competitive or sandwich immunoassay based on antibody-antigen binding.[1]Chromatographic separation followed by mass-based detection and fragmentation.[1]
Specificity Can be susceptible to cross-reactivity with other angiotensin peptides and metabolites.[1]High, due to separation by retention time and specific mass-to-charge ratio transitions.
Sensitivity (Lower Limit of Quantification, LLOQ) Typically in the low pg/mL range.Can achieve sub-pg/mL to low pg/mL levels.[2]
Linearity (r²) Generally >0.99Typically >0.999[3]
Precision (%CV) Intra-assay <10%, Inter-assay <15% is common.Intra- and inter-day precision typically <15%.[4]
Accuracy (%Bias) Can be affected by matrix effects and cross-reactivity.Generally high, with bias <15% achievable with the use of stable isotope-labeled internal standards.[4]
Throughput High, suitable for screening large numbers of samples.Lower, more time-consuming per sample.
Cost Lower initial instrument cost.Higher initial instrument cost and maintenance.

Note: The performance characteristics for immunoassays can vary significantly between different commercial kits. The data for LC-MS/MS is based on validated methods for Angiotensin II and similar peptides.

Experimental Protocols

Immunoassay (Competitive ELISA)

This protocol outlines the general steps for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for Angiotensin II.

  • Plate Preparation : A 96-well microplate is pre-coated with a capture antibody specific for Angiotensin II.

  • Competitive Binding : Standards, controls, and samples are added to the wells, followed by the addition of a fixed amount of biotinylated Angiotensin II. During incubation, the endogenous Angiotensin II in the sample competes with the biotinylated Angiotensin II for binding to the capture antibody.

  • Washing : The plate is washed to remove unbound components.

  • Enzyme Conjugation : Streptavidin conjugated to horseradish peroxidase (HRP) is added to each well and binds to the biotinylated Angiotensin II that is bound to the capture antibody.

  • Washing : A second wash step removes unbound streptavidin-HRP.

  • Substrate Reaction : A TMB substrate solution is added, which is converted by HRP to a colored product. The intensity of the color is inversely proportional to the amount of Angiotensin II in the sample.

  • Stopping the Reaction : The reaction is stopped by the addition of an acid, and the absorbance is measured at 450 nm.

  • Quantification : A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentration of Angiotensin II in the samples is then interpolated from this curve.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The following is a representative protocol for the quantification of Angiotensin II in human plasma using LC-MS/MS.

  • Sample Preparation (Solid-Phase Extraction - SPE) :

    • To 0.5 mL of plasma, add a stable isotope-labeled internal standard (e.g., ¹³C, ¹⁵N-Angiotensin II).

    • Acidify the sample with 4% phosphoric acid.[3]

    • Condition a mixed-mode cation exchange SPE cartridge with methanol (B129727) and then water.[3]

    • Load the acidified plasma onto the cartridge.

    • Wash the cartridge with 5% ammonium (B1175870) hydroxide (B78521) followed by 10% acetonitrile (B52724) to remove interfering substances.[3]

    • Elute the angiotensin peptides with 2% formic acid in 75% acetonitrile.[3][5]

    • Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.[3]

  • Liquid Chromatography (LC) :

    • Column : A C18 reversed-phase column is typically used.

    • Mobile Phase A : 0.1% formic acid in water.[3]

    • Mobile Phase B : 0.1% formic acid in acetonitrile.[3]

    • Gradient : A gradient from low to high organic phase (Mobile Phase B) is used to separate the angiotensin peptides.

    • Flow Rate : Typically in the range of 20-400 µL/min.[3][6]

  • Tandem Mass Spectrometry (MS/MS) :

    • Ionization : Electrospray ionization (ESI) in positive ion mode is used.[6]

    • Detection : Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity. This involves monitoring specific precursor-to-product ion transitions for both the endogenous analyte and the stable isotope-labeled internal standard.[5] For Angiotensin II, a common transition is monitoring the fragmentation of the doubly charged precursor ion.[3]

  • Quantification : The concentration of the endogenous angiotensin is determined by calculating the peak area ratio of the analyte to the internal standard and comparing this to a calibration curve prepared with known concentrations.[1]

Visualizing Key Processes

To better understand the biological context and the analytical workflow, the following diagrams are provided.

Angiotensin II Signaling Pathway

Angiotensin II exerts its physiological effects primarily through the Angiotensin II Type 1 (AT1) receptor, a G-protein coupled receptor.[7] The binding of Angiotensin II to the AT1 receptor initiates a cascade of intracellular signaling events that are crucial for blood pressure regulation and cardiovascular remodeling.[1][8]

AngiotensinII_Signaling AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Binds Gq11 Gq/11 AT1R->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Responses (Vasoconstriction, etc.) Ca_release->Cellular_Response PKC->Cellular_Response

Figure 1. Simplified Angiotensin II signaling pathway via the AT1 receptor.

Experimental Workflow for LC-MS/MS Quantification

The quantification of angiotensin peptides by LC-MS/MS involves several critical steps, from sample collection to data analysis, to ensure accurate and reproducible results.

LCMS_Workflow start Human Plasma Sample Collection (with protease inhibitors) spe Solid-Phase Extraction (SPE) - Addition of Internal Standard - Removal of Interferences - Analyte Concentration start->spe lc Liquid Chromatography (LC) - Separation of Angiotensin Peptides spe->lc ms Tandem Mass Spectrometry (MS/MS) - Ionization (ESI) - Fragmentation - Detection (MRM) lc->ms data Data Analysis - Peak Integration - Calibration Curve - Quantification ms->data end Final Concentration Report data->end

Figure 2. General experimental workflow for Angiotensin II quantification by LC-MS/MS.

Conclusion

The accurate quantification of Angiotensin II and its metabolites is paramount for advancing our understanding of the renin-angiotensin system in health and disease. LC-MS/MS stands out as the reference method due to its high specificity and accuracy, which are critical for distinguishing between structurally similar angiotensin peptides.[1] However, immunoassays like ELISA offer a high-throughput and cost-effective alternative, particularly for large-scale screening studies, provided that their potential for cross-reactivity is carefully considered and validated. The choice of methodology should be guided by the specific research question, the required level of analytical rigor, and the available laboratory infrastructure.

References

A Comparative Guide to Angiotensin II (1-4) and Other Angiotensin Fragments in Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the signaling mechanisms of Angiotensin II (1-4) and other key angiotensin fragments, including Angiotensin II, Angiotensin III, Angiotensin IV, and Angiotensin (1-7). The information is supported by experimental data to facilitate a comprehensive understanding of their distinct roles in cellular regulation.

Introduction to Angiotensin Fragments and Their Significance

The renin-angiotensin system (RAS) is a critical hormonal cascade that regulates blood pressure, fluid and electrolyte balance, and cardiovascular homeostasis. The primary effector of this system is Angiotensin II, an octapeptide with potent vasoconstrictor and pro-inflammatory properties. However, the RAS is now understood to be a more complex network involving a series of other biologically active peptide fragments derived from the enzymatic cleavage of Angiotensin I and Angiotensin II. These fragments, including Angiotensin II (1-4), Angiotensin III, Angiotensin IV, and Angiotensin (1-7), exert diverse and sometimes opposing effects by activating distinct signaling pathways. Understanding the nuanced signaling of each fragment is crucial for the development of targeted therapeutics for a range of cardiovascular and related diseases.

Comparative Analysis of Signaling Pathways

The biological effects of angiotensin fragments are mediated through their interaction with specific G protein-coupled receptors (GPCRs), primarily the Angiotensin Type 1 (AT1), Type 2 (AT2), and Mas receptors, as well as the insulin-regulated aminopeptidase (B13392206) (IRAP), also known as the AT4 receptor.

Angiotensin II (1-4)

Emerging research suggests that Angiotensin II (1-4), a tetrapeptide, is not merely an inactive metabolite but possesses biological activity. It is formed from the cleavage of Angiotensin I by angiotensin-converting enzyme (ACE).[1] Studies have indicated that Angiotensin II (1-4) can bind to the AT1 receptor, leading to the stimulation of G protein-coupled receptors in vascular smooth muscle cells and a subsequent increase in intracellular calcium levels.[1] Furthermore, in isolated rat hearts, Angiotensin II (1-4) has been observed to cause a significant reduction in coronary perfusion pressure, suggesting a vasodilatory effect in this specific context. However, detailed characterization of its downstream signaling cascade and its relative potency compared to other angiotensin fragments is still an active area of investigation.

Angiotensin II

As the principal active component of the RAS, Angiotensin II primarily signals through the AT1 and AT2 receptors.[2][3]

  • AT1 Receptor Signaling: Binding of Angiotensin II to the AT1 receptor, a Gq/11-coupled receptor, activates phospholipase C (PLC).[4] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, leading to vasoconstriction, while DAG activates protein kinase C (PKC), which is involved in cell growth and inflammation.[4] The AT1 receptor can also couple to other G proteins, such as Gi and G12/13, and activate pathways independent of G proteins, such as the β-arrestin pathway.[5]

  • AT2 Receptor Signaling: In contrast to the AT1 receptor, the AT2 receptor is often associated with counter-regulatory effects, including vasodilation, anti-proliferation, and apoptosis.[2][3] Its signaling mechanisms are less well-defined but are thought to involve the activation of phosphatases and the production of nitric oxide.[2]

Angiotensin III

Angiotensin III, which lacks the N-terminal aspartic acid of Angiotensin II, also binds to both AT1 and AT2 receptors.[4] While it can elicit similar physiological responses to Angiotensin II, such as aldosterone (B195564) secretion, its pressor activity is generally considered to be less potent.[6]

Angiotensin IV

Angiotensin IV interacts with a distinct binding site, the AT4 receptor, which has been identified as insulin-regulated aminopeptidase (IRAP).[4][5] The signaling pathways activated by Angiotensin IV are involved in a variety of physiological processes, including cognition, memory, and regulation of blood flow.[7]

Angiotensin (1-7)

Angiotensin (1-7) is a heptapeptide (B1575542) that primarily signals through the Mas receptor, a G protein-coupled receptor.[5] The ACE2/Angiotensin (1-7)/Mas axis is now recognized as a counter-regulatory pathway to the classical ACE/Angiotensin II/AT1 receptor axis.[3] Activation of the Mas receptor by Angiotensin (1-7) typically leads to vasodilation, anti-inflammatory effects, and anti-proliferative responses, often opposing the actions of Angiotensin II.[5]

Quantitative Data Comparison

The following tables summarize the available quantitative data for the binding affinities and functional activities of various angiotensin fragments. It is important to note that direct comparative data for Angiotensin II (1-4) is limited in the current scientific literature.

Table 1: Receptor Binding Affinities (Ki) of Angiotensin Fragments

Angiotensin FragmentAT1 Receptor Ki (nM)AT2 Receptor Ki (nM)Receptor Selectivity (AT1/AT2)
Angiotensin II 1.030.234.48
Angiotensin III 2.110.248.79
Angiotensin IV >100018.3>54.6
Angiotensin (1-7) >100024.6>40.7

Data extracted from a study using HEK-293 cells stably transfected with either AT1R or AT2R.

Table 2: Functional Activity (EC50) of Angiotensin II in Different Assays

AssayTissue/Cell TypeEC50 (nM)
Vasoconstriction Mouse abdominal aorta4.6
Calcium Mobilization Rat carotid body type II cells~8

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the primary signaling pathways of the major angiotensin fragments.

Angiotensin_II_Signaling cluster_AngII Angiotensin II Signaling cluster_AT1R AT1 Receptor cluster_AT2R AT2 Receptor AngII Angiotensin II AT1R AT1R AngII->AT1R AT2R AT2R AngII->AT2R Gq11 Gq/11 AT1R->Gq11 activates PLC PLC Gq11->PLC activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Vasoconstriction Vasoconstriction Ca_release->Vasoconstriction Cell_Growth Cell Growth PKC->Cell_Growth Phosphatases Phosphatases AT2R->Phosphatases activates NO_production NO Production AT2R->NO_production Antiproliferation Anti-proliferation Phosphatases->Antiproliferation Vasodilation Vasodilation NO_production->Vasodilation

Caption: Signaling pathways of Angiotensin II via AT1 and AT2 receptors.

Other_Angiotensins_Signaling cluster_fragments Other Angiotensin Fragment Signaling AngIV Angiotensin IV AT4R AT4 Receptor (IRAP) AngIV->AT4R Cognition Cognition/Memory AT4R->Cognition Ang1_7 Angiotensin (1-7) MasR Mas Receptor Ang1_7->MasR Vasodilation_Anti_inflammatory Vasodilation & Anti-inflammatory MasR->Vasodilation_Anti_inflammatory

Caption: Signaling pathways of Angiotensin IV and Angiotensin (1-7).

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate replication and further investigation.

Receptor Binding Assay (Competitive Binding)

This protocol is used to determine the binding affinity (Ki) of unlabeled angiotensin fragments by measuring their ability to compete with a radiolabeled ligand for binding to the receptor.

Materials:

  • HEK-293 cells stably expressing the human AT1 or AT2 receptor.

  • Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

  • Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.2% bovine serum albumin (BSA), pH 7.4.

  • Radioligand: [125I]-[Sar1,Ile8]-Angiotensin II.

  • Unlabeled angiotensin fragments (Angiotensin II, Angiotensin III, Angiotensin IV, Angiotensin (1-7), and Angiotensin II (1-4)).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Harvest transfected HEK-293 cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C. Resuspend the resulting membrane pellet in assay buffer.

  • Binding Reaction: In a 96-well plate, combine the cell membrane preparation (typically 10-20 µg of protein), a fixed concentration of [125I]-[Sar1,Ile8]-Angiotensin II (e.g., 0.1 nM), and varying concentrations of the unlabeled angiotensin fragment.

  • Incubation: Incubate the reaction mixture at room temperature for 60-90 minutes to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters three times with ice-cold assay buffer.

  • Quantification: Measure the radioactivity retained on the filters using a gamma counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 value (the concentration of unlabeled ligand that inhibits 50% of the specific binding of the radioligand). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

This assay measures the ability of angiotensin fragments to stimulate the release of intracellular calcium, a key second messenger in AT1 receptor signaling.

Materials:

  • Cultured cells expressing the AT1 receptor (e.g., vascular smooth muscle cells, HEK-293-AT1R).

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer.

  • Angiotensin fragments.

  • Fluorescence plate reader or microscope.

Procedure:

  • Cell Plating: Seed cells in a black-walled, clear-bottom 96-well plate and culture until they reach confluence.

  • Dye Loading: Wash the cells with HBSS and then incubate them with the calcium indicator dye in HBSS for 30-60 minutes at 37°C in the dark.

  • Washing: Gently wash the cells twice with HBSS to remove excess dye.

  • Baseline Measurement: Measure the baseline fluorescence intensity of the cells using a fluorescence plate reader (e.g., excitation at 485 nm and emission at 520 nm for Fluo-4).

  • Stimulation: Add varying concentrations of the angiotensin fragment to the wells and immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Plot the peak fluorescence response against the logarithm of the agonist concentration to determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response).

Vasoconstriction Assay (Isolated Blood Vessel)

This ex vivo assay measures the contractile response of isolated blood vessels to angiotensin fragments.

Materials:

  • Isolated arterial rings (e.g., from rat or mouse aorta).

  • Organ bath system with force transducers.

  • Krebs-Henseleit solution (aerated with 95% O2 / 5% CO2).

  • Angiotensin fragments.

  • Potassium chloride (KCl) solution (for maximal contraction reference).

Procedure:

  • Tissue Preparation: Dissect the desired artery and cut it into rings of 2-3 mm in length.

  • Mounting: Mount the arterial rings in the organ baths containing Krebs-Henseleit solution maintained at 37°C and aerated with 95% O2 / 5% CO2. Apply an optimal resting tension (e.g., 1-2 g).

  • Equilibration: Allow the tissues to equilibrate for at least 60 minutes, with periodic washing.

  • Viability Check: Contract the tissues with a high concentration of KCl (e.g., 80 mM) to ensure viability and to obtain a reference for maximal contraction.

  • Cumulative Concentration-Response Curve: After washing and returning to baseline, cumulatively add increasing concentrations of the angiotensin fragment to the bath and record the isometric tension developed.

  • Data Analysis: Express the contractile response as a percentage of the maximal contraction induced by KCl. Plot the percentage of contraction against the logarithm of the agonist concentration to determine the EC50 value and the maximal response (Emax).

Conclusion

The renin-angiotensin system is a complex cascade of peptides with diverse and crucial roles in physiology and pathophysiology. While Angiotensin II remains the most extensively studied fragment, this guide highlights the distinct signaling properties of other key angiotensin peptides. Angiotensin II (1-4) is an emerging peptide of interest, and further research is needed to fully elucidate its signaling mechanisms and therapeutic potential. The provided data and protocols offer a foundation for researchers to further explore the intricate world of angiotensin signaling and to develop novel therapeutic strategies targeting specific components of this vital system.

References

Validating the Biological Relevance of Angiotensin II (1-4) in Disease Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of Angiotensin II (1-4) reveals its nascent stage in research compared to other well-characterized angiotensin peptides. While its role in disease models is still largely undefined, this guide provides a comprehensive overview of the available information, placing it in the context of the broader renin-angiotensin system (RAS). This document is intended for researchers, scientists, and drug development professionals interested in the potential, yet underexplored, functions of this peptide.

Executive Summary

Angiotensin II (1-4) (Ang-(1-4)) is a tetrapeptide fragment of the renin-angiotensin system (RAS). Despite its presence as a metabolite, its specific biological functions and relevance in disease remain poorly characterized in scientific literature. Current understanding suggests a potential interaction with the Angiotensin II Type 1 (AT1) receptor, but a comprehensive body of evidence from in vivo disease models is lacking. This guide summarizes the limited available data, draws comparisons with the extensively studied Angiotensin II (Ang II) and Angiotensin-(1-7), and outlines the hypothetical signaling pathways and experimental approaches that could be employed to validate its biological relevance.

Comparison with Other Angiotensin Peptides

The biological effects of Ang-(1-4) are largely inferred from its position within the RAS cascade. In contrast, Ang II and Ang-(1-7) have well-defined and often opposing roles in cardiovascular and renal diseases.

FeatureAngiotensin II (1-4)Angiotensin IIAngiotensin-(1-7)
Primary Receptor Postulated to be the AT1 receptor, but with low affinity.[1]AT1 ReceptorMas Receptor
Key Functions Largely uncharacterized. May have weak pressor effects.Potent vasoconstrictor, pro-inflammatory, pro-fibrotic, stimulates aldosterone (B195564) release.[2][3]Vasodilator, anti-inflammatory, anti-fibrotic, anti-proliferative.[4]
Role in Disease Not well-established.Pathogenic role in hypertension, cardiac hypertrophy, renal fibrosis, and atherosclerosis.[1][4][5][6][7]Protective role in cardiovascular and renal diseases.[4]
Formation Metabolite of Angiotensin I and Angiotensin-(1-7).[8]Formed from Angiotensin I by Angiotensin-Converting Enzyme (ACE).Formed from Angiotensin II by ACE2 or from Angiotensin I by neprilysin.[4]

Signaling Pathways

Based on its putative interaction with the AT1 receptor, the signaling pathway of Ang-(1-4) is hypothesized to follow a similar, albeit likely weaker, cascade as Ang II.

Ang_1_4 Angiotensin (1-4) AT1R AT1 Receptor Ang_1_4->AT1R Gq_11 Gq/11 Protein AT1R->Gq_11 PLC Phospholipase C (PLC) Gq_11->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Effects (e.g., Vasoconstriction, Cell Growth - Largely Unconfirmed) Ca2->Downstream PKC->Downstream cluster_0 In Vitro Characterization cluster_1 In Vivo Disease Models cluster_2 Comparative Analysis Receptor_Binding Receptor Binding Assays (AT1R, AT2R, MasR) Signaling_Assays Downstream Signaling Assays (Ca²⁺ flux, MAPK activation) Receptor_Binding->Signaling_Assays Cellular_Assays Cellular Function Assays (VSMC contraction, proliferation) Signaling_Assays->Cellular_Assays Hypertension Hypertension Models (e.g., SHR, Ang II infusion) Cellular_Assays->Hypertension Cardiac Cardiac Injury Models (e.g., MI, pressure overload) Cellular_Assays->Cardiac Renal Renal Disease Models (e.g., UUO, diabetic nephropathy) Cellular_Assays->Renal Compare_AngII Compare effects with Ang II Hypertension->Compare_AngII Compare_Ang17 Compare effects with Ang-(1-7) Hypertension->Compare_Ang17 Cardiac->Compare_AngII Cardiac->Compare_Ang17 Renal->Compare_AngII Renal->Compare_Ang17

References

Angiotensin II (1-4) Human: A Comparative Guide on In Vitro and In Vivo Effects

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive comparison of the in vitro and in vivo effects of the human Angiotensin II (1-4) peptide is currently challenging due to a significant lack of available scientific literature. This guide summarizes the limited existing information and highlights the knowledge gaps concerning this specific angiotensin fragment.

Angiotensin II (1-4), a tetrapeptide fragment of the potent vasoconstrictor Angiotensin II, is primarily considered a metabolic byproduct of the renin-angiotensin system (RAS). While extensive research has elucidated the multifaceted roles of other angiotensin peptides, such as Angiotensin II, Angiotensin (1-7), and Angiotensin IV, the biological significance of Angiotensin II (1-4) remains largely uncharacterized.

Limited Evidence on Biological Activity

Current scientific literature provides minimal data on the specific in vitro and in vivo effects of Angiotensin II (1-4). The available information suggests that it may be largely inactive, in stark contrast to its parent molecule, Angiotensin II.

One in vitro study investigating the effects of various angiotensin fragments on cardiac fibroblast-mediated collagen gel contraction reported that Angiotensin II (1-4) had no effect . This suggests a lack of fibrotic activity in this specific cellular context.

Some sources describe Angiotensin II (1-4) as an inactive degradation product of Angiotensin II metabolism. This aligns with the general understanding that the enzymatic cleavage of Angiotensin II can lead to fragments with reduced or abolished biological activity.

A product description from a commercial supplier suggests that human Angiotensin II (1-4) can bind to the Angiotensin II Type 1 (AT1) receptor and stimulate an increase in intracellular calcium levels. However, this claim is not substantiated by peer-reviewed experimental data within the readily available scientific literature.

Due to the scarcity of quantitative data, a comparative table summarizing the in vitro and in vivo effects of Angiotensin II (1-4) cannot be compiled at this time.

The Renin-Angiotensin System: A Broader Context

To understand the potential, albeit currently undefined, role of Angiotensin II (1-4), it is crucial to consider the broader context of the renin-angiotensin system. The RAS is a complex cascade of hormones and enzymes that plays a critical role in regulating blood pressure, fluid and electrolyte balance, and cardiovascular homeostasis.

The workflow of the classical RAS pathway leading to the formation of Angiotensin II and its subsequent degradation is outlined below.

Renin-Angiotensin System Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Ang_1_7 Angiotensin (1-7) Angiotensin_II->Ang_1_7 ACE2 Ang_IV Angiotensin IV Angiotensin_II->Ang_IV Aminopeptidase A/N Ang_1_4 Angiotensin II (1-4) (and other fragments) Angiotensin_II->Ang_1_4 Various Peptidases AT1R AT1 Receptor Angiotensin_II->AT1R Binds to AT2R AT2 Receptor Angiotensin_II->AT2R Binds to MasR Mas Receptor Ang_1_7->MasR Binds to Aldosterone Aldosterone Secretion Vasoconstriction Vasoconstriction Cell_Proliferation Cell Proliferation AT1R->Aldosterone AT1R->Vasoconstriction AT1R->Cell_Proliferation

Figure 1. Simplified diagram of the Renin-Angiotensin System highlighting the generation of Angiotensin II and its major metabolites.

Experimental Protocols: A Notable Absence

A thorough search for detailed experimental protocols for the investigation of Angiotensin II (1-4) did not yield any specific methodologies. Research on other angiotensin peptides typically involves a range of in vitro and in vivo techniques, which could theoretically be adapted for the study of Angiotensin II (1-4).

Hypothetical In Vitro Experimental Workflow:

In Vitro Experimental Workflow cluster_0 Cell Culture cluster_1 Treatment cluster_2 Analysis Cell_Lines Select relevant cell lines (e.g., vascular smooth muscle, cardiac fibroblasts) Culture Culture cells to confluence Cell_Lines->Culture Treatment Treat cells with varying concentrations of Ang II (1-4) Culture->Treatment Receptor_Binding Receptor Binding Assays (e.g., radioligand binding) Treatment->Receptor_Binding Signaling_Assays Signaling Pathway Analysis (e.g., Western blot for p-ERK, calcium imaging) Treatment->Signaling_Assays Functional_Assays Functional Assays (e.g., proliferation, migration, contraction) Treatment->Functional_Assays Controls Include vehicle and positive controls (e.g., Ang II)

Figure 2. A potential workflow for investigating the in vitro effects of Angiotensin II (1-4).

Hypothetical In Vivo Experimental Workflow:

In Vivo Experimental Workflow cluster_0 Animal Model cluster_1 Administration cluster_2 Monitoring & Analysis Animal_Selection Select appropriate animal model (e.g., normotensive/hypertensive rats) Acclimatization Acclimatize animals to laboratory conditions Animal_Selection->Acclimatization Administration Administer Ang II (1-4) (e.g., intravenous infusion, osmotic minipump) Acclimatization->Administration BP_Monitoring Continuous blood pressure monitoring Administration->BP_Monitoring Tissue_Collection Collect blood and tissue samples Administration->Tissue_Collection Dose_Response Establish dose-response relationships Biochemical_Analysis Analyze plasma/tissue for biomarkers Tissue_Collection->Biochemical_Analysis Histology Histological analysis of target organs Tissue_Collection->Histology

Figure 3. A potential workflow for investigating the in vivo effects of Angiotensin II (1-4).

Conclusion and Future Directions

Species Differences in Angiotensin II (1-4) Activity: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the existing literature reveals a notable scarcity of direct comparative studies on the bioactivity of the peptide fragment Angiotensin II (1-4) across different species. However, by examining the well-documented species variations within the broader Renin-Angiotensin System (RAS), we can infer potential differences in the formation, degradation, and downstream effects of this peptide. This guide provides a comparative overview based on available experimental data for related angiotensin peptides and the enzymatic pathways that govern their metabolism, offering valuable insights for researchers in pharmacology and drug development.

Executive Summary

While direct quantitative data comparing the activity of Angiotensin II (1-4) in humans versus other species is limited, significant species-specific differences in the enzymes that metabolize Angiotensin II and in the expression of angiotensin receptors suggest that the biological impact of Angiotensin II (1-4) is likely to vary considerably across species. Key areas of divergence include the pathways of Angiotensin II formation, the activity of enzymes responsible for its degradation, and the density and subtype of angiotensin receptors in various tissues. This guide synthesizes these findings to provide a framework for understanding potential species differences in Angiotensin II (1-4) human activity.

Comparative Analysis of the Renin-Angiotensin System Components

The activity of Angiotensin II (1-4) is intrinsically linked to the enzymatic cascade of the Renin-Angiotensin System. Species-specific variations in this system can significantly influence the local concentrations and effects of Angiotensin II (1-4).

Table 1: Species Differences in Angiotensin II Forming Pathways in Cardiovascular Tissues
SpeciesPredominant Angiotensin II Forming Pathway in the HeartPredominant Angiotensin II Forming Pathway in the AortaReference
Human Chymase-like enzymeChymase-like enzyme[1]
Hamster Chymase-like enzymeChymase-like enzyme[1]
Rat Chymase-like enzymeACE (Angiotensin-Converting Enzyme)[1]
Rabbit ACEACE[1]
Dog Chymase-like enzymeChymase-like enzyme[1]
Pig ACEACE[1]
Marmoset Chymase-like enzymeNot specified[1]

This table highlights the significant role of chymase in Angiotensin II production in humans and some other species, contrasting with the ACE-dominant pathway in rats and rabbits. These differences in the generation of the precursor, Angiotensin II, will invariably affect the subsequent formation of its fragments, including Angiotensin II (1-4).

Table 2: Species Differences in Angiotensin Receptor Expression and Function
SpeciesAngiotensin II Receptor (AT1) Expression in Cardiac FibroblastsInotropic Effect of Angiotensin II on Ventricular MyocardiumReference
Human LowPositive[2]
Rat HighNo effect[2]
Rabbit LowPositive[2]
Dog Not specifiedNo effect[2]
Ferret Not specifiedNo effect[2]

This table illustrates the marked differences in AT1 receptor expression and the functional response to Angiotensin II in cardiac tissues of various species. The differing receptor landscapes suggest that even if Angiotensin II (1-4) were present at similar concentrations, its effects could vary significantly depending on the species-specific receptor profile.

Signaling Pathways and Experimental Workflows

The metabolism of Angiotensin II into its various fragments, including Angiotensin II (1-4), is a complex process involving multiple enzymes. The relative contribution of these enzymes can differ between species, leading to different metabolic profiles.

Angiotensin_Metabolism Angiotensinogen Angiotensinogen Ang_I Angiotensin I Angiotensinogen->Ang_I Renin Ang_II Angiotensin II Ang_I->Ang_II ACE (Lungs) Chymase (Tissues) Ang_1_7 Angiotensin (1-7) Ang_II->Ang_1_7 ACE2 Ang_III Angiotensin III (2-8) Ang_II->Ang_III Aminopeptidase A Ang_1_4 Angiotensin (1-4) Ang_1_7->Ang_1_4 NEP / Aminopeptidases Ang_IV Angiotensin IV (3-8) Ang_III->Ang_IV Aminopeptidase N Inactive_Fragments Inactive Fragments Ang_IV->Inactive_Fragments Ang_1_4->Inactive_Fragments Chymase Chymase ACE_heart ACE Renin Renin ACE ACE ACE2 ACE2 Aminopeptidase_A Aminopeptidase A Aminopeptidase_N Aminopeptidase N NEP_AP NEP / Aminopeptidases

Angiotensin II Metabolism Pathways

This diagram illustrates the major enzymatic pathways for the formation and degradation of Angiotensin II and its metabolites. The highlighted species-specific differences in the heart demonstrate how the initial production of Angiotensin II can vary, which would in turn affect the availability of Angiotensin II (1-4)'s precursor.

Experimental Protocols

The following are summaries of methodologies from key studies that provide the foundation for inferring species differences in Angiotensin II (1-4) activity.

Protocol 1: Determination of Angiotensin II-Forming Enzyme Activity

This protocol is adapted from a study investigating tissue Angiotensin II-forming pathways in various species[1].

Objective: To quantify the activity of ACE and chymase-like enzymes in tissue homogenates.

Methodology:

  • Tissue Preparation: Heart, aorta, and lung tissues from humans, hamsters, rats, rabbits, dogs, pigs, and marmosets were homogenized in a buffer solution.

  • Enzyme Assay: The homogenates were incubated with Angiotensin I as a substrate. To differentiate between ACE and chymase activity, parallel incubations were performed in the presence of specific inhibitors: captopril (B1668294) for ACE and chymostatin (B1668925) for chymase-like enzymes.

  • Quantification: The amount of Angiotensin II produced was measured using high-performance liquid chromatography (HPLC). Enzyme activity was expressed as the rate of Angiotensin II formation per milligram of protein.

Protocol 2: Angiotensin II Receptor Binding Assay

This protocol is based on a study comparing Angiotensin II receptor expression in cardiac fibroblasts from different species.

Objective: To determine the density and affinity of Angiotensin II receptors in cultured cells.

Methodology:

  • Cell Culture: Cardiac fibroblasts were isolated from human, rat, and rabbit hearts and cultured.

  • Radioligand Binding: Cell membranes were incubated with radiolabeled Angiotensin II ([¹²⁵I]Ang II) in the presence of increasing concentrations of unlabeled Angiotensin II to determine total and non-specific binding.

  • Data Analysis: Specific binding was calculated by subtracting non-specific from total binding. Scatchard analysis was used to determine the receptor density (Bmax) and dissociation constant (Kd).

Conclusion and Future Directions

The evidence strongly suggests that the biological activity of Angiotensin II (1-4) is not uniform across species. The significant variations in the enzymatic pathways of the Renin-Angiotensin System and the differential expression of angiotensin receptors provide a solid basis for this inference. However, to move beyond inference to direct evidence, future research should focus on:

  • Direct Comparative Binding Studies: Performing radioligand binding assays with labeled Angiotensin II (1-4) on tissues and cells from humans and various animal models to determine and compare receptor affinities.

  • Functional Assays: Utilizing in vitro functional assays, such as measuring second messenger production or physiological responses in isolated tissues, to directly compare the potency and efficacy of Angiotensin II (1-4) across species.

  • Metabolic Stability Studies: Investigating the degradation rate of Angiotensin II (1-4) in plasma and tissue homogenates from different species to understand how its half-life may vary.

Such studies will be crucial for the accurate translation of preclinical findings to human applications in the development of novel therapeutics targeting the Renin-Angiotensin System.

References

Safety Operating Guide

Proper Disposal Procedures for Angiotensin II (1-4), Human

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of Angiotensin II (1-4), human. The following procedural guidance is designed to ensure safe handling and compliance with standard laboratory practices.

I. Safety and Handling Precautions

While this compound is not classified as a hazardous substance according to available Safety Data Sheets (SDS), it is crucial to adhere to standard laboratory safety protocols.[1][2] Always wear appropriate personal protective equipment (PPE), including gloves and safety glasses, when handling this peptide.[3] Avoid inhalation of dust or aerosols and prevent contact with skin and eyes.[3] In case of accidental contact, rinse the affected area thoroughly with water.[2]

II. Disposal of Unused this compound

The primary principle for the disposal of any laboratory chemical is to follow institutional, local, and national regulations.[2][4] Unused or expired this compound should be treated as chemical waste.

Step-by-Step Disposal Protocol:

  • Segregation: Do not mix peptide waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office. Keep it separate from solvents, acids, and bases.[5]

  • Containerization: Place the original vial containing the unused peptide into a designated, leak-proof, and clearly labeled chemical waste container.[4][6]

  • Labeling: The waste container must be labeled with "Chemical Waste," the name of the contents ("this compound"), the approximate quantity, and the date of accumulation.

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Collection: Arrange for pickup and disposal by your institution's EHS-approved waste management vendor.

III. Disposal of Contaminated Materials

Materials that have come into contact with this compound, such as pipette tips, vials, and gloves, should also be disposed of as chemical waste.

Step-by-Step Disposal Protocol for Contaminated Solids:

  • Collection: Place all contaminated solid waste into a designated, leak-proof chemical or biohazardous waste container as per your institutional guidelines.[6]

  • Labeling: Clearly label the container with "Chemical Waste" or "Biohazardous Waste," and specify that it is "Contaminated with this compound."

  • Storage and Disposal: Store and dispose of the container following the same procedure as for unused peptide waste.

IV. Decontamination and Inactivation (Recommended Best Practice)

For an added layer of safety, especially for biologically active peptides, a chemical inactivation step is recommended to denature the peptide before final disposal.[5]

Chemical Inactivation Protocol for Liquid Waste/Rinsate:

This procedure is suitable for decontaminating solutions containing this compound or for rinsing emptied vials.

  • Hydrolysis: In a designated chemical fume hood, add a 1M solution of sodium hydroxide (B78521) (NaOH) to the liquid peptide waste. Allow the mixture to stand for at least 24 hours at room temperature to ensure complete hydrolysis of the peptide.[5]

  • Neutralization: After hydrolysis, neutralize the solution to a pH between 6.0 and 8.0 using an appropriate acid, such as 1M hydrochloric acid (HCl).[5]

  • Disposal: Transfer the neutralized solution to a labeled hazardous waste container for collection by your EHS office.[5]

Quantitative Data Summary for Decontamination

ParameterValueUnit
Inactivating AgentSodium Hydroxide (NaOH)-
Concentration1M
Treatment Time≥ 24hours
Neutralizing AgentHydrochloric Acid (HCl)-
Final pH Range6.0 - 8.0-

V. Experimental Protocols and Visualizations

Angiotensin II Signaling Pathway

Angiotensin II exerts its effects primarily through the Angiotensin II type 1 (AT1) receptor, a G-protein coupled receptor.[3][7] Binding of Angiotensin II to the AT1 receptor activates various downstream signaling cascades, including the phospholipase C (PLC) pathway, leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[8] This results in an increase in intracellular calcium and the activation of protein kinase C (PKC), ultimately leading to various cellular responses.[8]

Angiotensin_II_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Gq Gq Protein AT1R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release stimulates PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Angiotensin II signaling via the AT1 receptor.

General Experimental Workflow for In Vitro Peptide Studies

A typical workflow for studying the effects of a peptide like Angiotensin II (1-4) in an in vitro setting involves several key steps, from sample preparation to data analysis.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Peptide_Prep Peptide Preparation (Reconstitution & Dilution) Treatment Cell Treatment with Peptide Peptide_Prep->Treatment Cell_Culture Cell Culture (Seeding & Growth) Cell_Culture->Treatment Incubation Incubation Treatment->Incubation Assay Biological Assay (e.g., ELISA, Western Blot, etc.) Incubation->Assay Data_Collection Data Collection Assay->Data_Collection Data_Analysis Data Analysis & Interpretation Data_Collection->Data_Analysis

Caption: General workflow for in vitro peptide experiments.

References

Essential Safety and Logistical Information for Handling Angiotensin II (1-4), human

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of bioactive peptides such as Angiotensin II (1-4), human, is paramount. Adherence to proper safety protocols and operational plans ensures both the integrity of the research and the well-being of laboratory personnel. This guide provides essential, immediate safety and logistical information, including operational and disposal plans for this compound.

Hazard Communication

While some suppliers may not classify this compound, as a hazardous substance, it is prudent to handle it with care as a potentially bioactive and hazardous compound.[1] The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for hazard communication. The classification for the parent molecule, Angiotensin II, can vary among suppliers, and it is wise to apply a high level of caution.

Hazard ClassHazard Statement
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed
Acute Toxicity, Dermal (Category 4)H312: Harmful in contact with skin
Acute Toxicity, Inhalation (Category 4)H332: Harmful if inhaled

Note: This information is based on publicly available Safety Data Sheets for Angiotensin II and may not be exhaustive. Always refer to the specific SDS provided by your supplier for the most accurate information.[1]

Recommended Storage Conditions

Proper storage is crucial for maintaining the stability and integrity of this compound.

FormStorage TemperatureDurationAdditional Notes
Lyophilized Powder-20°C to -80°CLong-termStore in a dry, dark place.
In Solution-20°C to -80°CShort-termPrepare single-use aliquots to avoid repeated freeze-thaw cycles.

Operational Plan: Safe Handling Workflow

The following step-by-step guidance outlines the safe handling of this compound, from receipt to experimental use.

Receiving and Inspection
  • Upon receipt, inspect the packaging for any signs of damage.

  • Verify that the product name and specifications on the vial match the order.

  • Review the supplier-provided Safety Data Sheet (SDS) before handling.

Personal Protective Equipment (PPE)

The use of appropriate PPE is the first line of defense against accidental exposure.

  • Eye Protection: Wear safety goggles with side shields to protect against splashes or airborne particles.[1]

  • Hand Protection: Chemical-resistant gloves, such as nitrile gloves, are mandatory to prevent skin contact.[1]

  • Body Protection: A lab coat or other impervious clothing should be worn to protect skin and personal clothing.[1]

  • Respiratory Protection: When weighing or handling the lyophilized powder, which can easily become airborne, work in a chemical fume hood or use a suitable respirator to prevent inhalation.[1]

Preparation of Stock Solutions

Handling the lyophilized powder presents the highest risk of aerosolization and inhalation.

  • Pre-equilibration: Before opening, allow the vial of lyophilized this compound, to equilibrate to room temperature for at least 15-20 minutes. This prevents moisture condensation inside the vial, which can compromise the peptide's stability.[1]

  • Weighing: Conduct all weighing of the powder inside a chemical fume hood.[1] Use a calibrated analytical balance and handle the powder carefully to minimize dust generation.

  • Solubilization: Add the appropriate sterile, nuclease-free solvent (e.g., water or a suitable buffer like PBS) to the vial.[1] Gently vortex to dissolve the powder completely.[1]

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.[1] Store these aliquots at -20°C or -80°C for long-term stability.[1]

Experimental Use
  • When using the peptide solution, continue to wear all required PPE.

  • Work in a designated and clean area to prevent cross-contamination.

  • Handle solutions with care to avoid spills and splashes.

Disposal Plan

Proper disposal of this compound, and associated waste is critical to prevent environmental contamination and ensure a safe laboratory environment.

  • Waste Segregation: All waste contaminated with this compound, including vials, pipette tips, gloves, and other consumables, should be collected in a designated, leak-proof, and clearly labeled hazardous waste container.

  • Unused Solutions: Unused or expired solutions of this compound, should be disposed of as chemical waste. Do not pour peptide solutions down the drain.

  • Empty Containers: Packaging that held the lyophilized powder should be treated as hazardous waste and disposed of in the appropriate solid waste stream.

  • Institutional Protocols: Always adhere to your institution's and local, state, and federal regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance and to schedule waste pickup.

Safe Handling Workflow Diagram

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_storage_use Storage & Use cluster_disposal Disposal receive Receive and Inspect Packaging review_sds Review SDS receive->review_sds don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) review_sds->don_ppe equilibrate Equilibrate Vial to Room Temperature don_ppe->equilibrate weigh Weigh Lyophilized Powder equilibrate->weigh dissolve Dissolve in Sterile Solvent weigh->dissolve aliquot Aliquot into Single-Use Vials dissolve->aliquot store Store Aliquots at -20°C to -80°C aliquot->store use Experimental Use store->use collect_waste Collect Contaminated Waste in Labeled Bin use->collect_waste dispose Dispose as Hazardous Waste (Follow EHS Guidelines) collect_waste->dispose

Caption: A workflow diagram illustrating the key steps for the safe handling of this compound.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.